molecular formula C13H12N2S B123260 Thiocarbanilide CAS No. 102-08-9

Thiocarbanilide

Cat. No.: B123260
CAS No.: 102-08-9
M. Wt: 228.31 g/mol
InChI Key: FCSHMCFRCYZTRQ-UHFFFAOYSA-N
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Description

Thiocarbanilide (N,N'-Diphenylthiourea) is a versatile organosulfur compound with significant applications across multiple research and industrial fields. Its symmetrical structure, featuring two phenyl groups, makes it a valuable precursor in materials science, particularly in the synthesis of nitrogen-containing nanoporous carbon materials. These carbons, created via template carbonization, exhibit high surface areas and show great promise as advanced electrodes for energy storage devices like supercapacitors and Li-ion batteries . In polymer research, this compound is well-established as an accelerator in the vulcanization of rubber and as a stabilizer for PVC and PVDC, contributing to the enhancement of material properties . Furthermore, its functionality as an effective corrosion inhibitor for high carbon steel in acidic media has been demonstrated through electrochemical studies. Research indicates that this compound adsorbs onto the metal surface primarily through a chemisorption mechanism, simultaneously suppressing the redox electrochemical process and the transport of corrosive anions, with inhibition efficiency reported above 70% in sulfuric acid and 80% in hydrochloric acid solutions . This compound also serves as a key synthetic intermediate, readily undergoing reactions with various reagents to produce phenyl isothiocyanate .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diphenylthiourea
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InChI

InChI=1S/C13H12N2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16)
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InChI Key

FCSHMCFRCYZTRQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2
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Molecular Formula

C13H12N2S
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DSSTOX Substance ID

DTXSID4026139
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Molecular Weight

228.31 g/mol
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Physical Description

Thiocarbanilide is a white to off-white powder. (NTP, 1992), Dry Powder, White to grey solid; [HSDB] White powder; [Alfa Aesar MSDS]
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Boiling Point

Decomposes (NTP, 1992), BP: DECOMP
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Solubility

less than 0.1 mg/mL at 66 °F (NTP, 1992), ALMOST INSOL IN WATER; FREELY SOL IN ALC, ETHER, VERY SOL IN CHLOROFORM & OLIVE OIL
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Density

1.32 (NTP, 1992) - Denser than water; will sink, 1.32
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Vapor Pressure

0.00000594 [mmHg]
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Color/Form

CRYSTALLINE LEAFLETS, GRAY POWDER, WHITE TO FAINT GRAY POWDER

CAS No.

102-08-9
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Melting Point

309 °F (NTP, 1992), 154 °C
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Foundational & Exploratory

The Synthesis of Thiocarbanilide from Aniline and Carbon Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocarbanilide, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and rubber vulcanization accelerators, is primarily synthesized through the reaction of aniline and carbon disulfide. This technical guide provides an in-depth overview of this synthesis, focusing on the core chemical principles, detailed experimental protocols, and quantitative analysis of the reaction. The information presented is intended to equip researchers and professionals in drug development and chemical synthesis with a comprehensive understanding of this important industrial process.

Introduction

The synthesis of this compound (1,3-diphenylthiourea) from aniline and carbon disulfide is a classic and industrially significant reaction. The overall reaction can be represented as:

2 C₆H₅NH₂ + CS₂ → (C₆H₅NH)₂CS + H₂S

The success of this synthesis hinges on the efficient reaction between the nucleophilic aniline and the electrophilic carbon of carbon disulfide, followed by the effective removal of the hydrogen sulfide byproduct. Various methods have been developed to optimize this process, focusing on improving yield, purity, and reaction time. This guide will explore the fundamental reaction mechanism, provide detailed experimental procedures, and present a comparative analysis of different synthetic approaches.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound proceeds through a two-step nucleophilic addition-elimination mechanism.

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the nitrogen atom of an aniline molecule on the electrophilic carbon atom of carbon disulfide. This results in the formation of a dithiocarbamate intermediate, specifically phenyldithiocarbamic acid.

  • Reaction with a Second Aniline Molecule and Elimination: The unstable dithiocarbamic acid intermediate then reacts with a second molecule of aniline. This step involves the elimination of a molecule of hydrogen sulfide (H₂S), leading to the formation of the stable this compound product.

The overall reaction pathway can be visualized as follows:

Reaction_Pathway Aniline1 Aniline Intermediate Phenyldithiocarbamic Acid Intermediate Aniline1->Intermediate Nucleophilic Attack CS2 Carbon Disulfide CS2->Intermediate This compound This compound Intermediate->this compound Reaction with 2nd Aniline Aniline2 Aniline Aniline2->this compound H2S Hydrogen Sulfide This compound->H2S Elimination

Caption: Reaction pathway for this compound synthesis.

Quantitative Data Summary

The efficiency of this compound synthesis can vary significantly depending on the reaction conditions. The following table summarizes quantitative data from various cited experimental protocols.

Parameter Method 1 (U.S. Patent 2,435,295A) [1]Method 2 (Fry, 1913) [2]
Aniline to CS₂ Molar Ratio 1 : 1 to 1 : 2.5Not explicitly stated
Catalyst/Promoter Organic bases (e.g., pyridine derivatives)Sulfur, Alcoholic Potash, Pyridine
Solvent Benzene, TolueneAlcohol
Reaction Temperature RefluxHeated
Reaction Time 6 - 12 hours1 - 2 hours (with sulfur)
Yield 98% (theoretical)Quantitative (with sulfur)
Melting Point of Product 153 - 153.5 °CNot specified

Experimental Protocols

Method 1: High-Yield Synthesis in the Presence of Organic Bases

This method, adapted from U.S. Patent 2,435,295A, describes a process for achieving a high yield of this compound.[1]

Materials:

  • Aniline

  • Carbon Disulfide

  • Organic bases containing the pyridine nucleus (boiling range 150-210 °C)

  • Benzene

Procedure:

  • Mix aniline with 25% to 80% of its weight of the organic base mixture.

  • Add carbon disulfide in a molar ratio of 1 to 2.5 moles for each mole of aniline.

  • Reflux the reaction mixture for 6 to 12 hours.

  • After the reaction is substantially complete, distill the mixture at a temperature not exceeding 100 °C to remove unreacted carbon disulfide.

  • Dilute the remaining mixture with benzene.

  • Cool the mixture to a temperature not above 15 °C to crystallize the this compound.

  • Separate the crystals from the liquor by filtration or centrifugation.

  • Wash the crystals with benzene and dry at 60-65 °C.

Method 2: Synthesis with Elimination of Hydrogen Sulfide using Catalysts

This protocol is based on the work of Harry Shipley Fry, which explores different approaches to facilitate the removal of hydrogen sulfide.[2]

Materials:

  • Aniline

  • Carbon Disulfide

  • Ethanol

  • Sulfur (catalytic amount)

Procedure:

  • Dissolve aniline in ethanol.

  • Add carbon disulfide to the alcoholic solution of aniline.

  • Add a minute quantity of sulfur to the reaction mixture.

  • Heat the mixture for one to two hours.

  • The this compound product will precipitate out of the solution upon cooling.

  • The product can be purified by recrystallization from alcohol or benzene.

Experimental Workflow

The general workflow for the synthesis and purification of this compound can be summarized in the following diagram.

Experimental_Workflow Start Start Mixing Mixing of Reactants: Aniline, Carbon Disulfide, Solvent, and Catalyst Start->Mixing Reaction Reaction under Controlled Temperature (e.g., Reflux) Mixing->Reaction Removal Removal of Unreacted Volatiles (e.g., Distillation) Reaction->Removal Crystallization Crystallization of This compound (Cooling) Removal->Crystallization Filtration Filtration and Washing of Crystals Crystallization->Filtration Drying Drying of the Purified Product Filtration->Drying End End Drying->End

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from aniline and carbon disulfide is a well-established and efficient process. By carefully selecting the reaction conditions, such as the solvent, catalyst, and temperature, high yields of a pure product can be consistently achieved. The detailed protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals engaged in the synthesis of this important chemical intermediate. Further research may focus on the development of even more environmentally friendly and cost-effective synthetic routes.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of N,N'-Diphenylthiourea

Introduction

N,N'-Diphenylthiourea, also known as thiocarbanilide, is a chemical compound with the formula C₁₃H₁₂N₂S. It belongs to the thiourea class of organic compounds, where both nitrogen atoms are substituted with phenyl groups. This white, crystalline solid has historical and current significance in various industrial and scientific fields. It was notably used by chemist George Oenslager at BF Goodrich as a vulcanization accelerator for rubber.[1] Beyond this application, it serves as a stabilizer for PVC and PVDC, an intermediate in the synthesis of other organic compounds like phenyl isothiocyanate, and has been investigated for its biological activities, including as a tyrosinase inhibitor and its potential in medicinal chemistry.[1][2][3] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and visualizations of key processes.

Core Physicochemical Properties

The fundamental physicochemical characteristics of N,N'-diphenylthiourea are crucial for its application in synthesis, material science, and drug development. These properties dictate its behavior in different solvents and environments, its potential for biological interactions, and its stability.

Data Presentation

The quantitative physicochemical data for N,N'-diphenylthiourea are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₂N₂S[1][4][5]
Molecular Weight 228.31 g/mol [4][6]
Appearance White to pale cream powder/crystalline solid[1][7]
Melting Point 147 - 154.5 °C[1][4][5][7]
Boiling Point Decomposes[1][4]
Density 1.32 g/cm³[1][5]
Water Solubility Insoluble (23.52 - 25.65 mg/L)[8][9]
Solubility in Organic Solvents Very soluble in ethanol, diethyl ether, chloroform; Soluble in DMSO, dimethylformamide, acetone.[1][10]
LogP (n-octanol/water) 2.2 (XLogP3)[4]
pKa (Predicted) 12.68 ± 0.70[10]

Experimental Protocols

Accurate determination of physicochemical properties is essential for regulatory submissions, quality control, and research. The following sections detail standardized methodologies for key properties, primarily based on OECD Guidelines for the Testing of Chemicals, which are internationally recognized.[11][12]

Determination of Melting Point (OECD Guideline 102)

This method is used to determine the temperature at which the phase transition from solid to liquid occurs.[13][14]

  • Principle: A small, representative sample of N,N'-diphenylthiourea is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded.

  • Apparatus:

    • Capillary tube (thin-walled glass)

    • Melting point apparatus with a heating block or liquid bath, a calibrated temperature sensor, and a means to observe the sample.[13]

  • Procedure:

    • Sample Preparation: A small amount of finely powdered, dry N,N'-diphenylthiourea is packed into a capillary tube to a height of 2-4 mm.

    • Heating: The capillary tube is placed in the melting point apparatus. The temperature is raised at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Observation: The sample is observed carefully. The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

    • Final Reading: The temperature at which the last solid particle melts is recorded as the end of the melting range.[15]

    • Replicates: The determination should be performed at least in duplicate.

Determination of Water Solubility (OECD Guideline 105 - Flask Method)

This protocol is suitable for substances with solubility above 10⁻² g/L.[6][7][16]

  • Principle: A supersaturated solution of N,N'-diphenylthiourea in water is created and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

  • Apparatus:

    • Flasks with stoppers

    • Constant temperature bath or shaker (e.g., 20 ± 0.5 °C)

    • Centrifuge

    • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer).

  • Procedure:

    • Sample Addition: An excess amount of N,N'-diphenylthiourea is added to a known volume of water in a flask.

    • Equilibration: The flask is agitated in the constant temperature bath. A preliminary test is recommended to determine the time required to reach equilibrium (e.g., 24-48 hours).[16]

    • Phase Separation: The mixture is allowed to stand at the test temperature for an extended period (e.g., 24 hours) to allow for phase separation. Centrifugation is used to remove undissolved solid particles.

    • Analysis: A sample of the clear, saturated aqueous solution is carefully removed and its concentration is determined using a validated analytical method.

    • Replicates: The experiment is conducted in at least triplicate.

Determination of Partition Coefficient (n-octanol/water) (OECD Guideline 117 - HPLC Method)

This method estimates the logP value by correlating the retention time on a reverse-phase HPLC column with the known logP values of reference standards.[1][5][10]

  • Principle: The retention time of a substance on a C18 reverse-phase column is proportional to its hydrophobicity. By calibrating the system with compounds of known logP values, the logP of the test substance can be determined by interpolation.[10]

  • Apparatus:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • Reverse-phase column (e.g., C18).

    • Mobile phase (e.g., methanol/water mixture).

  • Procedure:

    • Calibration: A series of reference compounds with known logP values spanning the expected range for N,N'-diphenylthiourea are injected into the HPLC system.

    • Retention Time Measurement: The retention times for these standards are recorded. A calibration graph of logP versus the logarithm of the capacity factor (log k) is plotted.

    • Sample Analysis: N,N'-diphenylthiourea is dissolved in the mobile phase and injected into the HPLC system under the same isocratic conditions. Its retention time is determined in duplicate.[10]

    • Calculation: The capacity factor (k) is calculated from the retention time. The logP of N,N'-diphenylthiourea is then determined by interpolating its log k value on the calibration graph.[1]

Determination of Density (Water Immersion Method)

This method determines the density of a solid object by measuring the volume of water it displaces.[8][17]

  • Principle: Based on Archimedes' principle, the volume of a solid can be determined by the volume of a liquid it displaces when fully submerged. Density is then calculated as mass divided by volume.

  • Apparatus:

    • Analytical balance

    • Graduated cylinder

  • Procedure:

    • Mass Measurement: The mass of a sample of N,N'-diphenylthiourea (as a compressed pellet or contained solid) is accurately measured using an analytical balance.

    • Initial Volume: A known volume of water is added to a graduated cylinder and the initial volume (V₁) is recorded.

    • Displacement: The weighed solid is carefully submerged in the water in the graduated cylinder, ensuring no water splashes out.

    • Final Volume: The new water level (V₂) is recorded.[8]

    • Calculation: The volume of the solid is calculated as V₂ - V₁. The density is then calculated by dividing the mass of the solid by its determined volume.

Visualizations: Workflows and Mechanisms

Diagrams created using the DOT language provide clear visual representations of complex processes.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Formation reagent reagent process process product product intermediate intermediate Aniline Aniline (2 equiv.) Reaction Stir in Solvent (e.g., Ethanol) Aniline->Reaction CS2 Carbon Disulfide (1 equiv.) CS2->Reaction Precipitate Precipitation of N,N'-Diphenylthiourea Reaction->Precipitate Reflux Filtration Filtration & Washing Precipitate->Filtration Drying Drying under Vacuum Filtration->Drying FinalProduct Pure N,N'-Diphenylthiourea Drying->FinalProduct Solubility_Determination start_end start_end step step substance substance condition condition analysis analysis start Start add_excess Add excess N,N'-diphenylthiourea to water in a flask start->add_excess agitate Agitate at constant temperature (e.g., 20°C for 24-48h) add_excess->agitate equilibrated Equilibrium Reached? agitate->equilibrated equilibrated->agitate No centrifuge Centrifuge to separate undissolved solid equilibrated->centrifuge Yes analyze Analyze clear supernatant (e.g., via HPLC) centrifuge->analyze calculate Calculate Concentration (Solubility) analyze->calculate end End calculate->end Tyrosinase_Inhibition enzyme enzyme inhibitor inhibitor substrate substrate complex complex process process product product Tyrosinase Tyrosinase (Active Site) Binding Binding Tyrosinase->Binding DPTU N,N'-Diphenylthiourea (Inhibitor) DPTU->Binding Substrate L-Tyrosine (Substrate) InhibitedComplex Enzyme-Inhibitor Complex Substrate->InhibitedComplex Access to Active Site is Blocked Binding->InhibitedComplex Hydrophobic Interactions NoReaction Melanin Synthesis BLOCKED InhibitedComplex->NoReaction

References

An In-Depth Technical Guide to Thiocarbanilide: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocarbanilide, a symmetrical diarylthiourea, serves as a versatile scaffold in medicinal chemistry and a key intermediate in various industrial applications. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical properties, detailed synthesis protocols, and its burgeoning role in drug discovery and development. Particular emphasis is placed on its derivatives exhibiting antimicrobial and anticancer activities, with a summary of their quantitative biological data. Experimental methodologies for synthesis and biological evaluation are detailed to facilitate further research and application in the field.

Introduction

This compound, also known as 1,3-diphenyl-2-thiourea, is an organic compound with the chemical formula C13H12N2S.[1][2] Historically, it gained prominence as a vulcanization accelerator in the rubber industry.[1] However, the focus of contemporary research has shifted towards its utility as a pharmacophore in the design of novel therapeutic agents. The thiourea moiety (S=C(NH)2) is a critical structural feature in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer properties. This guide aims to provide a detailed technical resource for professionals engaged in the research and development of this compound and its derivatives.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder with a bitter taste.[3] Its core structure consists of a central thiocarbonyl group bonded to two aniline moieties.

Molecular Structure:

Molecular Structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 102-08-9[1][2][4][5][6][7]
Molecular Formula C13H12N2S[3][4][6]
Molecular Weight 228.31 g/mol [3][4]
Appearance White to off-white crystalline powder[3]
Melting Point 151-154 °C[4][5]
Boiling Point 348.7 °C at 760 mmHg[4][5]
Density 1.284 g/cm³[4][5]
Water Solubility <0.01 g/100 mL at 19 °C[4][5]
SMILES S=C(NC1=CC=CC=C1)NC1=CC=CC=C1[6]
InChI Key FCSHMCFRCYZTRQ-UHFFFAOYSA-N[6]

Synthesis of this compound and Its Derivatives

The classical synthesis of this compound involves the reaction of aniline with carbon disulfide.[1] Various modifications to this method have been developed to improve yield and purity.

General Synthesis of this compound

A common method involves refluxing aniline and carbon disulfide, often in the presence of a base or a diluent.

G General Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up Aniline Aniline (2 eq.) Reflux Reflux (6-12 hours) Aniline->Reflux CS2 Carbon Disulfide (1 eq.) CS2->Reflux Distillation Distill to remove unreacted CS2 Reflux->Distillation Solvent Organic Solvent (e.g., Benzene) Solvent->Reflux Crystallization Cool to crystallize this compound Distillation->Crystallization Filtration Filter and dry the crystals Crystallization->Filtration Product This compound Filtration->Product G Simplified Kinase Inhibition by a this compound Derivative cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR) Ligand->Receptor Binds to ATP ATP Receptor->ATP Activates Substrate Substrate Protein Receptor->Substrate Phosphorylates ADP ADP + Pi ATP->ADP Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Signaling Downstream Signaling PhosphoSubstrate->Signaling Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation This compound This compound Derivative This compound->Receptor Inhibits ATP binding

References

A Technical Guide to the Solubility of Thiocarbanilide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of thiocarbanilide (N,N'-diphenylthiourea), a compound of interest in various industrial and pharmaceutical applications. Understanding its solubility is critical for process design, formulation development, purification, and crystallization. This document compiles available qualitative and quantitative solubility data, outlines a standard experimental protocol for its determination, and provides a visual workflow for this process.

Introduction to this compound

This compound, systematically named N,N'-diphenylthiourea, is a white, crystalline solid with the chemical formula (C₆H₅NH)₂CS.[1] It has historically been used as a vulcanization accelerator in the rubber industry and as a stabilizer for PVC.[1] Its derivatives and potential applications continue to be an area of scientific research, making its fundamental physicochemical properties, such as solubility, a key parameter for investigation.

Solubility Profile of this compound

The solubility of a compound is a crucial factor in its handling, processing, and application. This compound exhibits a wide range of solubilities depending on the nature of the solvent.

Qualitative Summary

This compound is generally characterized by its poor solubility in water and high solubility in many common organic solvents. Multiple sources confirm that it is:

  • Soluble to Very Soluble in ethanol, diethyl ether, chloroform, acetone, benzene, dimethylformamide (DMF), tetrahydrofuran (THF), and cyclohexanone.[1][2][3]

  • Insoluble or Practically Insoluble in water and carbon disulfide.[2][3]

This profile suggests that polar aprotic and moderately polar protic solvents are effective at dissolving this compound, while it remains insoluble in highly polar protic solvents like water and nonpolar solvents like carbon disulfide.

Quantitative Solubility Data

While extensive qualitative data is available, precise quantitative solubility data for this compound in a wide range of organic solvents at various temperatures is not widely reported in publicly accessible literature. The table below summarizes the available quantitative and qualitative information. Researchers requiring precise values for specific solvent systems are advised to perform experimental determinations.

SolventChemical ClassSolubility ValueTemperatureNotes
Water Polar Protic< 0.01 g/100 mL19 °C (66 °F)Characterized as insoluble or slightly soluble.[2][4][5][6]
23.52 - 25.65 mg/LNot SpecifiedInsoluble.[7]
Ethanol Polar ProticVery SolubleStandard Conditions"Freely soluble".[1][5]
Diethyl Ether EtherVery SolubleStandard Conditions"Freely soluble".[1][5]
Chloroform HalogenatedVery SolubleStandard Conditions[1][4]
Acetone KetoneSolubleStandard Conditions[2][3]
Benzene Aromatic HCSolubleStandard Conditions[2][3]
Dimethylformamide Polar AproticSolubleStandard Conditions[2][3]
Tetrahydrofuran EtherSolubleStandard Conditions[2][3]
Cyclohexanone KetoneSolubleStandard Conditions[2]
Carbon Disulfide NonpolarInsolubleStandard Conditions[2][3]

Experimental Protocol for Solubility Determination

For researchers needing to generate precise solubility data, the isothermal equilibrium shake-flask method is a reliable and commonly used technique. This gravimetric method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solid in a known amount of the supernatant.

Protocol: Isothermal Shake-Flask Method
  • Preparation of Materials:

    • Ensure the this compound sample is pure and finely powdered to facilitate dissolution.

    • Use high-purity (e.g., HPLC grade) solvents.

    • Prepare several vials or flasks for each solvent-temperature data point to ensure reproducibility.

  • Establishing Equilibrium:

    • Add an excess amount of powdered this compound to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vials in a constant-temperature shaker bath or incubator set to the desired experimental temperature.

    • Agitate the mixtures for a sufficient period (e.g., 24-72 hours) to ensure that solid-liquid equilibrium is reached. Preliminary studies may be needed to determine the time to equilibrium.

  • Sample Collection and Separation:

    • Once equilibrium is achieved, cease agitation and allow the vials to rest in the constant-temperature bath for several hours (e.g., 4-8 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume or mass of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.

    • Immediately filter the sample through a fine-pored (e.g., 0.22 µm) syringe filter, also at the experimental temperature, into a pre-weighed container. This step is critical to remove any suspended microcrystals.

  • Analysis and Quantification:

    • Accurately weigh the container with the collected filtrate to determine the mass of the solution.

    • Evaporate the solvent from the filtrate under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

    • Once the solvent is fully removed, weigh the container again to determine the mass of the dissolved this compound.

  • Calculation of Solubility:

    • The mass of the solvent is calculated by subtracting the mass of the dissolved this compound from the total mass of the solution.

    • Solubility can then be expressed in various units, such as:

      • g / 100g solvent: (mass of solute / mass of solvent) * 100

      • Mole fraction (χ): (moles of solute) / (moles of solute + moles of solvent)

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Sampling & Analysis cluster_calc Calculation start Start prep_solute Obtain Pure, Dry Solute start->prep_solute prep_solvent Obtain Pure Solvent start->prep_solvent add_excess Add Excess Solute to Solvent in Vial prep_solute->add_excess prep_solvent->add_excess agitate Agitate at Constant Temperature (T) add_excess->agitate settle Allow Excess Solid to Settle agitate->settle sample Withdraw & Filter Supernatant at T settle->sample weigh_sol Weigh Aliquot of Solution sample->weigh_sol evaporate Evaporate Solvent weigh_sol->evaporate weigh_res Weigh Solid Residue (Solute) evaporate->weigh_res calculate Calculate Solubility (e.g., g/100g solvent) weigh_res->calculate fin End calculate->fin

Caption: Workflow for gravimetric solubility determination.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Industrial Applications of Thiocarbanilide

This technical guide provides a comprehensive overview of the historical industrial applications of this compound (N,N'-diphenylthiourea). Primarily known for its role as a pioneering organic accelerator in the rubber industry, this document details its synthesis, mechanism, and eventual replacement by more efficient compounds. Quantitative data, detailed experimental protocols, and process diagrams are included to offer a thorough technical perspective for research and development professionals.

Introduction

This compound, an organosulfur compound with the formula (C₆H₅NH)₂CS, is a white solid derivative of thiourea.[1] Its most significant historical role was as a vulcanization accelerator in the rubber industry.[2] Introduced around 1907, it was a crucial development that succeeded the highly toxic aniline as the primary accelerator.[3] this compound offered a less poisonous alternative and was the most important accelerator until it was largely displaced by the more efficient mercaptobenzothiazole (MBT) around 1925.[4][5] Beyond its primary function in rubber manufacturing, it also found niche applications as a chemical intermediate, a stabilizer for polymers like PVC, and in the synthesis of dyes.[1][6]

Primary Application: Rubber Vulcanization Accelerator

In the early 20th century, the growing demand for durable rubber products necessitated improvements in the vulcanization process, which involves heating rubber with sulfur to form cross-links between polymer chains.[4] this compound's introduction was a significant milestone, allowing the process to occur more rapidly and at lower temperatures than with previously used inorganic accelerators or the toxic organic accelerator, aniline.[3][4]

The function of an accelerator like this compound is to convert sulfur into a compound that reacts more quickly with the rubber or to modify the rubber into a form that combines more readily with sulfur.[4] While effective, this compound was eventually superseded by compounds like MBT and its derivatives, which proved more efficient, especially for synthetic rubbers.[4][5]

Quantitative Performance Data

Quantitative comparisons from early studies highlight the relative effectiveness of this compound against other accelerators of its era. The data below is derived from studies aiming to achieve equivalent physical states of cure in a natural rubber compound.

AcceleratorParts Required for Equivalent Cure*Vulcanization Coefficient**Reference
Hexamethylenetetramine0.50.87[7]
p-Nitrosodimethylaniline0.251.03[7]
Aldehyde Ammonia0.750.98[7]
This compound 1.5 1.38 [7]

*In a mixing of 48 parts first latex crepe, 48 parts zinc oxide, and 3 parts sulfur, vulcanized for 60 minutes at 141.7°C. **Represents the amount of combined sulfur, indicating the chemical state of cure.

Chemical Synthesis of this compound

The predominant industrial method for synthesizing this compound is the reaction of aniline with carbon disulfide.[1][8] Various expedients, such as the addition of catalysts or specific solvent systems, were developed to increase the reaction speed and improve yields.[9]

G cluster_reactants Reactants cluster_products Products Aniline 2 C₆H₅NH₂ (Aniline) Reaction + Aniline->Reaction CS2 CS₂ (Carbon Disulfide) CS2->Reaction This compound (C₆H₅NH)₂CS (this compound) H2S H₂S (Hydrogen Sulfide) Reaction->this compound Reaction->H2S

Caption: Chemical reaction for the synthesis of this compound.

Industrial Production and Experimental Protocols

Patents from the era provide detailed methodologies for the large-scale industrial production of this compound. The following protocols are adapted from historical documents.

Experimental Protocol: Industrial Synthesis (c. 1948)

This process, detailed in a U.S. Patent, describes a method for achieving high yields of this compound by using specific organic bases as catalysts.[9]

Materials:

  • Aniline (C₆H₅NH₂)

  • Carbon Disulfide (CS₂)

  • Organic bases containing the pyridine nucleus (boiling range 150-210°C)

  • Benzene

Procedure:

  • Mix carbon disulfide with a mixture of aniline and 25% to 80% (based on the weight of aniline) of the specified organic bases. The molar ratio of carbon disulfide to aniline should be between 1 and 2.5 to 1.[9]

  • Reflux the reaction mixture for a period of 6 to 12 hours.[9]

  • After the reaction is substantially complete, distill the mixture at a temperature not exceeding 100°C to remove any unreacted carbon disulfide.[9]

  • Dilute the remaining mixture with benzene.[9]

  • Cool the mixture to a temperature not above 15°C to induce the crystallization of this compound.[9]

  • Separate the this compound crystals from the liquor via filtration or centrifugation.[8][9]

  • Wash the crystals with benzene and dry at 60-65°C. A yield of 98% of the theoretical maximum was reported using this method.[9]

  • The filtrate, containing benzene and the organic bases, can be distilled to recover the components for use in subsequent batches.[9]

G start Start mix 1. Mix Reactants (Aniline, CS₂, Bases) start->mix reflux 2. Reflux (6-12 hours) mix->reflux distill 3. Distill (Remove excess CS₂) reflux->distill dilute 4. Dilute (Add Benzene) distill->dilute cool 5. Cool & Crystallize (≤15°C) dilute->cool separate 6. Separate Crystals (Filter/Centrifuge) cool->separate dry 7. Wash & Dry (Yield: 98%) separate->dry recover 8. Recover Solvent & Bases for Recycle separate->recover end End dry->end

Caption: Industrial workflow for this compound production (c. 1948).

Experimental Protocol: Vulcanization of Rubber (c. 1922)

This protocol, adapted from a patent by Bedford and Sibley, illustrates the use of this compound in a rubber vulcanization process.[2]

Materials:

  • Rubber mix (caoutchouc)

  • This compound (produced in situ or added)

  • Vulcanizing agent (e.g., Sulfur)

Procedure:

  • Prepare this compound by reacting aniline and carbon disulfide. The patent notes that byproducts from the synthesis, which result from removing hydrogen sulfide with a paranitroso body, do not need to be removed before use as an accelerator.[2]

  • Incorporate a small percentage (e.g., 0.5% to 2.0%) of the crude this compound product into the rubber mix.[2]

  • Heat the mass with a vulcanizing agent (sulfur) to effect vulcanization in the usual manner.[2]

Other Historical Industrial Applications

While its role in the rubber industry was paramount, this compound and its derivatives were adaptable for other technical applications:

  • Polymer Stabilizer: It was used as a heat stabilizer for emulsion PVC, particularly in soft products, at dosages of 0.2-0.5%.[1][10]

  • Dye Intermediates: this compound served as a chemical intermediate in the synthesis of certain dyes.[6][10] The production of synthetic dyes often involved aniline, a precursor to this compound, making it an accessible intermediate in the broader chemical industry of the time.[11][12]

  • Synthetic Resins: It was cited as a material for the manufacture of synthetic resins.[6]

  • Corrosion Inhibitors: Its derivatives were proposed for use as corrosion inhibitors in the pickling of metals.[6]

Timeline and Obsolescence

The industrial relevance of this compound as a primary accelerator was relatively short-lived, spanning a critical period in the development of rubber technology.

G N1906 1906: Aniline (First organic accelerator, but toxic) N1907 1907: this compound (Less toxic, becomes primary accelerator) N1906->N1907 Succession N1921 1921: Thiazoles (MBT) (More efficient, safer processing) N1907->N1921 Innovation N1925 ~1925: MBT displaces this compound N1921->N1925 Displacement

Caption: Timeline of early organic rubber vulcanization accelerators.

Conclusion

This compound holds a significant place in the history of industrial chemistry. As the successor to the toxic aniline, it represented a crucial step forward in making rubber vulcanization safer and more efficient. Although its tenure as the leading accelerator was brief, its development paved the way for the discovery of even more effective sulfur- and nitrogen-containing organic accelerators that became the industry standard. The synthesis protocols and process workflows developed for this compound contributed to the broader knowledge base of industrial organic synthesis in the early 20th century.

References

Spectroscopic Characterization of Thiocarbanilide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide for researchers and drug development professionals on the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Thiocarbanilide (N,N'-diphenylthiourea).

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, a molecule of significant interest in medicinal chemistry and materials science. By detailing its spectral features in both Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, this document serves as an essential resource for identity confirmation, purity assessment, and structural elucidation. The guide includes detailed experimental protocols, tabulated spectral data for easy reference, and a logical workflow for the characterization process.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[1][2] The IR spectrum of this compound reveals characteristic absorption bands corresponding to its key structural features, including N-H and C=S bonds, as well as the phenyl rings.

IR Absorption Data

The principal absorption bands for this compound are summarized in the table below. These frequencies are characteristic of the vibrations of specific functional groups within the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3400Strong, BroadN-H Stretching
~3000-3100MediumAromatic C-H Stretching
~1595StrongC=C Aromatic Ring Stretching
~1540StrongN-H Bending / C-N Stretching (Amide II band)
~1490StrongC=C Aromatic Ring Stretching
~1345MediumC-N Stretching
~813MediumC=S Stretching (highly coupled)[3]
~750 & ~690StrongC-H Out-of-plane Bending (monosubstituted benzene)

Data compiled from various spectroscopic sources and theoretical calculations.[3]

Experimental Protocol: IR Spectrum Acquisition (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a common technique for obtaining the IR spectrum of a solid sample.[4] KBr is used because it is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹).[5]

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • Infrared-grade Potassium Bromide (KBr), dried

  • Analytical balance

  • Spatula

  • Drying oven or heat lamp

Procedure:

  • Preparation: Thoroughly clean the mortar, pestle, and die set with a suitable solvent (e.g., acetone) and ensure they are completely dry.[5] It is advisable to gently warm the die set to remove any adsorbed moisture.[5]

  • Weighing: Accurately weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry, IR-grade KBr.[4] The sample concentration in KBr should be in the range of 0.2% to 1%.[6]

  • Grinding and Mixing: Place the this compound sample into the agate mortar and grind it aggressively until it becomes a fine, fluffy powder.[5] Add a small portion of the KBr and mix gently. Add the remaining KBr and continue to mix thoroughly for about a minute to ensure uniform dispersion.[5]

  • Loading the Die: Carefully transfer the homogenous powder mixture into the sleeve of the pellet press die, ensuring it forms an even layer over the bottom anvil.[5]

  • Pressing: Assemble the die and place it into the hydraulic press. If using a vacuum die, connect it to a vacuum line to remove trapped air.[5] Slowly apply pressure, ramping up to approximately 8-10 tons of force.[5] Hold the pressure for 1-2 minutes.

  • Pellet Release: Carefully release the pressure and disassemble the die. The resulting pellet should be a thin, transparent, or translucent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum using a pure KBr pellet should also be collected for correction.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[7] For this compound, ¹H NMR identifies the different types of protons, while ¹³C NMR provides information on the carbon skeleton.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆, shows distinct signals for the N-H protons and the aromatic protons of the two phenyl rings.

Chemical Shift (δ, ppm)MultiplicityAssignment
~9.75Singlet (broad)N-H (Amide protons)
~7.50MultipletAromatic H (ortho-protons)
~7.33MultipletAromatic H (meta-protons)
~7.12MultipletAromatic H (para-protons)

Solvent: DMSO-d₆. Data obtained from ChemicalBook.[6]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments in this compound. Due to the symmetry of the molecule, fewer signals than the total number of carbons are observed.

Chemical Shift (δ, ppm)Assignment
~181C=S (Thiourea carbon)
~138Aromatic C (ipso-carbon, attached to N)
~128Aromatic C (meta-carbons)
~125Aromatic C (para-carbon)
~124Aromatic C (ortho-carbons)

Solvent: DMSO-d₆. Data obtained from ChemicalBook.

Experimental Protocol: NMR Spectrum Acquisition

Materials and Equipment:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • High-quality 5 mm NMR tubes[3]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)[7]

  • Analytical balance

  • Vials and Pasteur pipettes

  • Vortex mixer or sonicator

Procedure:

  • Sample Weighing: Accurately weigh the sample. For ¹H NMR, 5-25 mg is typically required. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary due to the lower natural abundance of the ¹³C isotope.[7]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the this compound. DMSO-d₆ is a common choice for its excellent solvating power.[7]

  • Dissolution: In a small, clean vial, dissolve the weighed this compound in approximately 0.6 mL of the chosen deuterated solvent.[7] Use a vortex mixer or sonicator to ensure the sample is fully dissolved and the solution is homogeneous.[7]

  • Filtration and Transfer: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This prevents distortion of the magnetic field homogeneity. The final volume in the NMR tube should be between 0.5 - 0.6 mL, corresponding to a height of about 4-5 cm.[3][7]

  • Tube Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and a solvent like ethanol to remove any dust or fingerprints.[7] Cap the tube securely.

  • Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will then perform locking (stabilizing the magnetic field using the deuterium signal from the solvent), shimming (optimizing field homogeneity), and tuning before acquiring the spectrum.[7]

Workflow for Spectroscopic Characterization

The logical flow from sample preparation to final data analysis for the comprehensive spectroscopic characterization of this compound is illustrated below.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization of this compound cluster_ir Infrared (IR) Spectroscopy cluster_nmr Nuclear Magnetic Resonance (NMR) Spectroscopy start This compound Solid Sample ir_prep Sample Preparation (KBr Pellet) start->ir_prep nmr_prep Sample Preparation (Dissolution in Deuterated Solvent) start->nmr_prep ir_acq FTIR Data Acquisition ir_prep->ir_acq ir_proc Data Processing (Background Correction) ir_acq->ir_proc ir_analysis Spectral Analysis (Peak Assignment) ir_proc->ir_analysis end_node Structural Confirmation & Purity Assessment ir_analysis->end_node nmr_acq NMR Data Acquisition (¹H & ¹³C) nmr_prep->nmr_acq nmr_proc Data Processing (Fourier Transform, Phasing) nmr_acq->nmr_proc nmr_analysis Spectral Analysis (Chemical Shift, Integration) nmr_proc->nmr_analysis nmr_analysis->end_node

Caption: Logical workflow for IR and NMR characterization.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Thiocarbanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of thiocarbanilide (N,N'-diphenylthiourea). Due to a lack of extensive modern research focused specifically on the thermal analysis of this compound, this guide synthesizes available data, information from related thiourea derivatives, and established principles of thermal decomposition.

Introduction to this compound

This compound, with the chemical formula (C₆H₅NH)₂CS, is a crystalline solid widely used as a vulcanization accelerator in the rubber industry and as a stabilizer for certain polymers. Its thermal behavior is of critical importance for understanding its performance in high-temperature applications, its shelf-life, and the potential hazards associated with its decomposition. When heated, this compound breaks down, releasing a variety of chemical products.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₃H₁₂N₂S
Molecular Weight 228.31 g/mol
Appearance White to off-white crystalline powder
Melting Point 151-155 °C
Solubility Insoluble in water

Thermal Decomposition Profile

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is not widely published, the decomposition is known to occur at elevated temperatures, likely above its melting point. Upon heating to decomposition, this compound emits highly toxic fumes.

Analysis of safety data and related literature indicates that the thermal decomposition of this compound can produce a range of hazardous substances. These are summarized in Table 2.

Table 2: Reported Thermal Decomposition Products of this compound

Decomposition ProductChemical Formula
Carbon MonoxideCO
Carbon DioxideCO₂
Nitrogen OxidesNOx
Sulfur OxidesSOx
Hydrogen SulfideH₂S
Phenyl isothiocyanateC₆H₅NCS
AnilineC₆H₅NH₂

Note: The formation of phenyl isothiocyanate and aniline is inferred from the known chemical reactivity of this compound at elevated temperatures.

The thermal decomposition of this compound is proposed to proceed through several competing pathways. A primary pathway, suggested by its chemical reactivity, involves an intramolecular rearrangement and elimination to form phenyl isothiocyanate and aniline. A competing pathway likely involves the release of hydrogen sulfide. At higher temperatures, further fragmentation of these initial products will lead to the formation of smaller molecules, including carbon oxides, nitrogen oxides, and sulfur oxides.

A simplified representation of the proposed initial decomposition pathways is shown in the diagram below.

DecompositionPathway Proposed Initial Thermal Decomposition Pathways of this compound cluster_path1 Pathway 1 cluster_path2 Pathway 2 This compound This compound ((C₆H₅NH)₂CS) Heat Heat (Δ) This compound->Heat PhenylIsothiocyanate Phenyl isothiocyanate (C₆H₅NCS) Heat->PhenylIsothiocyanate Aniline1 Aniline (C₆H₅NH₂) Heat->Aniline1 HydrogenSulfide Hydrogen Sulfide (H₂S) Heat->HydrogenSulfide Carbodiimide Diphenylcarbodiimide (C₆H₅N=C=NC₆H₅) Heat->Carbodiimide FurtherDecomp Further Decomposition Products (CO, CO₂, NOx, SOx) PhenylIsothiocyanate->FurtherDecomp Aniline1->FurtherDecomp HydrogenSulfide->FurtherDecomp Carbodiimide->FurtherDecomp

Caption: Proposed initial thermal decomposition pathways of this compound.

Experimental Protocols for Thermal Analysis

To investigate the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques should be employed. The following are detailed methodologies for key experiments.

These techniques are fundamental for determining the thermal stability, decomposition temperatures, and energetic changes associated with the decomposition of this compound.

  • Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements concurrently is recommended.

  • Sample Preparation: A small amount of this compound (typically 3-5 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum).

  • Experimental Conditions:

    • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: The experiment should be conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Data Analysis:

    • TGA Curve: The mass loss of the sample is plotted as a function of temperature. The onset temperature of decomposition and the percentage of mass loss for each decomposition step are determined.

    • DTG Curve: The first derivative of the TGA curve is plotted to identify the temperatures of the maximum rates of decomposition.

    • DSC Curve: The heat flow to or from the sample is plotted against temperature. Endothermic and exothermic events, such as melting and decomposition, are identified, and the enthalpy changes (ΔH) are quantified.

To identify the gaseous products evolved during decomposition, TGA can be coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR).

  • Instrumentation: A TGA instrument coupled to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR).

  • Experimental Conditions: The TGA parameters are typically the same as described in section 4.1. The transfer line between the TGA and the MS or FTIR is heated to prevent condensation of the evolved gases.

  • Data Analysis: The mass spectra or infrared spectra of the evolved gases are recorded as a function of temperature. The identity of the decomposition products is determined by analyzing the spectral data at the temperatures corresponding to the mass loss events observed in the TGA curve.

This technique provides a detailed separation and identification of the volatile and semi-volatile decomposition products.

  • Instrumentation: A pyrolysis unit connected to a gas chromatograph-mass spectrometer (GC-MS).

  • Sample Preparation: A very small amount of this compound (typically 0.1-0.5 mg) is placed in a pyrolysis sample cup.

  • Pyrolysis Conditions: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 300 °C, 500 °C, 700 °C) in an inert atmosphere (helium).

  • GC-MS Conditions:

    • GC Column: A capillary column suitable for separating a wide range of organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Temperature Program: The GC oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute the pyrolysis products.

    • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected over a suitable mass range (e.g., m/z 35-550).

  • Data Analysis: The separated pyrolysis products are identified by comparing their mass spectra with a reference library (e.g., NIST).

The following diagram illustrates a typical experimental workflow for the thermal analysis of a solid compound like this compound.

ExperimentalWorkflow Experimental Workflow for Thermal Analysis of this compound cluster_tga_dsc Simultaneous Thermal Analysis cluster_ega Evolved Gas Analysis cluster_py_gcms Pyrolysis Product Analysis Sample This compound Sample TGA_DSC TGA / DSC Sample->TGA_DSC TGA_MS TGA-MS / FTIR Sample->TGA_MS Py_GCMS Py-GC-MS Sample->Py_GCMS TGA_Data TGA/DTG Curve (Mass Loss vs. Temp) TGA_DSC->TGA_Data DSC_Data DSC Curve (Heat Flow vs. Temp) TGA_DSC->DSC_Data Data_Analysis Data Interpretation and Mechanism Elucidation TGA_Data->Data_Analysis DSC_Data->Data_Analysis EGA_Data Mass/IR Spectra of Evolved Gases TGA_MS->EGA_Data EGA_Data->Data_Analysis Py_Data Chromatogram and Mass Spectra of Products Py_GCMS->Py_Data Py_Data->Data_Analysis

Caption: A typical experimental workflow for thermal analysis.

Conclusion

The thermal stability and decomposition of this compound are complex processes that are not yet fully characterized in the scientific literature. This guide has synthesized the available information to provide a foundational understanding for researchers. The primary decomposition pathways are proposed to involve the formation of phenyl isothiocyanate, aniline, and hydrogen sulfide, followed by further fragmentation at higher temperatures. For a complete and quantitative understanding, further experimental work utilizing the detailed protocols outlined in this guide is essential. Such studies will provide valuable data for the safe handling and application of this compound in various industrial and developmental contexts.

A Technical Guide to the Synthesis of Thiocarbanilide Derivatives and Their Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocarbanilide (1,3-diphenylthiourea) and its derivatives represent a critical class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and serving as versatile synthetic intermediates. This technical guide provides an in-depth overview of the core synthetic methodologies for preparing both symmetrical and unsymmetrical this compound derivatives. It covers the essential precursors, details the most common and effective reaction pathways, and presents modern, efficient techniques such as microwave-assisted synthesis. This document includes detailed experimental protocols for key reactions and summarizes quantitative data in tabular form to allow for easy comparison of different methods. Furthermore, logical workflows and reaction pathways are visualized using diagrams to provide a clear and comprehensive understanding of the synthetic processes involved.

Introduction to Thiocarbanilides

Thiocarbanilides, more broadly known as 1,3-diarylthioureas, are compounds characterized by a central thiourea core [(NH)₂C=S] flanked by two aryl (typically phenyl or substituted phenyl) groups. Their significance stems from their diverse applications, including their use as vulcanization accelerators in the rubber industry and, more importantly, their role as privileged scaffolds in drug discovery. Derivatives of this compound have demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The versatility of the thiourea functional group also makes them valuable building blocks for the synthesis of various heterocyclic compounds and guanidine derivatives.

Key Precursors

The synthesis of this compound derivatives fundamentally relies on two types of precursors: an aromatic amine (aniline or its derivatives) and a reagent that provides the thiocarbonyl (C=S) moiety.

  • Anilines : A vast range of commercially available primary aromatic amines can be employed, allowing for extensive structural diversity in the final products. The electronic and steric properties of substituents on the aniline ring can influence reaction rates and yields.

  • Thiocarbonyl Reagents : The choice of the thiocarbonyl source is a key determinant of the synthetic strategy.

    • Carbon Disulfide (CS₂) : This is the most common, inexpensive, and atom-economical reagent, particularly for the synthesis of symmetrical 1,3-diarylthioureas.[1][2][3] Reactions involving CS₂ typically require a base or catalyst to proceed efficiently.[4][5]

    • Thiophosgene (CSCl₂) : A highly reactive but also highly toxic and corrosive liquid.[6][7] It is often used to convert primary amines into isothiocyanates, which are key intermediates for unsymmetrical thioureas.[8][9] Due to its hazardous nature, its use is often avoided when alternative methods are available.

    • Aryl Isothiocyanates (Ar-N=C=S) : These are indispensable precursors for the synthesis of unsymmetrical this compound derivatives. They are typically prepared from an aromatic amine and a thiocarbonyl source like CS₂ or thiophosgene in a separate step.[10][11][12]

Synthetic Pathways

The primary synthetic routes can be broadly categorized based on the symmetry of the target molecule.

Synthesis of Symmetrical Thiocarbanilides

The most direct method for preparing symmetrical thiocarbanilides involves the reaction of two equivalents of an aromatic amine with one equivalent of a thiocarbonyl source, most commonly carbon disulfide. The reaction proceeds by the nucleophilic attack of the amine on CS₂, followed by the elimination of hydrogen sulfide (H₂S). The removal of H₂S is often facilitated by a base (e.g., pyridine, potassium hydroxide) or an oxidizing agent.[1][4]

Synthesis of Unsymmetrical Thiocarbanilides

The synthesis of unsymmetrical derivatives, which feature different aryl groups on the two nitrogen atoms, is a cornerstone of medicinal chemistry for structure-activity relationship (SAR) studies. This is almost exclusively achieved through a two-step process:

  • Formation of an Aryl Isothiocyanate : An aromatic amine is first converted into its corresponding isothiocyanate. A robust method involves forming an intermediate dithiocarbamate salt by reacting the amine with CS₂ in the presence of a base like aqueous ammonia. This salt is then decomposed using a desulfurylating agent, such as lead nitrate or cyanuric chloride, to yield the aryl isothiocyanate.[11][12]

  • Reaction with a Second Amine : The isolated aryl isothiocyanate is then reacted with a different aromatic amine. This addition reaction is typically high-yielding and proceeds under mild conditions to afford the desired unsymmetrical this compound.

This modular approach allows for the systematic combination of different aromatic amines to generate large libraries of compounds for screening.

Modern Synthetic Enhancements
  • Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to dramatically reduce reaction times, often from many hours to just a few minutes, while frequently improving product yields.[13][14] This technique is applicable to both symmetrical and unsymmetrical thiourea synthesis and can often be performed under solvent-free conditions, aligning with the principles of green chemistry.[15][16]

  • One-Pot Procedures : To improve efficiency, several one-pot methods have been developed. These protocols combine multiple reaction steps without isolating intermediates. For example, unsymmetrical thioureas can be synthesized in a single vessel by generating the isothiocyanate in situ, followed by the addition of the second amine.[1][2]

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the synthetic processes described.

Synthetic Workflow cluster_precursors 1. Precursor Selection cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_product 4. Final Product Aniline_A Aniline A Reaction Reaction Vessel (Conventional Heating or Microwave) Aniline_A->Reaction Aniline_B Aniline B (for unsymmetrical) Aniline_B->Reaction CS2 Carbon Disulfide (or other C=S source) CS2->Reaction Workup Quenching / Filtration Reaction->Workup Extraction Extraction Workup->Extraction Purification Recrystallization / Chromatography Extraction->Purification Product This compound Derivative Purification->Product

Caption: General experimental workflow for this compound synthesis.

Synthetic Pathways AmineA Aniline A Isothiocyanate Aryl Isothiocyanate (Ar-NCS) AmineA->Isothiocyanate Step 1 + CS₂ Symm_TU Symmetrical This compound AmineA->Symm_TU One-Pot (2 equiv. Amine A) AmineB Aniline B CS2 CS₂ CS2->Symm_TU One-Pot (2 equiv. Amine A) Unsymm_TU Unsymmetrical This compound Isothiocyanate->Unsymm_TU Step 2 + Amine B

Caption: Major synthetic pathways to this compound derivatives.

Isothiocyanate Formation Mechanism Amine R-NH₂ (Amine) DTC_Salt [R-NH-C(=S)S]⁻ M⁺ (Dithiocarbamate Salt) Amine->DTC_Salt + CS₂ + Base (MOH) CS2 S=C=S (Carbon Disulfide) ITC R-N=C=S (Isothiocyanate) DTC_Salt->ITC - MSx - H₂O (Desulfurylation)

Caption: Key mechanism for isothiocyanate precursor formation.

Experimental Protocols

The following protocols are generalized procedures based on common methods reported in the literature. Researchers should adapt these methods based on the specific reactivity of their substrates and optimize conditions as necessary.

Protocol 5.1: Synthesis of Symmetrical 1,3-Diphenylthiourea (this compound) using CS₂
  • Reagents : Aniline, Carbon Disulfide (CS₂), Pyridine, Ethanol.

  • Procedure :

    • In a round-bottom flask equipped with a reflux condenser, combine aniline (2.0 eq), ethanol, and pyridine (0.25 eq).

    • Add carbon disulfide (1.0 eq) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 6-12 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is driven by the formation of hydrogen sulfide, which is captured by pyridine.

    • After completion, cool the reaction mixture to room temperature, which should induce crystallization of the product.

    • Collect the crude product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and pyridine.

    • The crude this compound can be further purified by recrystallization from boiling ethanol or benzene to yield white, needle-like crystals.

Protocol 5.2: Synthesis of an Aryl Isothiocyanate Precursor
  • Reagents : Aromatic Amine (e.g., Aniline), Carbon Disulfide (CS₂), Concentrated Aqueous Ammonia, Lead(II) Nitrate.

  • Procedure (based on Organic Syntheses procedure) :[12]

    • In a flask fitted with a mechanical stirrer and placed in an ice-salt bath, add carbon disulfide (1.2 eq) and concentrated aqueous ammonia (2.2 eq).

    • While stirring vigorously, add the aromatic amine (1.0 eq) dropwise over 20-30 minutes, maintaining the temperature between 0-10 °C.

    • Continue stirring for another 30-60 minutes. A crystalline precipitate of the ammonium dithiocarbamate salt should form.

    • Collect the salt by filtration and wash with a small amount of cold ether.

    • Dissolve the filtered dithiocarbamate salt in a large volume of cold water in a large flask suitable for steam distillation.

    • Slowly add a solution of lead(II) nitrate (1.0 eq) in water. A heavy black precipitate of lead sulfide will form immediately.

    • Steam distill the mixture. The aryl isothiocyanate will co-distill with the water. Collect the distillate.

    • Separate the oily isothiocyanate layer from the aqueous layer using a separatory funnel.

    • Dry the product over anhydrous calcium chloride (CaCl₂) and purify by vacuum distillation.

Protocol 5.3: Synthesis of an Unsymmetrical this compound
  • Reagents : Aryl Isothiocyanate, Aromatic Amine, Ethanol.

  • Procedure :

    • Dissolve the aryl isothiocyanate (1.0 eq) in absolute ethanol in a round-bottom flask.

    • Add a solution of a different aromatic amine (1.0 eq) in ethanol to the flask.

    • Stir the reaction mixture at room temperature. The reaction is often exothermic and may proceed to completion within a few hours. In some cases, gentle heating or refluxing may be required to drive the reaction to completion.

    • Monitor the reaction by TLC. Upon completion, the product often precipitates from the solution upon cooling.

    • Collect the solid product by vacuum filtration.

    • Wash the product with cold ethanol and purify by recrystallization.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of this compound and its derivatives, compiled from various literature sources.

Table 1: Comparison of Reaction Conditions for Symmetrical this compound Synthesis

Method Thiocarbonyl Source Catalyst/Base Solvent Temperature Time Yield Reference(s)
Conventional Carbon Disulfide Pyridine Bases Tar Base Fraction Reflux 6-12 h ~98% [4]
Conventional Carbon Disulfide Iodine/Pyridine Carbon Disulfide Reflux 3 h High [5]
One-Pot Carbon Disulfide Hydrogen Peroxide Water 20-25 °C 1 h 90-98% [1]

| Microwave | Carbon Disulfide | KOH | Ethanol | Microwave | 15 min | 53-85% |[16] |

Table 2: Yields and Properties of Representative Thiocarbanilides and Precursors

Compound Synthesis Method Yield Melting Point (°C) Reference(s)
1,3-Diphenylthiourea Aniline + CS₂ + Pyridine Bases 98% 153 - 153.5 [4]
Phenyl Isothiocyanate Aniline + CS₂ + NH₄OH, then Pb(NO₃)₂ 74-78% (b.p. 120-121/35mm) [12]
1,3-Di(n-butyl)thiourea n-Butylamine + CS₂ + CBr₄ 95% 64-65 [17]
1-Phenyl-3-benzylthiourea Phenyl isothiocyanate + Benzylamine High 101-102 -

| 1,3-Di(p-tolyl)thiourea | p-Toluidine + CS₂ | High | 178 | - |

Conclusion

The synthesis of this compound derivatives is a well-established field with a variety of robust and adaptable methodologies. The classical approach using carbon disulfide remains a highly effective and economical route for symmetrical derivatives. For the crucial synthesis of unsymmetrical analogs, the two-step pathway via an isothiocyanate intermediate is the dominant and most versatile strategy, allowing for extensive diversification. Modern methods, particularly microwave-assisted synthesis, offer significant advantages in terms of speed, efficiency, and environmental impact. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute the synthesis of novel this compound derivatives for applications in drug discovery and materials science.

References

The Multifaceted Biological Activities of Thiocarbanilide and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocarbanilide, a diarylthiourea derivative, and its extensive family of analogs, including substituted thioureas and thiosemicarbazones, have emerged as a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, antimicrobial, anticancer, antiviral, and antitubercular properties of these compounds. It delves into their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows. This document aims to serve as an in-depth resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

The thiourea scaffold (-NH-C(S)-NH-) is a privileged structure in medicinal chemistry, owing to its ability to form stable complexes with metal ions and participate in hydrogen bonding interactions with biological targets. This compound (N,N'-diphenylthiourea) serves as a foundational molecule for a diverse library of analogs with a wide array of pharmacological effects. These compounds have demonstrated significant potential in combating infectious diseases and cancer, driving continued interest in their development and optimization. This guide will explore the synthesis and multifaceted biological activities of this compound and its analogs, with a focus on their therapeutic applications.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its N,N'-disubstituted analogs can be achieved through several efficient one-pot methodologies. These methods offer advantages such as operational simplicity, mild reaction conditions, and high yields.

General Synthesis of N,N'-Disubstituted Thioureas

A common and versatile method involves the reaction of an amine with an isothiocyanate. For unsymmetrical thioureas, a two-step, one-pot approach is often employed, starting from the formation of a dithiocarbamate intermediate.

Experimental Protocol: One-Pot Synthesis of Unsymmetrical N,N'-Disubstituted Thioureas [1]

  • Step 1: Dithiocarbamate Formation:

    • To a solution of the primary amine (1.0 eq) in a suitable solvent (e.g., water, ethanol, or DMF), add carbon disulfide (CS2) (1.0 eq) dropwise at 0-5 °C.

    • Add a base (e.g., aqueous ammonia, triethylamine, or NaOH) (1.0 eq) to the reaction mixture and stir at room temperature for 1-2 hours to form the dithiocarbamate salt.

  • Step 2: Thiourea Formation:

    • To the solution containing the dithiocarbamate salt, add the second amine (1.0 eq).

    • Add a coupling agent or an oxidizing agent. For instance, using ethyl chloroformate, the reaction proceeds via an intermediate that eliminates carbonyl sulfide (COS). Alternatively, an oxidizing agent like hydrogen peroxide or iodine can facilitate the coupling.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • The product is typically isolated by precipitation upon addition of water, followed by filtration and purification by recrystallization or column chromatography.

Experimental Workflow: Synthesis of N,N'-Disubstituted Thioureas

G cluster_synthesis Synthesis of N,N'-Disubstituted Thioureas start Start amine1 Primary Amine (R1-NH2) start->amine1 dithiocarbamate Dithiocarbamate Intermediate [R1-NH-C(S)-S]NH4 amine1->dithiocarbamate + CS2, Base cs2 Carbon Disulfide (CS2) cs2->dithiocarbamate base Base (e.g., NH4OH) base->dithiocarbamate thiourea N,N'-Disubstituted Thiourea R1-NH-C(S)-NH-R2 dithiocarbamate->thiourea + R2-NH2, Coupling Agent amine2 Second Amine (R2-NH2) amine2->thiourea coupling Coupling Agent (e.g., Ethyl Chloroformate) coupling->thiourea purification Purification (Recrystallization/Chromatography) thiourea->purification end End purification->end

Caption: Workflow for the synthesis of N,N'-disubstituted thioureas.

Biological Activities

This compound and its analogs exhibit a remarkable range of biological activities, which are summarized in the following sections.

Antimicrobial Activity

Many thiourea and thiosemicarbazone derivatives have demonstrated potent activity against a variety of pathogenic bacteria and fungi. Their mechanism of action is often attributed to the chelation of essential metal ions required for microbial enzyme function or interference with cellular processes.

Table 1: Antibacterial Activity of this compound Analogs (MIC in µg/mL)

Compound/AnalogStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
N-(diethylcarbamothioyl)cyclohexanecarboxamide200200400>400[2]
N-(diphenylcarbamothioyl)cyclohexanecarboxamide5050100200[2]
Spiropyrrolidine-thiochromanone derivative (4a)32326464[3]
Spiropyrrolidine-thiochromanone derivative (4b)32326464[3]
Thiadiazole-thiourea derivative (7a)1.252.501.252.50
Thiadiazole-thiourea derivative (7b)1.252.501.252.50
Thiadiazole-imidazole-thiourea derivative (8)0.951.950.951.95
Amoxicillin6464-256[3]
Ampicillin7878--[3]

Table 2: Antifungal Activity of this compound Analogs (MIC in µg/mL)

Compound/AnalogCandida albicansAspergillus flavusAspergillus nigerReference
N-(diethylcarbamothioyl)cyclohexanecarboxamide50--[2]
N-(diphenylcarbamothioyl)cyclohexanecarboxamide25--[2]
Thiadiazole-thiourea derivative (7a)5.213.25-
Thiadiazole-thiourea derivative (7b)5.213.25-
Thiadiazole-imidazole-thiourea derivative (8)4.881.95-
Nystatin100--[2]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • Prepare a bacterial or fungal inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Serial Dilution:

    • Dispense 100 µL of broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock compound solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Reading Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_antimicrobial Antimicrobial Susceptibility Testing start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum prep_plates Prepare 96-well Plates with Broth start->prep_plates inoculate Inoculate Plates with Microbial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Test Compound prep_plates->serial_dilution serial_dilution->inoculate incubate Incubate Plates (e.g., 37°C, 24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Anticancer Activity

Thiosemicarbazones, in particular, have shown significant promise as anticancer agents. Their mechanisms of action are often multifactorial, involving the chelation of iron, which is essential for DNA synthesis and cell proliferation, and the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.

Table 3: Anticancer Activity of this compound Analogs (IC50 in µM)

Compound/AnalogMCF-7 (Breast)A2780 (Ovarian)HT29 (Colon)A549 (Lung)C6 (Glioma)Reference
Pyrrolizine-thiourea (18b)0.210.240.16--[4]
Pyrrolizine-thiourea (19a)0.230.180.28--[4]
Pyrrolizine-thiourea (20a)0.310.290.45--[4]
Benzodioxole-thiosemicarbazone (5)---10.674.33[5]
Benzodioxole-thiosemicarbazone (10)---29.6712.33[5]
Thiourea Derivative (BB IV-46)-----[6]
Thiourea Derivative (BB IV-60)-----[6]
Doxorubicin0.040.030.09--[4]

Mechanism of Action: Induction of Apoptosis

Many thiosemicarbazone derivatives induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical determinant in this process.

Signaling Pathway: Thiosemicarbazone-Induced Apoptosis

G cluster_apoptosis Thiosemicarbazone-Induced Apoptosis TSC Thiosemicarbazone Analog ROS ↑ Reactive Oxygen Species (ROS) TSC->ROS Bcl2 Bcl-2 (Anti-apoptotic) Inhibited TSC->Bcl2 Bax Bax (Pro-apoptotic) Activated TSC->Bax Mito Mitochondrion ROS->Mito Oxidative Stress CytoC Cytochrome c Release Mito->CytoC Bcl2->Mito Bax->Mito Casp9 Caspase-9 (Initiator) Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by thiosemicarbazones.

Mechanism of Action: Cell Cycle Arrest

In addition to inducing apoptosis, some thiourea derivatives can cause cell cycle arrest, primarily at the G1/S or G2/M checkpoints. This is often achieved by inhibiting the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[4]

Signaling Pathway: G1/S Cell Cycle Arrest by Thiourea Analogs

G cluster_cellcycle G1/S Cell Cycle Arrest by Thiourea Analogs Thiourea Thiourea Analog CDK2 CDK2 Thiourea->CDK2 Inhibition CDK2_CyclinE CDK2/Cyclin E Complex CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE pRb p-Rb (Phosphorylated) CDK2_CyclinE->pRb Phosphorylation G1_Arrest G1/S Arrest Rb Rb Protein Rb->pRb E2F E2F pRb->E2F Release S_phase S Phase Genes (DNA Synthesis) E2F->S_phase Transcription

Caption: G1/S phase cell cycle arrest mediated by thiourea analogs.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antiviral Activity

Certain thiourea and thiosemicarbazone derivatives have shown inhibitory effects against various viruses, including Human Immunodeficiency Virus (HIV) and flaviviruses like Dengue virus.

Table 4: Antiviral Activity of Thiourea Analogs (EC50 in µM)

Compound/AnalogVirusCell LineEC50 (µM)Reference
Indole-thiourea (8)HIV-1MT-41.2[8]
Indole-thiourea (28)HIV-1MT-4>100[8]
Thiourea derivative (DSA-00)HBVHepG2.2.15CC50: 329.6[9]
Thiourea derivative (DSA-02)HBVHepG2.2.15CC50: 323.5[9]
Thiourea derivative (DSA-09)HBVHepG2.2.15CC50: 349.7[9]
Antitubercular Activity

The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents. This compound and its analogs have a long history in this area, with some compounds showing potent activity against Mycobacterium tuberculosis.

Table 5: Antitubercular Activity of this compound Analogs (MIC in µg/mL)

Compound/AnalogMycobacterium tuberculosis H37RvReference
N-alkyl-3,5-dinitrobenzamide (C6)0.016[10]
N-alkyl-3,5-dinitrobenzamide (C12)0.016[10]
Isoniazid<0.015[10]

Conclusion

This compound and its analogs represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse activities against a range of pathogens and cancer cell lines, coupled with their synthetic accessibility, make them attractive scaffolds for further drug discovery and development efforts. The mechanisms of action, including metal chelation, ROS generation, apoptosis induction, and cell cycle arrest, provide a solid foundation for rational drug design and optimization. The experimental protocols and data presented in this guide offer a valuable resource for researchers aiming to explore and harness the therapeutic promise of this versatile class of compounds. Further investigations into structure-activity relationships and in vivo efficacy are warranted to translate these promising findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols: Thiocarbanilide as a Vulcanization Accelerator for Rubber

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiocarbanilide, also known as N,N'-diphenylthiourea, is one of the earliest organic compounds used to accelerate the sulfur vulcanization of rubber, introduced in 1907.[1] While newer accelerators often provide a more delayed action and faster cure rates, this compound remains a subject of interest and is used in specific applications.[1][2] It is recognized as a fast-acting accelerator and is utilized in the production of various rubber goods, including natural latex products, neoprene, wires and cables, and industrial items.[3] Vulcanization is a critical process that transforms raw elastomer into a durable material by forming chemical cross-links between polymer chains, imparting dimensional stability, strength, and resilience.[4][5] Accelerators like this compound increase the efficiency and speed of this process, reducing the required time and temperature for curing.[6][7][8]

Physicochemical Properties

This compound is a grayish-white crystalline powder.[3] Its solubility profile is a key factor in its incorporation into rubber compounds; it is soluble in ethanol, ether, acetone, and benzene but is insoluble in water.[3]

PropertyValue
Molecular Formula C₁₃H₁₂N₂S
Molar Mass 228.31 g/mol
Appearance White to grayish-white powder
Melting Point 151-154°C
Density 1.284 g/cm³
Water Solubility <0.01 g/100 mL at 19°C

(Data sourced from ChemBK[3])

Mechanism of Action and Experimental Workflows

The vulcanization of rubber with sulfur and an accelerator is a complex chemical process. The accelerator, in conjunction with activators such as zinc oxide and stearic acid, forms an active chemical complex. This complex then reacts with sulfur to create a sulfurating agent, which efficiently transfers sulfur atoms to the rubber polymer chains, forming mono-, di-, and polysulfidic cross-links. These cross-links create the three-dimensional network that gives vulcanized rubber its characteristic elastomeric properties.[6][9]

Vulcanization_Mechanism cluster_activators Activator System cluster_accelerator Accelerator cluster_vulcanizing_agent Vulcanizing Agent cluster_polymer Polymer ZnO Zinc Oxide (ZnO) Active_Complex Active Accelerator-Zinc Complex ZnO->Active_Complex Heating Stearic_Acid Stearic Acid Stearic_Acid->Active_Complex Heating This compound This compound This compound->Active_Complex Heating Sulfur Sulfur (S₈) Sulfurating_Agent Active Sulfurating Agent Sulfur->Sulfurating_Agent Rubber Rubber Polymer Chains Vulcanized_Rubber Cross-linked Vulcanized Rubber Rubber->Vulcanized_Rubber Cross-linking Active_Complex->Sulfurating_Agent Sulfurating_Agent->Vulcanized_Rubber Cross-linking

Caption: Simplified mechanism of accelerated sulfur vulcanization.

The general workflow for producing and testing a vulcanized rubber compound involves several distinct stages: compounding, vulcanization, and characterization.

Experimental_Workflow cluster_0 Stage 1: Compounding cluster_1 Stage 2: Vulcanization & Testing cluster_2 Stage 3: Characterization A Raw Materials Selection (Rubber, Filler, ZnO, Stearic Acid, This compound, Sulfur) B Mastication of Rubber A->B C Mixing on Two-Roll Mill (Addition of Ingredients) B->C D Homogenization & Sheeting C->D E Sample Preparation D->E F Cure Characteristics Analysis (Oscillating Disk Rheometer) E->F G Compression Molding (Vulcanization) E->G J Data Analysis F->J H Mechanical Property Testing (Tensile, Hardness, etc.) G->H I Aging Tests G->I H->J I->J

Caption: General experimental workflow for rubber vulcanization.

Quantitative Data

The performance of an accelerator is assessed by its effect on the cure rate and the final physical properties of the vulcanized rubber. A study comparing several early organic accelerators in a specific formulation provided the following data, demonstrating the relative activity of this compound.

Table 1: Comparison of Organic Accelerators in a Natural Rubber Compound Base Formulation: First Latex Crepe (48 parts), Zinc Oxide (48 parts), Sulfur (3 parts). Cure Conditions: 60 minutes at 287°F (141.7°C).

AcceleratorAmount Required (parts)Resulting Vulcanization Coefficient*
Hexamethylenetetramine0.50.87
p-Nitrosodimethylaniline0.251.03
Aldehyde Ammonia0.750.98
This compound 1.5 1.38

*The vulcanization coefficient represents the amount of combined sulfur, indicating the extent of the chemical cure.[10]

This data shows that to achieve an equivalent physical state of cure, a higher loading of this compound was required compared to the other accelerators tested, and it resulted in a significantly higher amount of combined sulfur.[10]

Experimental Protocols

The following are generalized protocols for the compounding and testing of rubber using this compound as an accelerator. Actual parameters may vary depending on the specific rubber, filler, and desired properties.

Protocol 1: Rubber Compounding on a Two-Roll Mill

Objective: To prepare a homogeneous, uncured rubber compound containing this compound.

Materials & Equipment:

  • Raw rubber (e.g., Natural Rubber, SBR)

  • This compound

  • Zinc Oxide (Activator)

  • Stearic Acid (Activator)

  • Sulfur (Vulcanizing Agent)

  • Filler (e.g., Carbon Black, Silica)[11]

  • Processing Oil (optional)

  • Two-roll mill with temperature control and adjustable nip gap

  • Safety equipment (gloves, safety glasses)

Procedure:

  • Mill Preparation: Set the mill roll temperatures (e.g., 70°C).[11] Set the initial nip gap.

  • Mastication: Pass the raw rubber through the mill several times until a soft, pliable band is formed on one roll. This step breaks down polymer chains and reduces viscosity.

  • Incorporation of Activators and Accelerator: Add the zinc oxide, stearic acid, and this compound slowly into the nip of the mill. Allow them to be fully incorporated into the rubber band.

  • Incorporation of Filler: Add the filler in small portions to ensure good dispersion. Poor dispersion can negatively impact final properties.[11]

  • Incorporation of Vulcanizing Agent: Add the sulfur last, as it is sensitive to heat and can initiate premature vulcanization (scorch). Keep the mixing time and temperature low at this stage.

  • Homogenization: Perform several end-to-end cuts and passes of the rubber sheet to ensure all ingredients are homogeneously distributed.

  • Sheeting Off: Sheet the final compound off the mill at a controlled thickness and allow it to cool on a flat surface. Label the sheet with the formulation details.

Protocol 2: Determination of Cure Characteristics

Objective: To measure the vulcanization parameters (scorch time, cure time, torque values) of the compounded rubber.

Materials & Equipment:

  • Uncured rubber compound from Protocol 1

  • Oscillating Disk Rheometer (ODR) or Moving Die Rheometer (MDR)[12]

Procedure:

  • Instrument Setup: Set the test temperature in the rheometer (e.g., 150°C).[12] Calibrate the instrument according to the manufacturer's instructions.

  • Sample Preparation: Cut a sample of the uncured rubber compound of the specified weight or volume for the rheometer chamber.

  • Test Execution: Place the sample in the pre-heated chamber. Start the test, which applies an oscillating rotational shear to the sample.

  • Data Acquisition: The instrument will record the torque response over time as the rubber vulcanizes. The test typically runs until the torque reaches a plateau or a predetermined time has elapsed.

  • Data Analysis: From the resulting rheograph (torque vs. time curve), determine the key parameters:

    • Minimum Torque (ML): Correlates with the viscosity of the unvulcanized compound.

    • Maximum Torque (MH): Correlates with the shear modulus and cross-link density of the fully vulcanized compound.[9]

    • Scorch Time (ts2): The time taken for the torque to rise 2 units above ML. This indicates the processing safety window.[12]

    • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque development (MH - ML). This is often taken as the optimal cure time for molding.[12][13]

Cure_Parameters cluster_outputs Measured Properties Inputs Compound Formulation (Rubber, Accelerator, S, ZnO) Cure Cure Characteristics (ts2, t90, MH, ML) Inputs->Cure Mech Mechanical Properties (Tensile Strength, Hardness) Inputs->Mech Aging Aging Resistance Inputs->Aging Process Vulcanization Process (Time, Temperature) Process->Cure Process->Mech Process->Aging

Caption: Relationship between inputs and measured properties.

Protocol 3: Measurement of Mechanical Properties

Objective: To evaluate the physical properties of the vulcanized rubber.

Materials & Equipment:

  • Vulcanized rubber sheets (molded at the t90 time and temperature from Protocol 2)

  • Tensile testing machine with appropriate grips (e.g., Instron)[14]

  • Durometer for hardness testing (Shore A scale)[12]

  • Cutting dies for standardized test specimens (e.g., dumbbell shape for tensile tests)[14]

Procedure:

  • Sample Conditioning: Condition the vulcanized sheets at a standard temperature and humidity (e.g., 23°C ± 2°C, 50% ± 5% RH) for at least 24 hours.

  • Tensile Property Measurement (ASTM D412):

    • Cut at least three dumbbell-shaped specimens from the vulcanized sheet.

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount a specimen in the grips of the tensile tester.

    • Run the test at a constant crosshead speed (e.g., 500 mm/min) until the specimen breaks.[14]

    • Record the force and elongation data.

    • Calculate Tensile Strength (stress at break), Elongation at Break (strain at break), and Modulus (stress at a specific elongation, e.g., 300%).

  • Hardness Measurement (ASTM D2240):

    • Place the vulcanized rubber sheet on a hard, flat surface.

    • Press the durometer foot firmly onto the rubber surface, ensuring the indenter penetrates fully.

    • Read the hardness value on the Shore A scale within 1-2 seconds.

    • Take at least five readings at different locations on the sample and calculate the average.

References

Application Notes and Protocols: Thiocarbanilide as a Corrosion Inhibitor for Mild Steel in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mild steel, a cornerstone material in numerous industrial applications, is highly susceptible to corrosion, particularly in acidic environments encountered during processes like acid pickling, industrial cleaning, and oil and gas exploration. The use of corrosion inhibitors is a primary strategy to mitigate this degradation. Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen have proven to be effective inhibitors due to their ability to adsorb onto the metal surface and form a protective barrier. Thiocarbanilide, a thiourea derivative, has emerged as a promising corrosion inhibitor for mild steel in acidic media. Its molecular structure, featuring sulfur and nitrogen atoms, facilitates strong adsorption onto the steel surface, thereby impeding the corrosive process.

These application notes provide a comprehensive overview of the use of this compound as a corrosion inhibitor, detailing the experimental protocols for its evaluation and presenting key data on its performance.

Data Presentation

The inhibitive performance of this compound and its admixtures is concentration-dependent and varies with the acidic medium. The following tables summarize the quantitative data on inhibition efficiency (IE%) obtained from weight loss and potentiodynamic polarization methods.

Table 1: Inhibition Efficiency of this compound in 1 M H₂SO₄

Inhibitor Concentration (M)Weight Loss IE (%)Potentiodynamic Polarization IE (%)
2.11 x 10⁻⁵86.282.0
4.22 x 10⁻⁵>70-
6.33 x 10⁻⁵>70-
8.44 x 10⁻⁵>70-
1.05 x 10⁻⁴>70-
1.27 x 10⁻⁴>70-

Data synthesized from studies on this compound and its admixtures.[1][2]

Table 2: Inhibition Efficiency of this compound in 1 M HCl

Inhibitor Concentration (% w/v)Weight Loss IE (%)Potentiodynamic Polarization IE (%)
0.002573.91-
0.015073.70-
Admixture*79.080.0

*Data for an admixture of this compound and hexadecyltrimethylammoniumbromide.[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

Weight Loss Gravimetric Analysis

This method determines the corrosion rate by measuring the weight loss of a mild steel coupon immersed in the corrosive medium with and without the inhibitor.

Materials:

  • Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.1 cm)

  • Abrasive paper (grades 180 to 1200)

  • Distilled water

  • Acetone

  • Desiccator

  • Analytical balance (±0.1 mg)

  • Corrosive media (1 M HCl or 1 M H₂SO₄)

  • This compound

  • Water bath or thermostat

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with a series of abrasive papers, starting from a coarse grade and proceeding to a fine grade (e.g., 180, 400, 800, 1200 grit).

  • Rinse the polished coupons thoroughly with distilled water, followed by degreasing with acetone.

  • Dry the coupons and store them in a desiccator.

  • Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

  • Inhibitor Solution Preparation: Prepare a stock solution of this compound in the desired acidic medium (1 M HCl or 1 M H₂SO₄). From the stock solution, prepare a series of inhibitor concentrations (e.g., as specified in Tables 1 and 2).

  • Immersion Test: Immerse the pre-weighed coupons in beakers containing 100 mL of the acidic solution with and without different concentrations of this compound.

  • Place the beakers in a water bath maintained at a constant temperature (e.g., 303 K) for a specified immersion period (e.g., 24 hours).[2]

  • Post-Immersion: After the immersion period, retrieve the coupons from the solutions.

  • Rinse the coupons with distilled water to remove any corrosion products.

  • Clean the coupons with a bristle brush, rinse again with distilled water, degrease with acetone, and dry.

  • Re-weigh the coupons and record the final weight (W_final).

  • Calculations:

    • Corrosion Rate (CR) in mm/year can be calculated using the formula: CR = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), ΔW is the weight loss (g), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of mild steel (g/cm³).

    • Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

    • Surface Coverage (θ) is calculated as: θ = (CR_blank - CR_inhibitor) / CR_blank

Potentiodynamic Polarization (PDP)

This electrochemical technique provides information on the kinetics of anodic and cathodic reactions, allowing for the determination of corrosion potential (E_corr), corrosion current density (i_corr), and the inhibitor's mode of action.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell:

    • Working Electrode (WE): Mild steel coupon with a defined exposed area (e.g., 1 cm²)

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

    • Counter Electrode (CE): Platinum or graphite rod

  • Corrosive media (1 M HCl or 1 M H₂SO₄) with and without inhibitor

Procedure:

  • Electrode Preparation: Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss protocol.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution (acid with or without inhibitor).

  • Stabilization: Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize for a period of 30-60 minutes.

  • Polarization Scan: Once the OCP is stable, perform the potentiodynamic polarization scan. The potential is typically scanned from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the potential (E) versus the logarithm of the current density (log i).

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) from the intersection of the extrapolated anodic and cathodic Tafel slopes.

    • Inhibition Efficiency (IE%) is calculated as: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

    • The inhibitor is classified as anodic, cathodic, or mixed-type based on the shift in E_corr in the presence of the inhibitor. A significant shift in either the anodic or cathodic branch indicates anodic or cathodic control, while a small shift suggests a mixed-type inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.

Apparatus:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode corrosion cell (as described for PDP)

Procedure:

  • Cell Setup and Stabilization: Prepare the electrode and set up the cell as in the PDP experiment. Allow the OCP to stabilize.

  • EIS Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • The impedance data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance).

    • The data is modeled using an equivalent electrical circuit to extract parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct).

    • An increase in the diameter of the semicircle in the Nyquist plot indicates an increase in the charge transfer resistance, signifying better corrosion inhibition.

    • Inhibition Efficiency (IE%) is calculated from the charge transfer resistance values: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 where R_ct_blank and R_ct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis A Mild Steel Coupon Preparation (Polishing, Cleaning, Weighing) C Weight Loss Measurement A->C D Electrochemical Tests (PDP & EIS) A->D B Inhibitor Solution Preparation (this compound in Acid) B->C B->D E Calculate Corrosion Rate & Inhibition Efficiency C->E F Determine Inhibition Mechanism & Adsorption Isotherm D->F E->F G Surface Characterization (SEM, FTIR - Optional) F->G

Caption: Experimental workflow for evaluating this compound as a corrosion inhibitor.

Mechanism of Inhibition

The corrosion inhibition of mild steel by this compound in acidic media is attributed to its adsorption on the metal surface. The molecule contains sulfur and nitrogen atoms, which are active centers for adsorption.

G cluster_solution Aqueous Acidic Solution cluster_surface Mild Steel Surface (Fe) cluster_process Corrosion and Inhibition Processes H+ H⁺ Ions Cathodic Cathodic Hydrogen Evolution 2H⁺ + 2e⁻ → H₂ H+->Cathodic Cl- Cl⁻/SO₄²⁻ Ions Anodic Anodic Dissolution Fe → Fe²⁺ + 2e⁻ Cl-->Anodic accelerates TCU This compound (Protonated) Adsorption Adsorption of this compound TCU->Adsorption Fe_surface Fe Fe_surface->Anodic Adsorption->Fe_surface Barrier Protective Film Formation Adsorption->Barrier Barrier->Anodic blocks Barrier->Cathodic blocks

Caption: Proposed mechanism of this compound corrosion inhibition on mild steel.

Mechanism of Action

The inhibition mechanism of this compound involves the adsorption of its molecules onto the mild steel surface, which can occur through two main processes:

  • Physisorption: In acidic solutions, the this compound molecule can become protonated. This positively charged species can then be electrostatically attracted to the negatively charged metal surface (due to the adsorption of anions like Cl⁻ or SO₄²⁻).

  • Chemisorption: The sulfur and nitrogen atoms in the this compound molecule possess lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of the iron atoms on the mild steel surface, forming coordinate covalent bonds.[2] This process leads to the formation of a stable, protective film that acts as a barrier, isolating the metal from the corrosive environment.

Studies have shown that the adsorption of this compound on mild steel surfaces follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[1] Thermodynamic calculations have indicated that the adsorption is a spontaneous process involving chemisorption.[2] By blocking the active sites for both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, this compound acts as a mixed-type inhibitor.[1]

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Thiocarbanilide as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various medicinally relevant heterocyclic compounds, including thiazoles, benzothiazoles, and quinazolines, using the versatile and readily available precursor, thiocarbanilide (1,3-diphenylthiourea). The methodologies outlined are established synthetic routes that offer access to a diverse range of molecular scaffolds for drug discovery and development.

Introduction

This compound is a valuable C-N-C-S synthon in heterocyclic chemistry. Its nucleophilic sulfur and nitrogen atoms, combined with the phenyl substituents, make it an ideal starting material for the construction of a variety of ring systems. The compounds synthesized from this compound, such as thiazoles, benzothiazoles, and quinazolines, are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities.

Data Presentation: Quantitative Analysis of Synthetic Protocols

The following table summarizes the quantitative data for the described synthetic protocols, allowing for a clear comparison of their efficiency.

HeterocycleProductMethodReagentsSolventTemp. (°C)Time (h)Yield (%)
Thiazole 2-(Phenylamino)-4-phenylthiazoleHantzsch Thiazole SynthesisThis compound, 2-BromoacetophenoneEthanolReflux3~85
Benzothiazole 2-(Phenylamino)benzothiazoleOxidative CyclizationThis compound, BromineChloroformRoom Temp.2~70
Quinazoline 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-oneCondensation-CyclizationThis compound, Anthranilic AcidPolyphosphoric Acid140-1504~75

Protocol 1: Synthesis of 2-(Phenylamino)-4-phenylthiazole via Hantzsch Thiazole Synthesis

This protocol describes the synthesis of a 2-aminothiazole derivative through the condensation of this compound with an α-haloketone.

Experimental Workflow

Hantzsch_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve this compound & 2-Bromoacetophenone in Ethanol B Reflux the Mixture for 3 hours A->B Heat C Cool to Room Temperature B->C D Pour into Ice-Water C->D E Filter the Precipitate D->E F Wash with Water E->F G Recrystallize from Ethanol F->G Purification

Caption: Workflow for the Hantzsch synthesis of 2-(phenylamino)-4-phenylthiazole.

Reaction Pathway

Hantzsch_Pathway reagents {this compound | + | 2-Bromoacetophenone} intermediate S-Alkylated Intermediate reagents->intermediate Nucleophilic Attack (SN2) product 2-(Phenylamino)-4-phenylthiazole intermediate->product Intramolecular Cyclization & Dehydration Benzothiazole_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve this compound in Chloroform B Add Bromine Solution Dropwise at 0-5 °C A->B Cool C Stir at Room Temperature for 2 hours B->C D Wash with Sodium Thiosulfate Solution C->D E Wash with Sodium Bicarbonate Solution D->E F Dry the Organic Layer E->F G Evaporate the Solvent F->G H Recrystallize from Ethanol G->H Purification Benzothiazole_Pathway reagents {this compound | + | Bromine (Oxidant)} intermediate Electrophilic Attack & Intermediate Formation reagents->intermediate Electrophilic Aromatic Substitution product 2-(Phenylamino)benzothiazole intermediate->product Intramolecular Cyclization & Elimination of HBr Quinazoline_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Mix this compound, Anthranilic Acid, and PPA B Heat the Mixture at 140-150 °C for 4 hours A->B Heat C Cool the Reaction Mixture B->C D Pour into Ice-Water C->D E Neutralize with Ammonia Solution D->E F Filter the Precipitate E->F G Wash with Water F->G H Recrystallize from Ethanol G->H Purification Quinazoline_Pathway reagents {this compound | + | Anthranilic Acid} intermediate N-Acylthiourea Intermediate reagents->intermediate Acylation product 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one intermediate->product Intramolecular Cyclization & Dehydration

The Role of Thiocarbanilide in the Synthesis of Metal Complexes and Coordination Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiocarbanilide (N,N'-diphenylthiourea), a versatile sulfur- and nitrogen-donating ligand, has garnered significant interest in the field of coordination chemistry. Its ability to form stable complexes with a wide array of transition metals has paved the way for the development of novel metal-organic frameworks and coordination polymers with diverse applications. These applications span from catalysis and materials science to medicinal chemistry, where this compound-derived metal complexes have shown promise as potent antimicrobial and anticancer agents.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes and coordination polymers incorporating this compound and its derivatives.

Synthesis of this compound Metal Complexes

The general methodology for the synthesis of this compound metal complexes involves the reaction of a metal salt with the this compound ligand in a suitable solvent. The stoichiometry of the reactants, choice of solvent, reaction temperature, and duration are critical parameters that dictate the final product's structure and purity.

A series of transition metal complexes with N-phenyl-N'-[substituted phenyl] thiourea have been synthesized, demonstrating the versatility of this class of ligands. These complexes, with the general formulas ML₂ and ML₂Cl₂, where M represents various transition metals, are typically prepared by reacting phenyl isothiocyanate with substituted anilines to form the ligand, followed by complexation with the corresponding metal salt.[1] Characterization using elemental and spectral studies reveals that the metal ion typically coordinates through the sulfur atom of the thioamide group. In some cases, such as with nickel, coordination can also involve other donor atoms present in the ligand's substituent groups.[1]

For instance, organometallic complexes of substituted thiocarbanilides with manganese (II) chloride have been successfully prepared. These colored compounds are generally soluble in organic solvents but insoluble in water and are susceptible to decomposition in hot solvents.[2] Spectroscopic characterization using UV, IR, NMR, and mass spectrometry has been employed to elucidate their structures.[2] The stoichiometry of these manganese complexes was determined to be 2:1 (ligand:metal), with coordination primarily occurring through the sulfur atom.[2]

Physicochemical Properties and Characterization

The coordination of this compound to a metal center induces noticeable changes in its physicochemical and spectroscopic properties. These changes provide valuable insights into the nature of the metal-ligand bonding.

Table 1: Physicochemical Properties of this compound and a Representative Metal Complex

PropertyThis compound (Ligand)[Zn(thiocarbamoylsulfenamide)Br₂] (Example Complex)
Molecular FormulaC₁₃H₁₂N₂SC₁₁H₂₀Br₂N₂S₂Zn
Molecular Weight ( g/mol )228.32525.61
Melting Point (°C)154Decomposes
ColorWhiteColorless
SolubilitySoluble in ethanol, etherSoluble in DMF, DMSO

Table 2: Key Spectroscopic Data for this compound and its Metal Complexes

Spectroscopic TechniqueThis compound (Ligand)This compound Metal Complex (General Observations)
IR Spectroscopy (cm⁻¹)
ν(N-H)~3200-3400Shift to lower or higher frequency, or broadening
ν(C=S)~750-850, ~1300-1350Shift to lower frequency upon coordination via sulfur
UV-Vis Spectroscopy (nm)
π → π* transitions~250-280Shift in wavelength and/or intensity
n → π* transitions~300-330Often disappears or shifts upon coordination
¹H NMR Spectroscopy (δ ppm)
N-H protons~8.0-10.0Shift upon coordination
Aromatic protons~7.0-7.5Shift upon coordination

Table 3: Selected Bond Lengths and Angles for a Representative Zinc(II) Complex with a Thiocarbamoylsulfenamide Ligand

ParameterBond Length (Å) / Angle (°)
Bond Lengths
Zn-S(1)2.404(2)
Zn-N(2)2.112(5)
Zn-Br(1)2.378(1)
Zn-Br(2)2.369(1)
S(1)-C(6)1.714(6)
S(2)-N(2)1.710(5)
C(6)-N(1)1.332(8)
C(6)-N(3)1.340(8)
Bond Angles
S(1)-Zn-N(2)85.3(1)
S(1)-Zn-Br(1)106.9(1)
S(1)-Zn-Br(2)114.7(1)
N(2)-Zn-Br(1)108.9(1)
N(2)-Zn-Br(2)107.0(1)
Br(1)-Zn-Br(2)129.8(1)

Experimental Protocols

Protocol 1: General Synthesis of a Transition Metal Complex with N-Phenyl-N'-[2-chlorophenyl]thiourea (PCPTH)[1]

Materials:

  • Phenyl isothiocyanate

  • 2-chloroaniline

  • Ethanol

  • Metal(II) chloride salt (e.g., CuCl₂, NiCl₂, ZnCl₂)

Procedure:

  • Ligand Synthesis:

    • Dissolve phenyl isothiocyanate (0.1 mol) in ethanol (50 mL).

    • Add a solution of 2-chloroaniline (0.1 mol) in ethanol (50 mL) dropwise to the phenyl isothiocyanate solution with constant stirring.

    • Reflux the mixture for 2-3 hours.

    • Cool the reaction mixture to room temperature. The white crystalline solid of N-phenyl-N'-[2-chlorophenyl]thiourea will precipitate.

    • Filter the solid, wash with cold ethanol, and dry in a desiccator.

  • Complex Synthesis:

    • Dissolve the synthesized PCPTH ligand (2 mmol) in hot ethanol (30 mL).

    • In a separate flask, dissolve the metal(II) chloride salt (1 mmol) in ethanol (20 mL).

    • Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.

    • A colored precipitate of the metal complex will form immediately.

    • Continue stirring the mixture for another hour to ensure complete reaction.

    • Filter the precipitated complex, wash thoroughly with ethanol to remove any unreacted starting materials, and then with diethyl ether.

    • Dry the final product in a vacuum desiccator over anhydrous CaCl₂.

Characterization: The synthesized complex can be characterized by elemental analysis (C, H, N, S, and metal content), IR spectroscopy to confirm the coordination through the sulfur atom (shift in ν(C=S) band), and magnetic susceptibility measurements to determine the geometry of the complex.

Protocol 2: Synthesis of Dichloro(N,N-pentamethylene-N',N'-pentamethylenethiocarbamoylsulfenamide)zinc(II)[3]

Materials:

  • N,N-pentamethylene-N',N'-pentamethylenethiocarbamoylsulfenamide

  • Zinc dichloride (ZnCl₂)

  • Diethyl ether

Procedure:

  • Prepare saturated solutions of N,N-pentamethylene-N',N'-pentamethylenethiocarbamoylsulfenamide (1 mmol) and zinc dichloride (1 mmol) separately in diethyl ether.

  • Add the zinc dichloride solution to the ligand solution.

  • A sediment of the complex will form.

  • Filter the sediment, wash it with diethyl ether, and dry it in the air.

  • The yield of the dichloro(N,N-pentamethylene-N',N'-pentamethylenethiocarbamoylsulfenamide)zinc complex is typically high (around 87%).

Applications of this compound Metal Complexes

Catalysis

Metal complexes derived from thiourea and its derivatives are emerging as promising catalysts in various organic transformations. The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for fine-tuning of the electronic and steric properties of the metal center, thereby influencing its catalytic activity. While specific quantitative data for this compound complexes in catalysis is an active area of research, related thiourea-metal complexes have shown significant catalytic potential.

Drug Development

The biological activity of thiourea derivatives and their metal complexes has been extensively studied, revealing significant potential in drug development.

  • Antimicrobial Activity: Thiourea derivatives and their metal complexes have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] The chelation of the metal ion often enhances the antimicrobial efficacy of the ligand, likely due to increased lipophilicity, which facilitates penetration through the microbial cell membrane. The mechanism of action is thought to involve the disruption of cellular enzymes and chelation of essential metal ions within the microorganism.

  • Anticancer Activity: Several thiourea-metal complexes have exhibited promising anticancer properties.[5] Gold(I) and silver(I) complexes with phosphine-containing thiourea ligands, for instance, have shown significant cytotoxicity against various cancer cell lines.[5] The coordination of the metal is crucial for the cytotoxic effect, as the free ligands often show little to no activity.[5]

Visualizations

Synthesis Workflow

G cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis aniline Aniline Derivative reflux Reflux aniline->reflux isothiocyanate Phenyl Isothiocyanate isothiocyanate->reflux solvent1 Ethanol solvent1->reflux ligand This compound Ligand reflux->ligand stirring Stirring/Heating ligand->stirring metal_salt Metal Salt (e.g., MCl₂) metal_salt->stirring solvent2 Ethanol solvent2->stirring complex This compound Metal Complex stirring->complex filtration Filtration & Washing complex->filtration drying Drying filtration->drying final_product Purified Complex drying->final_product

Caption: General workflow for the synthesis of this compound metal complexes.

Coordination Modes of Thiourea Ligands

Caption: Common coordination modes of thiourea-based ligands with metal (M) centers.

Proposed Signaling Pathway for Anticancer Activity

G Complex This compound-Metal Complex Cell Cancer Cell Membrane Complex->Cell Cellular Uptake ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation (e.g., Caspase-3, -9) Mito->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: A proposed signaling pathway for the anticancer activity of this compound metal complexes.

References

Application Notes and Protocols: Thiocarbanilide in Heavy Metal Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocarbanilide (1,3-diphenyl-2-thiourea) is a sulfur-containing organic compound recognized for its ability to form stable complexes with various metal ions. This property makes it a candidate for application in analytical chemistry, particularly in the separation and determination of heavy metals. The core of its utility lies in the thiourea functional group (-N(H)-C(S)-N(H)-), which acts as a chelating ligand. Upon complexation with a metal ion, the electronic properties of the molecule are altered, often leading to a change in its ultraviolet-visible (UV-Vis) absorption spectrum. This chromogenic effect forms the basis for quantitative spectrophotometric analysis. While historical studies have explored its use, modern detailed protocols are less common.[1] However, the principles of its application are well-represented by the extensive use of structurally related thiourea derivatives, such as thiosemicarbazones and dithiocarbamates, in heavy metal analysis.[2][3][4]

These application notes provide a comprehensive overview of the analytical potential of this compound and related compounds for heavy metal determination. A detailed, representative protocol for spectrophotometric analysis is presented, alongside a summary of quantitative data from closely related reagents to serve as a benchmark for method development and validation.

Principle of Spectrophotometric Determination

The spectrophotometric determination of heavy metals using a chromogenic agent like this compound involves the reaction between the metal ion (Mⁿ⁺) and the ligand (L) to form a colored metal-ligand complex (MLₙ). The intensity of the color, which is directly proportional to the concentration of the metal ion, is measured using a UV-Vis spectrophotometer. According to the Beer-Lambert law, the absorbance of the complex is linearly related to its concentration over a certain range. This relationship allows for the quantification of the metal ion in a sample by comparing its absorbance to that of a series of standard solutions of known concentrations.

Experimental Workflow

The general workflow for the spectrophotometric determination of heavy metals using a chromogenic reagent such as this compound is outlined below.

Workflow General Workflow for Spectrophotometric Heavy Metal Analysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample Collection (e.g., water, soil digest, biological matrix) pH_Adjust pH Adjustment (using buffer solution) Sample->pH_Adjust Standards Preparation of Metal Standard Solutions Standards->pH_Adjust Reagent Preparation of this compound Reagent Solution Complexation Complex Formation: Add this compound to Sample/Standards Reagent->Complexation pH_Adjust->Complexation Spectro Spectrophotometric Measurement (at λmax of the complex) Complexation->Spectro Calib Construct Calibration Curve (Absorbance vs. Concentration) Spectro->Calib Quant Quantification of Metal in Sample Calib->Quant

Caption: Workflow for heavy metal analysis using a chromogenic agent.

Representative Experimental Protocol: Spectrophotometric Determination of Mercury(II)

This protocol is based on methodologies developed for thiourea derivatives, specifically thiosemicarbazones and diphenylthiocarbazone, and serves as a template for adaptation and validation with this compound.[5][6][7]

1. Objective: To determine the concentration of Mercury(II) in an aqueous sample using a spectrophotometric method.

2. Reagents and Materials:

  • Mercury(II) Stock Solution (1000 µg/mL): Dissolve 0.1354 g of mercuric chloride (HgCl₂) in deionized water, add a few drops of concentrated nitric acid to prevent hydrolysis, and dilute to 100 mL in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL) by appropriate dilution of the stock solution.

  • This compound Reagent Solution (0.01 M): Dissolve 0.2283 g of this compound in a suitable organic solvent like dimethylformamide (DMF) or ethanol and dilute to 100 mL. Note: The choice of solvent is critical and may need optimization.

  • Buffer Solution (pH 6.0): Prepare using sodium acetate and acetic acid.[5]

  • Apparatus: UV-Vis Spectrophotometer, pH meter, volumetric flasks, pipettes, cuvettes.

3. Procedure:

  • Sample Preparation: For environmental water samples, filter to remove particulate matter. For solid samples (e.g., soil, biological tissue), perform an appropriate acid digestion procedure to bring the metal into solution, followed by neutralization and dilution.[8]

  • Calibration Curve Construction: a. Pipette 1.0 mL of each working standard solution into a series of 25 mL volumetric flasks. b. To each flask, add 10 mL of the pH 6.0 acetate buffer solution.[5] c. Add 1.5 mL of the 0.01 M this compound reagent solution.[5] d. Dilute to the 25 mL mark with deionized water and mix thoroughly. e. Allow the color to develop for a predetermined optimal time (e.g., 15 minutes). f. Prepare a reagent blank using 1.0 mL of deionized water instead of the standard solution and following the same steps. g. Measure the absorbance of each standard solution against the reagent blank at the wavelength of maximum absorbance (λmax). The λmax for the Hg(II)-thiocarbanilide complex must be determined experimentally by scanning the spectrum of a prepared complex. For a similar reagent, 2-acetylpyridine thiosemicarbazone, the λmax for its mercury complex is 351 nm.[5] h. Plot a calibration curve of absorbance versus concentration (µg/mL).

  • Sample Analysis: a. Take an appropriate aliquot of the prepared sample solution in a 25 mL volumetric flask. b. Follow steps 2b through 2e. c. Measure the absorbance of the sample solution against the reagent blank at the same λmax. d. Determine the concentration of Mercury(II) in the sample by interpolating its absorbance on the calibration curve. e. Calculate the final concentration in the original sample by accounting for all dilution factors.

Quantitative Data for this compound-Related Compounds

The following table summarizes the quantitative performance of various thiourea derivatives in the spectrophotometric determination of heavy metals. This data provides a useful reference for the expected analytical parameters when developing a method with this compound.

AnalyteReagentλmax (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Linear Range (µg/mL)Limit of Detection (LOD)Reference
Mercury(II) 2-Acetylpyridine thiosemicarbazone3515.4 x 10⁴0.24 - 2.41-[5]
Mercury(II) Diphenylthiocarbazone (Dithizone)4882.5 x 10⁴0.1 - 250.02 µg/mL[6][7]
Cadmium(II) Bis(indoline-2,3-dione) thiosemicarbazone2906.7 x 10²1.8 - 17.8 (x 10⁻⁵ mol/L)0.245 µg/mL[9]
Cadmium(II) 2-hydroxy-4-n-butoxy-5-bromopropiophenone thiosemicarbazone4404.035 x 10³--[10]
Lead(II) Diphenylthiocarbazone (Dithizone)5203.99 x 10⁵ (in micellar media)0.06 - 60 (mg/L)-[11][12]
Copper(II) 2-Acetylpyridine thiosemicarbazone3702.14 x 10⁴0.16 - 1.30.053 µg/mL[13]
Copper(II) p-Chlorobenzaldehyde-4-(2'-carboxy-5'-sulphophenyl)-3-thiosemicarbazone3255.137 x 10³24.88 - 34.21-

Signaling Pathways and Logical Relationships

The logical relationship for the quantitative analysis is based on the Beer-Lambert Law, which connects absorbance to concentration.

BeerLambert Beer-Lambert Law Relationship A Absorbance (A) epsilon Molar Absorptivity (ε) Equation A = εbc epsilon->Equation b Path Length (b) b->Equation c Concentration (c) c->Equation Equation->A

Caption: Relationship between absorbance and concentration.

Conclusion

This compound and its derivatives are effective chromogenic reagents for the spectrophotometric determination of various heavy metals. The methods based on these compounds are typically simple, rapid, sensitive, and cost-effective, making them suitable for a wide range of applications in environmental monitoring, industrial quality control, and preliminary screening in drug development processes where metal contamination is a concern. The provided protocol and quantitative data for related compounds offer a solid foundation for developing and validating specific analytical methods using this compound. Researchers should perform thorough validation, including determination of λmax, optimization of pH and reagent concentration, and assessment of interferences, to ensure the accuracy and reliability of their results.

References

thiocarbanilide as a reagent in organic synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Thiocarbanilide, also known as N,N'-diphenylthiourea, is a crystalline solid synthesized from the reaction of aniline and carbon disulfide.[1] While historically significant as a rubber vulcanization accelerator, it continues to serve as a valuable and versatile reagent in modern organic synthesis. Its utility lies in its role as a precursor for the formation of a variety of important organic compounds, including isothiocyanates, guanidines, ureas, and heterocyclic systems. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound as a reagent in key organic synthesis reactions.

Synthesis of Phenyl Isothiocyanate

Phenyl isothiocyanate is a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. This compound can be efficiently converted to phenyl isothiocyanate through various methods, including treatment with phosphorus pentachloride, concentrated hydrochloric acid, or phosphoric acid.[1]

High-Yield Synthesis using Phosphorus Pentachloride

A high-yield method for the synthesis of phenyl isothiocyanate from this compound involves the use of phosphorus pentachloride. This method is advantageous due to its efficiency and the relatively straightforward purification of the product.

Experimental Protocol:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

  • To the flask, add finely powdered this compound (1 equivalent).

  • Carefully add phosphorus pentachloride (1.1 equivalents) to the flask. The reaction is exothermic and will likely initiate without external heating.

  • Once the initial reaction subsides, gently heat the mixture to reflux for 1-2 hours to ensure complete reaction.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to decompose the excess phosphorus pentachloride and phosphorus oxychloride.

  • Separate the oily layer of phenyl isothiocyanate from the aqueous layer.

  • Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with water again.

  • Dry the crude phenyl isothiocyanate over anhydrous calcium chloride or magnesium sulfate.

  • Purify the product by vacuum distillation to obtain pure phenyl isothiocyanate.

Quantitative Data:

Reactant (this compound)Reagent (PCl5)Reaction Time (reflux)Typical Yield
1 eq1.1 eq1-2 hours> 85%

Reaction Workflow:

G This compound This compound reflux Reflux (1-2h) This compound->reflux pcl5 Phosphorus Pentachloride (PCl5) pcl5->reflux workup Aqueous Workup (Ice, NaHCO3) reflux->workup distillation Vacuum Distillation workup->distillation product Phenyl Isothiocyanate distillation->product G cluster_0 Desulfurization and Guanidine Formation This compound This compound intermediate Copper-Thiourea Complex This compound->intermediate cu_catalyst Cu(II) Catalyst cu_catalyst->intermediate ammonia Ammonia (NH3) product N,N'-Diphenylguanidine ammonia->product oxygen Oxygen (O2) oxygen->product intermediate->product Oxidative Amination byproduct Copper Sulfide / Sulfate intermediate->byproduct Sulfur Removal G This compound This compound oxidation Oxidation This compound->oxidation h2o2 Hydrogen Peroxide (H2O2) h2o2->oxidation product N,N'-Diphenylurea oxidation->product byproduct Sulfur Oxides / Water oxidation->byproduct G cluster_0 Hantzsch-Type Thiazole Synthesis This compound This compound s_alkylation S-Alkylation (SN2) This compound->s_alkylation haloketone α-Haloketone (e.g., Phenacyl Bromide) haloketone->s_alkylation intermediate Thiouronium Intermediate s_alkylation->intermediate cyclization Intramolecular Cyclization intermediate->cyclization thiazoline Hydroxythiazoline Intermediate cyclization->thiazoline dehydration Dehydration thiazoline->dehydration product 2-(Phenylamino)thiazole Derivative dehydration->product

References

Application of Thiocarbanilide in the Formulation of PVC Stabilizers: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC), a versatile and widely used thermoplastic, is inherently unstable at processing temperatures, leading to degradation that compromises its physical and mechanical properties. This degradation primarily involves the release of hydrogen chloride (HCl), which autocatalyzes further decomposition. To counteract this, heat stabilizers are incorporated into PVC formulations. While traditional stabilizers often rely on metal-based compounds, there is growing interest in organic alternatives. Thiocarbanilide, also known as N,N'-diphenylthiourea, is an organic compound that has found application as a stabilizer for PVC and polyvinylidene chloride (PVDC). This document provides detailed application notes and protocols for utilizing this compound in PVC stabilizer formulations, drawing from established methodologies in polymer science.

This compound can function as a secondary stabilizer, often in synergy with primary stabilizers like metal soaps, to enhance the thermal stability of PVC. Its mechanism is believed to involve the scavenging of liberated HCl, thereby preventing the autocatalytic degradation cascade. Thiourea derivatives, a class of compounds to which this compound belongs, have demonstrated a synergistic effect when combined with commercial stabilizers, leading to improved thermal stability periods and reduced discoloration.

Mechanism of Action

The primary role of a heat stabilizer in PVC is to prevent or delay the dehydrochlorination process. This compound is thought to contribute to stabilization through the following mechanisms:

  • HCl Scavenging: The nitrogen atoms in the this compound molecule can act as weak bases, reacting with and neutralizing the HCl released during PVC degradation. This action removes the catalyst for further degradation.

  • Synergistic Effects: When used in conjunction with primary metallic stabilizers (e.g., calcium/zinc stearates), this compound and its derivatives can exhibit a synergistic effect. This enhances the overall performance of the stabilizer package beyond the additive effects of the individual components.[1][2]

The logical relationship for the stabilization mechanism can be visualized as follows:

PVC_Stabilization PVC PVC Resin Degradation Degradation PVC->Degradation StabilizedPVC Stabilized PVC PVC->StabilizedPVC Heat Heat Heat->PVC initiates HCl HCl (autocatalyst) Degradation->HCl releases HCl->Degradation catalyzes This compound This compound (Secondary Stabilizer) This compound->StabilizedPVC incorporation Neutralization Neutralization This compound->Neutralization MetalSoap Metal Soap (Primary Stabilizer) MetalSoap->StabilizedPVC incorporation MetalSoap->Neutralization Neutralization->HCl scavenges

Caption: PVC degradation and stabilization pathway.

Experimental Protocols

This section provides detailed methodologies for the preparation and evaluation of PVC formulations containing this compound.

Protocol 1: Preparation of PVC Dry Blend

This protocol describes the preparation of a homogenous PVC dry blend, which is the initial step for most processing techniques.

Materials and Equipment:

  • PVC resin (e.g., K-value 67)

  • This compound

  • Primary stabilizer (e.g., Calcium Stearate, Zinc Stearate)

  • Plasticizer (e.g., Dioctyl phthalate - DOP)

  • Lubricants (internal and external)

  • High-speed mixer with heating and cooling capabilities

Procedure:

  • Pre-weigh all components according to the desired formulation (see Table 1 for an example).

  • Add the PVC resin to the high-speed mixer.

  • Start the mixer at low speed and gradually increase to the desired mixing speed.

  • Add the this compound, primary stabilizers, and other solid additives to the vortex of the mixing powder.

  • Allow the temperature to rise due to frictional heat to a pre-determined temperature (e.g., 100-120°C) to ensure good absorption of the liquid components.

  • Slowly add the pre-weighed plasticizer and liquid lubricants to the blend.

  • Continue mixing until a free-flowing, homogeneous powder is obtained.

  • Transfer the hot blend to the cooling mixer and cool down to below 40°C before storage in airtight containers.

Protocol 2: Two-Roll Milling

This protocol is for compounding the PVC dry blend into a homogenous melt and producing sheets for further testing.

Materials and Equipment:

  • PVC dry blend from Protocol 1

  • Two-roll mill with heating capabilities

  • Molding press (optional, for preparing thicker sheets)

  • Cutting tools

Procedure:

  • Preheat the two-roll mill to the desired processing temperature (e.g., 170-180°C). Set the friction ratio between the rolls (e.g., 1:1.2).

  • Carefully introduce the PVC dry blend into the nip of the rolls.

  • The material will start to fuse and form a band on one of the rolls.

  • Continuously cut and fold the sheet on the mill to ensure uniform mixing and heat distribution.

  • Mill for a specified time (e.g., 5-10 minutes) until a homogenous, smooth sheet is formed.

  • Remove the sheet from the mill.

  • For standardized test specimens, the milled sheet can be compression molded into plaques of a specific thickness using a hydraulic press.

Protocol 3: Evaluation of Thermal Stability

Several methods can be used to assess the thermal stability of the PVC formulation.

A. Static Thermal Stability (Oven Aging Test)

Equipment:

  • Forced air circulating oven

  • Colorimeter or spectrophotometer

  • Timer

Procedure:

  • Cut the milled PVC sheets into uniform small samples (e.g., 2x2 cm).

  • Place the samples on a clean, inert surface (e.g., glass plate or aluminum foil) inside the oven preheated to the test temperature (e.g., 180°C).

  • Remove samples at regular intervals (e.g., every 10 or 15 minutes).

  • Observe and record the color change of the samples over time.

  • For quantitative analysis, measure the color of the samples using a colorimeter (e.g., measuring Yellowness Index or CIE Lab* values).

  • The time taken for the sample to show a significant color change (e.g., turning yellow or brown) is an indicator of its static thermal stability.

B. Dynamic Thermal Stability (Torque Rheometry)

Equipment:

  • Torque rheometer with a heated mixing chamber (e.g., Brabender or Haake type)

Procedure:

  • Set the temperature of the mixing chamber to the desired processing temperature (e.g., 180°C) and the rotor speed (e.g., 60 rpm).

  • Introduce a known amount of the PVC dry blend into the preheated chamber.

  • Record the torque as a function of time.

  • The "stability time" is the time from the point of complete fusion (minimum torque) to the onset of degradation, which is indicated by a sharp increase in torque due to cross-linking and HCl evolution.

C. Dehydrochlorination Test (Congo Red Method)

Equipment:

  • Heating block or oil bath maintained at a constant temperature (e.g., 180°C)

  • Test tubes

  • Congo Red indicator paper

  • pH meter or conductivity meter (for more quantitative analysis)

Procedure:

  • Place a weighed amount of the PVC sample (e.g., 1 gram of milled sheet, cut into small pieces) into a test tube.

  • Place a strip of Congo Red paper in the upper part of the test tube, ensuring it does not touch the sample.

  • Place the test tube in the heating block.

  • Record the time it takes for the Congo Red paper to turn from red to blue, which indicates the evolution of HCl. This time is the thermal stability time.

  • For a more quantitative measurement, the evolved HCl can be bubbled through deionized water, and the change in conductivity or pH can be measured over time.

The experimental workflow for evaluating a PVC stabilizer can be summarized in the following diagram:

experimental_workflow cluster_prep Formulation & Preparation cluster_testing Thermal Stability Testing cluster_analysis Data Analysis Formulation Define PVC Formulation (PVC, Plasticizer, Stabilizers, etc.) DryBlend Prepare Dry Blend (High-Speed Mixer) Formulation->DryBlend Milling Two-Roll Milling (Create Homogenous Sheets) DryBlend->Milling DynamicTest Dynamic Test (Torque Rheometry) DryBlend->DynamicTest StaticTest Static Test (Oven Aging) Milling->StaticTest HClTest Dehydrochlorination Test (Congo Red) Milling->HClTest Color Color Change Analysis (Yellowness Index) StaticTest->Color Torque Torque vs. Time Analysis (Stability Time) DynamicTest->Torque Time Time to HCl Evolution HClTest->Time Comparison Compare Performance of different formulations Color->Comparison Torque->Comparison Time->Comparison

Caption: Experimental workflow for PVC stabilizer evaluation.

Data Presentation

The performance of this compound as a PVC stabilizer should be evaluated by comparing a control formulation (without this compound) with formulations containing varying concentrations of the additive. The results should be summarized in clear, structured tables for easy comparison.

Table 1: Example PVC Formulation

ComponentParts per hundred resin (phr)
PVC Resin (K-67)100
Dioctyl Phthalate (DOP)40
Calcium Stearate0.8
Zinc Stearate0.2
This compound 0 - 1.0 (Variable)
Stearic Acid (Lubricant)0.3

Table 2: Thermal Stability Data (Example)

FormulationThis compound (phr)Congo Red Time at 180°C (min)Dynamic Stability at 180°C (min)Yellowness Index after 60 min at 180°C
Control0252085
F10.2352860
F20.5453845
F31.0504240

Conclusion

This compound and its derivatives show promise as organic co-stabilizers in PVC formulations. Their ability to scavenge HCl and work synergistically with primary metal-based stabilizers can lead to enhanced thermal stability and improved color retention of the final PVC product. The protocols outlined in this document provide a framework for researchers and scientists to systematically evaluate the efficacy of this compound in their specific PVC applications. Further research into the synergistic effects with different primary stabilizers and the optimization of its concentration in various PVC formulations is encouraged.

References

The Role of Thiocarbanilide in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocarbanilide, also known as N,N'-diphenylthiourea, is a versatile chemical compound that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its core structure provides a reliable scaffold for the construction of heterocyclic systems, most notably the 2-aminobenzothiazole ring. This bicyclic heteroaromatic system is a privileged structure in medicinal chemistry, forming the backbone of numerous drugs with a wide range of therapeutic applications, including antimicrobial, anticancer, and neuroprotective agents.

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key pharmaceutical intermediates.

Core Application: Synthesis of 2-Aminobenzothiazole Derivatives

The primary application of this compound in pharmaceutical synthesis is its role as a precursor to 2-aminobenzothiazole and its substituted analogues. The most common method for this transformation is the oxidative cyclization, often referred to as the Hugerschoff reaction or a variation thereof, such as the Jacobsen synthesis when applied to arylthioureas.

General Reaction Pathway

The fundamental transformation involves the intramolecular cyclization of this compound or a related N-arylthiourea in the presence of an oxidizing agent to form the benzothiazole ring.

G This compound This compound (or N-Arylthiourea) Intermediate Pharmaceutical Intermediate (2-Aminobenzothiazole Derivative) This compound->Intermediate Oxidative Cyclization Oxidizing_Agent Oxidizing Agent (e.g., Br2, H2SO4, DDQ) Oxidizing_Agent->Intermediate G cluster_0 Reaction Steps This compound This compound Bromination Electrophilic attack by Br2 on Sulfur This compound->Bromination Cyclization Intramolecular Electrophilic Substitution Bromination->Cyclization Elimination Elimination of HBr Cyclization->Elimination Oxidation Oxidation to Aromatic Ring Elimination->Oxidation Product 2-Anilinobenzothiazole Oxidation->Product G cluster_0 Synthesis Pathway Substituted_Anilines Substituted Anilines Substituted_Thiourea Substituted Diarylthiourea Substituted_Anilines->Substituted_Thiourea Thiophosgene Thiophosgene or Isothiocyanate Thiophosgene->Substituted_Thiourea Cyclization Oxidative Cyclization Substituted_Thiourea->Cyclization Frentizole_Analogue Frentizole Analogue Cyclization->Frentizole_Analogue

Application Notes and Protocols for Thiocarbanilide as a Flotation Agent in Mining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanism and use of thiocarbanilide as a flotation agent, particularly for the selective recovery of galena (lead sulfide) from sulfide ores. The information is intended to guide laboratory-scale research and development of flotation processes.

Introduction

This compound (1,3-diphenyl-2-thiourea) is a sulfur-containing organic compound that serves as a highly effective collector in the froth flotation of sulfide minerals. It is particularly valued for its selectivity in floating galena (PbS) while depressing pyrite (FeS₂), a common gangue mineral in lead-zinc ores.[1] Often used in conjunction with other collectors like xanthates, this compound can enhance recovery and improve concentrate grade.[1] Its mechanism of action involves chemisorption onto the mineral surface, rendering it hydrophobic and facilitating its attachment to air bubbles in the flotation cell.

Mechanism of Action

The primary role of this compound in flotation is to selectively adsorb onto the surface of the target mineral, thereby increasing its hydrophobicity. This process is driven by the chemical interaction between the this compound molecule and the metal ions on the mineral lattice.

Adsorption Mechanism:

The proposed mechanism involves the formation of a chemical bond between the sulfur atom in the this compound molecule and the lead atoms on the galena surface. This chemisorption is a strong interaction that results in a stable hydrophobic layer on the mineral particle. The two phenyl groups in the this compound molecule are non-polar and are oriented away from the surface, contributing to the overall hydrophobicity of the mineral particle. This increased hydrophobicity promotes the attachment of the mineral particle to air bubbles, allowing it to be carried to the froth layer and separated from the hydrophilic gangue minerals.

The selectivity of this compound for galena over pyrite is attributed to the differences in their surface chemistry. The lead ions on the galena surface form a more stable complex with the this compound compared to the iron ions on the pyrite surface.

cluster_solution Aqueous Phase (Pulp) cluster_mineral Mineral Surface cluster_process Flotation Process cluster_products Products This compound This compound (Collector) Conditioning Conditioning (Adsorption) This compound->Conditioning Adsorbs onto Frother Frother (e.g., MIBC) Aeration Aeration (Bubble Attachment) Frother->Aeration pH_Modifier pH Modifier (e.g., Lime) pH_Modifier->Conditioning Galena Galena (PbS) Surface Galena->Conditioning Pyrite Pyrite (FeS₂) Surface (Gangue) Tailings Pyrite Tailings (Hydrophilic) Pyrite->Tailings Conditioning->Aeration Hydrophobic Surface Froth_Formation Froth Formation & Separation Aeration->Froth_Formation Concentrate Galena Concentrate (Hydrophobic) Froth_Formation->Concentrate

Fig. 1: Logical workflow of this compound in galena flotation.

Data Presentation

The following tables summarize the flotation performance of a thiocarbamate-based collector (Aero float MX-505) in comparison to a xanthate collector (SIBX) and a thiophosphate collector (Aero S-8045) for the recovery of galena and the rejection of pyrite. The data is adapted from a study on the surface chemistry and flotation properties of these minerals.[2][3][4]

Table 1: Effect of Collector Dosage on Galena and Pyrite Recovery at pH 8.7 [2][4]

CollectorDosage (g/t)Galena Recovery (%)Pyrite Recovery (%)
Aero float MX-505 (Thiocarbamate) 2595.270.1
5099.878.5
75100.082.0
SIBX (Xanthate) 2580.555.2
5089.662.5
7590.063.0
Aero S-8045 (Thiophosphate) 2565.320.1
5072.823.7
7575.125.5

Table 2: Effect of pH on Galena and Pyrite Recovery with 50 g/t SIBX Collector [2]

pHGalena Recovery (%)Pyrite Recovery (%)
6.085.140.3
8.089.258.7
8.789.662.5
10.082.455.1
11.075.948.2

Experimental Protocols

The following is a generalized protocol for a laboratory-scale froth flotation experiment to evaluate the performance of this compound as a collector for galena.

4.1. Materials and Reagents:

  • Ore Sample: A representative sample of lead-zinc sulfide ore containing galena and pyrite.

  • Collector: this compound solution (e.g., 1% w/v solution in a suitable solvent).

  • Frother: Methyl isobutyl carbinol (MIBC) or other suitable frother.

  • pH Modifier: Lime (CaO) or sodium carbonate (Na₂CO₃) to adjust the pulp pH.

  • Grinding Media: Steel or ceramic balls for the grinding mill.

  • Deionized Water.

4.2. Equipment:

  • Jaw Crusher and Cone Crusher: For primary and secondary crushing of the ore.

  • Rod or Ball Mill: For grinding the ore to the desired particle size.

  • Sieve Shaker and Screens: For particle size analysis.

  • Laboratory Flotation Machine: (e.g., Denver D12) with a flotation cell (e.g., 2.5 L).[5]

  • pH Meter.

  • Drying Oven.

  • Analytical Balance.

  • Assaying Equipment: For determining the lead and iron content in the products (e.g., Atomic Absorption Spectroscopy or X-Ray Fluorescence).

4.3. Experimental Workflow:

Ore_Sample 1. Ore Sample Preparation (Crushing & Grinding) Pulp_Preparation 2. Pulp Preparation (Ore + Water) Ore_Sample->Pulp_Preparation Conditioning 3. Conditioning (pH Adjustment & Collector Addition) Pulp_Preparation->Conditioning Flotation 4. Flotation (Frother Addition & Aeration) Conditioning->Flotation Product_Collection 5. Product Collection (Concentrate & Tailings) Flotation->Product_Collection Analysis 6. Analysis (Drying, Weighing & Assaying) Product_Collection->Analysis

Fig. 2: Experimental workflow for laboratory flotation testing.

4.4. Detailed Methodology:

  • Ore Preparation:

    • Crush the raw ore to a suitable size (e.g., -10 mm).

    • Grind a representative sample of the crushed ore in a ball mill to a target particle size (e.g., 80% passing 75 µm). The optimal particle size should be determined through liberation analysis.

    • Perform sieve analysis to confirm the particle size distribution.

  • Pulp Preparation:

    • Add a specific weight of the ground ore (e.g., 1 kg) to the flotation cell.

    • Add a measured volume of deionized water to achieve the desired pulp density (e.g., 30-35% solids).[5]

    • Agitate the pulp for a few minutes to ensure proper mixing.

  • Conditioning:

    • Measure the natural pH of the pulp.

    • Adjust the pH to the desired level (e.g., 8.5-9.0 for galena flotation) using the pH modifier.[2] Allow the pulp to condition for a set time (e.g., 2-3 minutes).

    • Add the desired dosage of the this compound collector solution.

    • Condition the pulp with the collector for a specific period (e.g., 5-10 minutes) to allow for adsorption onto the mineral surfaces.

  • Flotation:

    • Add the frother (e.g., MIBC) to the pulp and condition for a shorter period (e.g., 2 minutes).

    • Start the aeration of the flotation cell at a controlled flow rate.

    • Collect the froth (concentrate) for a predetermined time (e.g., 5-15 minutes). The froth should be scraped at regular intervals.

  • Product Collection and Analysis:

    • Collect the froth concentrate and the remaining pulp (tailings) separately.

    • Filter, dry, and weigh the concentrate and tailings.

    • Analyze the feed, concentrate, and tailings for their lead and iron content to calculate the recovery and grade of galena and the deportment of pyrite.

4.5. Calculations:

  • Grade (%): (Mass of metal in product / Total mass of product) x 100

  • Recovery (%): (Mass of metal in concentrate / Mass of metal in feed) x 100

Conclusion

This compound is a potent and selective collector for the flotation of galena, offering advantages in ores with significant pyrite content. The provided data and protocols serve as a foundation for further research into the optimization of flotation parameters, including collector dosage, pH, and conditioning time, to achieve maximum recovery and concentrate quality. Further investigation into the precise molecular interactions at the mineral-water-collector interface will continue to enhance the understanding and application of this important flotation reagent.

References

Application Notes and Protocols for Thiocarbanilide as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocarbanilide, also known as N,N'-diphenylthiourea, is a chemical compound with the formula C₁₃H₁₂N₂S. It serves as a crucial analytical standard in chromatographic applications for the identification and quantification of related substances in various matrices, including pharmaceutical formulations and research samples. Its stable nature and distinct chromophore make it suitable for analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. It can also be analyzed by Gas Chromatography (GC) with a Flame Ionization Detector (FID).

This document provides detailed application notes and protocols for the use of this compound as an analytical standard in both HPLC and GC methodologies.

Physicochemical Properties of this compound

PropertyValue
Synonyms 1,3-Diphenyl-2-thiourea, N,N'-Diphenylthiourea
CAS Number 102-08-9
Molecular Formula C₁₃H₁₂N₂S
Molecular Weight 228.32 g/mol
Appearance White to off-white crystalline powder
Melting Point 152-155 °C
Solubility Soluble in acetone, ethanol, and chloroform. Insoluble in water.

Application: Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet detection is a precise and reliable method for the quantitative determination of this compound. The following proposed method is based on common practices for the analysis of aromatic compounds and should be validated before use.

Proposed HPLC-UV Method Parameters
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
Experimental Protocol: HPLC-UV Analysis

3.2.1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm)

3.2.2. Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 100 mg of this compound analytical standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with acetonitrile and mix thoroughly.

3.2.3. Preparation of Working Standard Solutions

  • From the standard stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.2.4. Sample Preparation The sample preparation will depend on the matrix. For a pharmaceutical formulation, a typical extraction procedure is as follows:

  • Weigh and finely powder a representative number of tablets (or measure a volume of liquid formulation).

  • Accurately weigh a portion of the powder (or pipette a volume of liquid) equivalent to a target concentration of this compound and transfer it to a suitable volumetric flask.

  • Add a suitable volume of acetonitrile and sonicate for 30 minutes to extract the this compound.

  • Make up to the mark with acetonitrile, mix well, and allow any excipients to settle.

  • Filter an aliquot of the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3.2.5. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the working standard solutions and the sample solutions.

  • Record the chromatograms and integrate the peak area for this compound.

3.2.6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the working standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.

  • Calculate the amount of this compound in the original sample, taking into account the sample weight and dilution factors.

Expected Quantitative Data (Requires Validation)
ParameterExpected Value
Retention Time (tR) ~ 5.2 min
Linearity Range 1 - 100 µg/mL (R² > 0.999)
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantitation (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Application: Quantitative Analysis by GC-FID

Gas Chromatography with a Flame Ionization Detector is a suitable alternative for the analysis of thermally stable and volatile compounds like this compound. The following is a proposed method that requires validation.

Proposed GC-FID Method Parameters
ParameterRecommended Condition
Column Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness)
Carrier Gas Helium or Nitrogen
Flow Rate 1.5 mL/min (constant flow)
Injection Mode Split (Split ratio 20:1)
Injector Temperature 280 °C
Oven Temperature Program Initial: 150 °C for 1 min, Ramp: 15 °C/min to 300 °C, Hold: 5 min
Detector Temperature 320 °C
Injection Volume 1 µL
Experimental Protocol: GC-FID Analysis

4.2.1. Materials and Reagents

  • This compound analytical standard

  • Acetone (GC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm, solvent compatible)

4.2.2. Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 100 mg of this compound analytical standard.

  • Transfer into a 100 mL volumetric flask.

  • Dissolve and make up to volume with acetone.

4.2.3. Preparation of Working Standard Solutions

  • Prepare a series of working standard solutions by serial dilution of the stock solution with acetone to achieve the desired concentration range (e.g., 10, 25, 50, 100, 250 µg/mL).

4.2.4. Sample Preparation

  • Follow a similar extraction procedure as described for the HPLC method (Section 3.2.4), using acetone as the extraction solvent.

  • Ensure the final sample solution is clear and free of particulate matter before injection.

4.2.5. Chromatographic Analysis

  • Condition the GC column according to the manufacturer's instructions.

  • Set the GC parameters as described above.

  • Inject the blank (acetone), followed by the working standard and sample solutions.

  • Record the chromatograms and integrate the peak area for this compound.

4.2.6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Determine the concentration of this compound in the sample from the calibration curve.

  • Calculate the final amount in the original sample.

Expected Quantitative Data (Requires Validation)
ParameterExpected Value
Retention Time (tR) ~ 8.5 min
Linearity Range 10 - 250 µg/mL (R² > 0.998)
Limit of Detection (LOD) ~ 1 µg/mL
Limit of Quantitation (LOQ) ~ 3 µg/mL
Precision (%RSD) < 3%
Accuracy (% Recovery) 97 - 103%

Visualizations

Experimental Workflow Diagrams

HPLC_Workflow cluster_prep Preparation cluster_sample Sample Preparation cluster_analysis Analysis weigh Weigh this compound Standard dissolve Dissolve in Acetonitrile (Stock Solution) weigh->dissolve dilute Serial Dilution (Working Standards) dissolve->dilute hplc HPLC-UV Analysis dilute->hplc sample_weigh Weigh/Measure Sample extract Extract with Acetonitrile sample_weigh->extract filter Filter (0.45 µm) extract->filter filter->hplc data Data Acquisition & Processing hplc->data GC_Workflow cluster_prep Preparation cluster_sample Sample Preparation cluster_analysis Analysis weigh Weigh this compound Standard dissolve Dissolve in Acetone (Stock Solution) weigh->dissolve dilute Serial Dilution (Working Standards) dissolve->dilute gc GC-FID Analysis dilute->gc sample_weigh Weigh/Measure Sample extract Extract with Acetone sample_weigh->extract filter Filter (0.45 µm) extract->filter filter->gc data Data Acquisition & Processing gc->data Validation_Relationship center_node Validated Analytical Method specificity Specificity/ Selectivity center_node->specificity linearity Linearity center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision lod Limit of Detection (LOD) center_node->lod loq Limit of Quantitation (LOQ) center_node->loq robustness Robustness center_node->robustness stability Solution Stability center_node->stability

Troubleshooting & Optimization

improving the yield and purity of thiocarbanilide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiocarbanilide. The following information is designed to address common challenges and improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and well-established method for synthesizing this compound is the reaction of aniline with carbon disulfide.[1][2][3] In this reaction, two equivalents of aniline react with one equivalent of carbon disulfide, typically with heating, to form this compound and hydrogen sulfide as a byproduct.

Q2: What are the typical yields for this compound synthesis?

Yields can vary significantly depending on the reaction conditions. With optimized protocols, yields as high as 98% have been reported.[4] However, without careful control of the reaction parameters, yields can be considerably lower.

Q3: My final product is off-white or yellowish. What is the cause and how can I fix it?

Discoloration in the final product often indicates the presence of impurities.[5] These can arise from side reactions or the use of impure starting materials. Purification by recrystallization, typically from ethanol or benzene, is an effective method to remove these colored impurities and obtain a white crystalline product.[4][6]

Q4: What are some common side reactions to be aware of during the synthesis?

A potential side reaction is the formation of phenyl isothiocyanate, particularly if the reaction conditions are not carefully controlled. Additionally, unreacted starting materials, such as aniline, can remain in the crude product, affecting its purity.

Troubleshooting Guide

Low Yield

Problem: The yield of this compound is significantly lower than expected.

Potential Cause Recommended Solution
Incomplete Reaction - Increase Reaction Time: The reaction may require several hours of heating under reflux to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]- Optimize Temperature: Ensure the reaction is maintained at the appropriate reflux temperature.
Suboptimal Reagent Stoichiometry - Verify Molar Ratios: Use a 2:1 molar ratio of aniline to carbon disulfide. An excess of either reagent can lead to side products and lower the yield of the desired product.
Poor Quality of Reagents - Use Pure Reagents: Ensure that the aniline and carbon disulfide are of high purity. Impurities in the starting materials can inhibit the reaction or lead to unwanted side products.
Loss of Product During Workup - Optimize Crystallization: During recrystallization, ensure the solution is sufficiently cooled to allow for maximum precipitation of the product. Avoid using an excessive amount of solvent, as this will decrease the recovery of the product.[4]
Impure Product

Problem: The isolated this compound is impure, as indicated by a low melting point, discoloration, or the presence of contaminants in analytical data (e.g., NMR, LC-MS).

Potential Cause Recommended Solution
Presence of Unreacted Starting Materials - Improve Purification: Wash the crude product thoroughly with water to remove any water-soluble impurities. Recrystallization from a suitable solvent like ethanol or benzene is highly effective in removing unreacted aniline and other organic impurities.[4][6]
Formation of Side Products - Control Reaction Conditions: Adhere strictly to the optimized reaction temperature and time to minimize the formation of side products. - Purification: Column chromatography can be employed for the separation of closely related impurities if recrystallization is not sufficient.
Discoloration - Recrystallization: As mentioned, recrystallization is the primary method for removing colored impurities.[4][5][6] The use of activated charcoal during recrystallization can also help to decolorize the solution before crystallization.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods
Method Reagents Catalyst/Solvent Reaction Time Typical Yield Reference
Method A Aniline, Carbon DisulfidePyridine/Organic Bases6-12 hours~85-98%[4]
Method B Aniline, Carbon DisulfideAlcoholic KOH~7.5-10 hours~71-75%[6]
Method C Aniline, Carbon DisulfideNone (neat)Several hoursVariable[2]

Experimental Protocols

Key Experiment: Synthesis of this compound from Aniline and Carbon Disulfide

This protocol is based on a high-yield synthesis method.

Materials:

  • Aniline (freshly distilled)

  • Carbon Disulfide

  • Pyridine (or other suitable organic base)

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2 molar equivalents of aniline and 1 molar equivalent of carbon disulfide.

  • Addition of Catalyst: Add a catalytic amount of pyridine to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 6-12 hours. The reaction should be monitored by TLC to determine completion.

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The crude this compound will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aniline and Carbon Disulfide B Add Pyridine Catalyst A->B C Reflux for 6-12 hours B->C D Cool to Room Temperature C->D Reaction Complete E Filter Crude Product D->E F Recrystallize from Ethanol E->F G Dry Purified Product F->G H Pure this compound G->H Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low Yield Observed IncompleteReaction Is the reaction complete? (Check TLC) Start->IncompleteReaction Stoichiometry Are the reagent ratios correct? (2:1 Aniline:CS2) IncompleteReaction->Stoichiometry No Sol_Time Increase reaction time/temperature IncompleteReaction->Sol_Time Yes Purity Are the reagents of high purity? Stoichiometry->Purity No Sol_Stoichiometry Adjust stoichiometry Stoichiometry->Sol_Stoichiometry Yes Workup Was the product lost during workup? Purity->Workup No Sol_Purity Use purified reagents Purity->Sol_Purity Yes Sol_Workup Optimize crystallization/extraction Workup->Sol_Workup Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Thiocarbanilide Solubility Challenges in Reaction Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with thiocarbanilide during experimental work. The following information is designed to offer practical solutions and detailed protocols to ensure the successful progress of your research.

Troubleshooting Guides

Poor solubility of this compound in a reaction medium can lead to incomplete reactions, low yields, and difficulties in product purification. This section provides a systematic approach to identifying and resolving these issues.

Identifying the Problem

The first step in troubleshooting is to recognize the signs of poor solubility. These may include:

  • Incomplete dissolution of this compound: Solid particles are visible in the reaction mixture even after prolonged stirring.

  • Low reaction yield: The desired product is obtained in a lower quantity than expected.

  • Formation of a heterogeneous mixture: The reaction mixture appears cloudy or as a slurry, indicating that the reactant has not fully dissolved.

  • Precipitation of starting material: this compound crystallizes out of the solution upon cooling or during the course of the reaction.

Solubility Data of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventQualitative Solubility
EthanolSoluble[1][2]
Diethyl EtherSoluble[1][2]
AcetoneSoluble[1]
ChloroformSoluble[1][2]
BenzeneSoluble[1]
Dimethylformamide (DMF)Soluble[1]
Water<0.01 g/100 mL at 19°C[1]

Note: "Soluble" indicates that the compound dissolves to a significant extent, making these solvents suitable for reactions and recrystallization.

Experimental Protocols

Protocol for Determining this compound Solubility

This protocol outlines a general method for determining the solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected solvent

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.45 µm) into a clean, pre-weighed vial to remove any undissolved particles.

  • Quantification:

    • Accurately weigh the filtered solution.

    • Evaporate the solvent to obtain the mass of the dissolved this compound.

    • Alternatively, dilute an aliquot of the filtered solution with a suitable solvent and determine the concentration of this compound using a pre-calibrated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculation:

    • Calculate the solubility in grams per 100 mL ( g/100 mL) or other desired units.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in the reaction solvent. What can I do?

A1: If you are experiencing poor dissolution of this compound, consider the following strategies:

  • Increase the Temperature: The solubility of most solids, including this compound, increases with temperature. Gently heating the reaction mixture while stirring can significantly improve dissolution. Be mindful of the boiling point of your solvent and the thermal stability of your reactants.

  • Use a More Suitable Solvent: Refer to Table 1 for a list of solvents in which this compound is soluble. If your current solvent is not on this list, consider switching to one that is known to be effective, such as ethanol, acetone, or chloroform.[1][2]

  • Employ a Co-solvent System: Adding a small amount of a good solvent (a "co-solvent") to a solvent in which this compound is only sparingly soluble can dramatically increase its solubility.[3][4] For instance, if your reaction is primarily in a non-polar solvent, adding a polar co-solvent like ethanol might be beneficial.

Q2: How can I improve the yield of my reaction where this compound solubility is a limiting factor?

A2: Low yield due to poor solubility can be addressed by ensuring the this compound is fully dissolved and available to react.

  • Optimize the Solvent System: Experiment with different solvents or co-solvent mixtures to find the optimal medium that dissolves all reactants.

  • Gradual Addition: Instead of adding all the this compound at once, consider adding it portion-wise to the heated reaction mixture. This can help maintain a higher concentration of the dissolved reactant.

  • Increase Reaction Time: If the dissolution is slow, a longer reaction time might be necessary to allow the reaction to go to completion as the dissolved this compound is consumed.

Q3: What is the best way to purify this compound if it has precipitated out of the reaction mixture with impurities?

A3: Recrystallization is an effective method for purifying solid compounds like this compound.

  • Single-Solvent Recrystallization:

    • Choose a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures (e.g., ethanol).

    • Dissolve the impure this compound in the minimum amount of the hot solvent.

    • If there are insoluble impurities, filter the hot solution.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of pure this compound.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Mixed-Solvent Recrystallization: This technique is useful when a single solvent is not ideal.[5]

    • Dissolve the impure this compound in a small amount of a "good" solvent where it is highly soluble (e.g., acetone).

    • Slowly add a "poor" solvent in which this compound is insoluble (e.g., water or hexane) to the hot solution until it becomes slightly cloudy.

    • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the pure crystals by filtration. Benzene has also been historically used for the recrystallization of this compound.[6]

Visual Logic and Workflows

To assist in the decision-making process for overcoming solubility issues, the following diagrams illustrate key experimental workflows.

experimental_workflow Troubleshooting this compound Solubility Issues start Start: this compound Solubility Issue check_dissolution Is this compound fully dissolved? start->check_dissolution increase_temp Increase Temperature check_dissolution->increase_temp No proceed Proceed with Reaction check_dissolution->proceed Yes increase_temp->check_dissolution Re-evaluate change_solvent Change Solvent increase_temp->change_solvent Still Insoluble change_solvent->check_dissolution Re-evaluate use_cosolvent Use Co-solvent System change_solvent->use_cosolvent Still Insoluble use_cosolvent->check_dissolution Re-evaluate end End use_cosolvent->end Issue Persists purify Purify Product (Recrystallization) proceed->purify purify->end

Caption: A workflow for troubleshooting solubility issues.

recrystallization_workflow Recrystallization Decision Pathway start Start: Need to Purify this compound find_solvent Find a single solvent with high solubility at high temp and low solubility at low temp start->find_solvent solvent_found Solvent Found? find_solvent->solvent_found single_recrystallization Perform Single-Solvent Recrystallization solvent_found->single_recrystallization Yes find_solvent_pair Find a 'good' solvent (high solubility) and a 'poor' solvent (low solubility) solvent_found->find_solvent_pair No end End: Pure this compound single_recrystallization->end mixed_recrystallization Perform Mixed-Solvent Recrystallization mixed_recrystallization->end find_solvent_pair->mixed_recrystallization

Caption: Decision pathway for selecting a recrystallization method.

References

optimization of reaction conditions for thiocarbanilide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for thiocarbanilide synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Problem 1: Low or No Yield of this compound

Question: I am attempting to synthesize this compound, but I am experiencing a very low yield or no product formation. What are the potential causes and how can I improve the yield?

Answer: Low or no yield in this compound synthesis can stem from several factors, primarily related to reactant purity, reaction conditions, and the choice of reagents.

Potential Cause Recommended Solution Expected Outcome
Impure Reactants Ensure the purity of aniline and carbon disulfide. Aniline should be colorless; if it is yellow or brown, consider distillation before use. Carbon disulfide should also be pure.Increased yield and reduced formation of side products.
Suboptimal Reaction Temperature The reaction is typically exothermic. If the temperature is too low, the reaction rate will be slow. If it is too high, it can lead to the formation of byproducts. Maintain the reaction temperature within the optimal range, often starting at a lower temperature and allowing it to rise gently.Improved reaction rate and minimized side product formation.
Incorrect Stoichiometry Ensure the molar ratio of aniline to carbon disulfide is correct. Typically, a 2:1 molar ratio of aniline to carbon disulfide is used.Maximized conversion of limiting reactant to the desired product.
Inefficient Mixing Inadequate stirring can lead to localized overheating and incomplete reaction.Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture.
Presence of Water Moisture can interfere with the reaction.Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Problem 2: Formation of Impurities and Side Products

Question: My reaction is producing the desired this compound, but it is contaminated with significant amounts of impurities. How can I identify and minimize the formation of these side products?

Answer: The formation of impurities is a common challenge. Key side products can include phenyl isothiocyanate and triphenylguanidine.

Potential Side Product Mitigation Strategy
Phenyl isothiocyanate This can form if there is an excess of carbon disulfide or if the reaction temperature is not well-controlled. Carefully control the stoichiometry and maintain the optimal reaction temperature.
Triphenylguanidine Formation of this byproduct can be favored under certain conditions, particularly with prolonged reaction times or high temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.
Polymeric or Tar-like Byproducts Harsh reaction conditions, such as excessively high temperatures, can lead to the formation of intractable polymeric materials. Maintain a controlled temperature profile throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and straightforward method for synthesizing this compound is the reaction of aniline with carbon disulfide. This reaction is typically carried out in a suitable solvent, such as ethanol, and often does not require a catalyst.

Q2: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be used to separate the reactants and the product. The disappearance of the starting materials (aniline) and the appearance of the product spot (this compound) indicate the progression of the reaction.

Q3: What is the best way to purify the crude this compound?

Recrystallization is the most common and effective method for purifying crude this compound. Ethanol is a frequently used solvent for recrystallization. The crude product is dissolved in hot ethanol, and upon cooling, pure this compound crystallizes out, leaving most impurities dissolved in the mother liquor.

Q4: Are there any safety precautions I should be aware of during the synthesis?

Yes, both carbon disulfide and aniline are toxic and should be handled with care in a well-ventilated fume hood. Carbon disulfide is also highly flammable. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

General Protocol for this compound Synthesis

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (2.0 equivalents) in a suitable solvent (e.g., ethanol).

  • Cool the solution in an ice bath.

  • Slowly add carbon disulfide (1.0 equivalent) to the stirred solution. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by TLC.

  • Once the reaction is complete (as indicated by TLC), the precipitated solid product is collected by filtration.

  • The crude product is then washed with a small amount of cold solvent (e.g., ethanol) to remove soluble impurities.

  • The purified this compound is obtained by recrystallization from a suitable solvent, such as ethanol.

Visualizations

Thiocarbanilide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Preparation Prepare Aniline & Carbon Disulfide Mixing Mix Aniline and Solvent Reactant_Preparation->Mixing Solvent_Selection Select Anhydrous Solvent (e.g., Ethanol) Solvent_Selection->Mixing Addition Slowly Add CS2 (Control Temperature) Mixing->Addition Stirring Stir at Room Temperature Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Filtration Filter Crude Product Monitoring->Filtration Reaction Complete Washing Wash with Cold Solvent Filtration->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization Drying Dry Pure Product Recrystallization->Drying

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or No Product Check_Reactants Check Reactant Purity (Aniline, CS2) Start->Check_Reactants Check_Conditions Verify Reaction Conditions (Temp, Stoichiometry, Mixing) Start->Check_Conditions Check_Moisture Check for Moisture Start->Check_Moisture Purify_Reactants Purify/Distill Reactants Check_Reactants->Purify_Reactants Impure Optimize_Conditions Optimize Temp, Stoichiometry, Stirring Check_Conditions->Optimize_Conditions Suboptimal Use_Anhydrous Use Anhydrous Solvents/Glassware Check_Moisture->Use_Anhydrous Present Success Improved Yield Purify_Reactants->Success Optimize_Conditions->Success Use_Anhydrous->Success

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: Industrial Scale Production of Thiocarbanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial scale production of thiocarbanilide.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial synthesis method for this compound?

The most common industrial method for synthesizing this compound is the reaction of aniline with carbon disulfide.[1][2] This reaction is typically carried out in the presence of a base or a catalyst and may involve a solvent. The overall reaction is:

2 C₆H₅NH₂ (aniline) + CS₂ (carbon disulfide) → (C₆H₅NH)₂CS (this compound) + H₂S (hydrogen sulfide)

Q2: What are the critical safety precautions when handling carbon disulfide on an industrial scale?

Carbon disulfide (CS₂) is a highly flammable and toxic liquid that requires stringent safety measures. Key precautions include:

  • Handling: All operations should be conducted in a well-ventilated, closed system with explosion-proof electrical equipment.[3] Personnel must use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection.[4]

  • Storage: CS₂ should be stored in tightly sealed containers, away from heat, sparks, and ignition sources.[5]

  • Fire Safety: Use water spray, powder, foam, or carbon dioxide for fires. Do not use a direct water stream as it can spread the flammable liquid.[3]

  • Static Electricity: Prevent the build-up of electrostatic charges through proper grounding and bonding of all equipment.[3]

Q3: What are the key process parameters to monitor and control during this compound synthesis?

To ensure consistent yield and purity, the following parameters are critical:

  • Temperature: The reaction is exothermic, and temperature control is crucial to prevent side reactions and ensure safety.

  • Pressure: The reaction is often carried out under reflux, so pressure control is important for maintaining the desired reaction temperature.

  • Agitation: Sufficient mixing is necessary to overcome mass transfer limitations between the aniline and carbon disulfide phases.

  • Stoichiometry: The molar ratio of aniline to carbon disulfide affects the reaction rate and impurity profile.[2]

  • Reaction Time: Monitoring the reaction to completion is essential for maximizing yield and minimizing unreacted starting materials.

Q4: How can Process Analytical Technology (PAT) be implemented in this compound production?

PAT can be used for real-time monitoring and control of the synthesis process to improve quality and efficiency.[6][7] Applications include:

  • In-situ Spectroscopy (FTIR, Raman): To monitor the concentration of reactants, intermediates, and the product in real-time, allowing for precise determination of the reaction endpoint.[4]

  • Online Chromatography (HPLC): For automated sampling and analysis of the reaction mixture to track the formation of the product and byproducts.[6]

  • Automated Synthesis Workstations: To control process parameters like temperature, dosing rates, and agitation based on real-time data.[6]

Implementing PAT helps in building quality into the product by design (Quality by Design, QbD), reducing batch failures and ensuring consistent product quality.[8]

Q5: What are the regulatory considerations for impurities in this compound intended for pharmaceutical use?

When this compound is used as a raw material or intermediate in drug development, it must meet Good Manufacturing Practice (GMP) standards.[9][] Regulatory bodies like the FDA and EMA have strict guidelines for the control of impurities in active pharmaceutical ingredients (APIs).[9][11] Key considerations include:

  • Impurity Profiling: Identifying and quantifying all potential and actual impurities.[9]

  • Qualification of Impurities: Assessing the toxicological and pharmacological effects of impurities.[11]

  • Setting Acceptance Criteria: Establishing limits for each specified impurity in the final product.[11]

Troubleshooting Guides

Issue 1: Low Yield

Potential Causes:

  • Incomplete reaction.

  • Side reactions due to poor temperature control.

  • Loss of product during workup and isolation.

  • Sub-optimal stoichiometry of reactants.[2]

Troubleshooting Steps:

  • Reaction Monitoring: Use PAT tools like in-situ FTIR or online HPLC to monitor the reaction to completion.[4][6]

  • Temperature Control: Ensure the reactor's cooling system is functioning efficiently to manage the exothermic reaction.

  • Solvent Selection for Crystallization: Optimize the solvent system for crystallization to minimize the solubility of this compound in the mother liquor.[12]

  • Stoichiometry Optimization: Experiment with slight variations in the aniline to carbon disulfide molar ratio to find the optimal balance for maximizing yield.

Issue 2: Product Purity Issues (e.g., discoloration, off-spec melting point)

Potential Causes:

  • Presence of unreacted starting materials.

  • Formation of byproducts due to side reactions.

  • Inadequate purification.

  • Thermal degradation of the product.

Troubleshooting Steps:

  • Impurity Identification: Use analytical techniques like LC-MS and GC-MS to identify the specific impurities.

  • Reaction Condition Optimization: Adjust reaction temperature and time to minimize the formation of specific byproducts.

  • Recrystallization Protocol: Optimize the recrystallization process by selecting an appropriate solvent, controlling the cooling rate, and considering multiple recrystallization steps if necessary.[12]

  • Washing: Ensure the filter cake is washed thoroughly with a suitable solvent to remove mother liquor containing impurities.[13]

Issue 3: Crystallization Problems (e.g., "oiling out", poor filterability)

Potential Causes:

  • Supersaturation is too high, leading to rapid precipitation instead of crystallization.[12]

  • Presence of impurities that inhibit crystal growth.

  • Inappropriate solvent system.

  • Poor control over the cooling profile.[5]

Troubleshooting Steps:

  • Control Cooling Rate: Employ a gradual and controlled cooling profile to prevent oiling out and promote the growth of well-defined crystals.[5]

  • Solvent System Modification: If oiling out persists, add a small amount of a "good" solvent (in which this compound is more soluble) to the hot solution to reduce the level of supersaturation.[12]

  • Seeding: Introduce seed crystals at the appropriate temperature to encourage controlled crystallization.

  • Agitation Control: Optimize the agitation speed during crystallization to influence crystal size and habit, which can improve filterability.

Issue 4: Mass Transfer Limitations

Potential Causes:

  • Inadequate mixing of the immiscible or partially miscible aniline and carbon disulfide phases in a large reactor.

  • Low interfacial area between reactants.

  • High reaction rate compared to the rate of diffusion of reactants to the interface.

Troubleshooting Steps:

  • Increase Agitation Speed: Higher impeller speeds can improve the dispersion of carbon disulfide in the aniline phase, increasing the interfacial area for reaction.[14]

  • Impeller Design: Use a high-shear impeller designed for liquid-liquid dispersions.

  • Phase Transfer Catalyst: Consider the use of a phase transfer catalyst to facilitate the reaction between the two phases.

  • Reactor Design: For very large-scale production, consider alternative reactor designs that offer better mass transfer characteristics, such as static mixers in a continuous flow setup.

Data Presentation

Table 1: Typical Industrial Process Parameters for this compound Synthesis

ParameterTypical RangeRationale
Reactants Aniline, Carbon DisulfidePrimary reagents for the synthesis.[2]
**Molar Ratio (Aniline:CS₂) **2 : 1 to 2 : 1.25A slight excess of CS₂ can drive the reaction to completion.[2]
Catalyst/Base Pyridine bases, Caustic PotashTo facilitate the reaction.[2][15]
Solvent Benzene, Toluene, or excess AnilineTo facilitate mixing and control viscosity.[2]
Reaction Temperature Reflux temperature (dependent on solvent)To provide sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 6 - 12 hoursTo ensure the reaction goes to completion.[2]
Crystallization Temperature 5 - 15 °CTo maximize the precipitation of this compound from the solvent.[2]
Typical Yield >90%With optimized conditions, high yields are achievable.
Purity (after recrystallization) >99%Recrystallization is effective for achieving high purity.

Table 2: Common Impurities and Control Strategies

ImpurityPotential SourceControl Strategy
Unreacted Aniline Incomplete reaction, improper stoichiometryMonitor reaction to completion, optimize stoichiometry, efficient washing of the product.
Phenyl isothiocyanate Side reaction or degradation productControl reaction temperature, avoid excessive heating during drying.
Diphenylurea Oxidation of this compoundUse of an inert atmosphere during the reaction and drying.
Sulfur-containing byproducts Side reactions of carbon disulfideControl reaction temperature and stoichiometry.
Residual Solvents Trapped in the crystal lattice during crystallizationProper drying of the product under vacuum, selection of appropriate crystallization solvent.

Experimental Protocols

Industrial Scale Synthesis of this compound (Illustrative Protocol based on Patent Literature) [2]

  • Reactor Charging: In a suitable glass-lined or stainless steel reactor equipped with an agitator, reflux condenser, and temperature control system, charge aniline and the base/catalyst (e.g., pyridine bases).

  • Addition of Carbon Disulfide: Slowly add carbon disulfide to the reactor while maintaining agitation. The addition is exothermic, so control the rate of addition to maintain the desired temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Solvent Removal (if applicable): If a volatile solvent is used, distill it off.

  • Crystallization: Cool the reaction mixture to 5-15°C under controlled conditions to crystallize the this compound.

  • Filtration: Filter the slurry to isolate the crude this compound.

  • Washing: Wash the filter cake with a suitable solvent (e.g., cold benzene or ethanol) to remove residual mother liquor and impurities.

  • Recrystallization: Dissolve the crude product in a hot solvent (e.g., ethanol, toluene) and then cool under controlled conditions to recrystallize.

  • Drying: Dry the purified this compound in a vacuum oven at a controlled temperature to remove residual solvents.

Wastewater Treatment Protocol for Aniline and Sulfur Compounds

  • Segregation of Effluent Streams: Separate high-concentration and low-concentration waste streams.[16]

  • Pre-treatment (for high aniline concentration): Employ advanced oxidation processes (AOPs) like the Fenton process (H₂O₂/Fe²⁺) to degrade aniline.[17][18]

  • Biological Treatment: The pre-treated wastewater can then be sent to a biological treatment plant where microorganisms can further degrade organic compounds.[17]

  • Sulfur Compound Removal: For wastewater containing sulfides, anaerobic treatment can convert sulfur compounds to sulfide, which can then be stripped from the water.[19] The stripped hydrogen sulfide can be treated in a scrubber.

Visualizations

Troubleshooting_Workflow start Production Issue Identified (e.g., Low Yield, Impurity) check_reaction Check Reaction Parameters - Temperature - Time - Stoichiometry start->check_reaction Low Yield/ Impurity check_purification Evaluate Purification Process - Crystallization Conditions - Solvent Choice - Washing Efficiency start->check_purification Purity Issue check_mass_transfer Assess Mass Transfer - Agitation Speed - Impeller Design start->check_mass_transfer Inconsistent Reaction Rate pat_analysis Implement PAT for Real-time Monitoring check_reaction->pat_analysis optimize_purification Optimize Purification Protocol check_purification->optimize_purification optimize_mixing Improve Reactor Mixing check_mass_transfer->optimize_mixing optimize_reaction Optimize Reaction Conditions pat_analysis->optimize_reaction Data-driven Adjustments end Issue Resolved optimize_reaction->end optimize_purification->end optimize_mixing->end Industrial_Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Downstream Processing cluster_2 Quality Control raw_materials Aniline & Carbon Disulfide reactor Stirred Tank Reactor (Reflux, 6-12h) raw_materials->reactor crystallizer Crystallization (Cooling to 5-15°C) reactor->crystallizer filtration Filtration & Washing crystallizer->filtration dryer Vacuum Drying filtration->dryer mother_liquor Mother Liquor (Solvent/Catalyst Recycle) filtration->mother_liquor qc Final Product QC (Purity >99%) dryer->qc

References

stability of thiocarbanilide in different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of thiocarbanilide under various pH and temperature conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation kinetics for this compound are not extensively published, based on the chemistry of thiourea derivatives, the primary degradation pathways are anticipated to be hydrolysis and oxidation.[1][2] Under thermal stress, decomposition is also a significant factor.[3]

  • Hydrolysis: this compound can undergo hydrolysis, particularly under acidic or basic conditions, which may lead to the cleavage of the molecule.[2]

  • Oxidation: The sulfur atom in the this compound molecule is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[1][2] This can lead to the formation of the corresponding urea derivative (diphenylurea) and various sulfur oxides.[1]

  • Thermal Decomposition: At elevated temperatures, this compound is expected to decompose. When heated to decomposition, it emits highly toxic fumes, including sulfur oxides.[3]

Q2: Which factors have the most significant impact on the stability of this compound in solution?

A2: Several factors can influence the stability of this compound in solution:

  • pH: The stability of thiourea derivatives is highly dependent on pH. Increased rates of degradation are often observed in both acidic and alkaline conditions.[1]

  • Temperature: Higher temperatures generally accelerate the rate of degradation for most chemical compounds, including thiourea derivatives.[1][2]

  • Light: Exposure to light, especially UV radiation, can induce photolytic degradation.[1][2] It is advisable to protect solutions of this compound from light.

  • Oxidizing Agents: The presence of oxidizing agents will likely accelerate the degradation of this compound.[1][2]

Q3: What are the expected degradation products of this compound?

A3: Based on the degradation pathways of similar thiourea compounds, the following degradation products could be anticipated:

  • From Hydrolysis: Aniline and carbon disulfide (or their subsequent reaction products).

  • From Oxidation: N,N'-diphenylurea (the urea analog of this compound), and various sulfur-containing byproducts.[1]

  • From Thermal Decomposition: At high temperatures, decomposition can be more extensive, potentially leading to the formation of ammonia, hydrogen sulfide, and isothiocyanates.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC analysis of a this compound sample. Degradation of this compound.1. Review the pH and temperature conditions of your sample preparation and storage. 2. Protect samples from light. 3. Ensure solvents are free of peroxides or other oxidizing agents. 4. Perform a forced degradation study to identify potential degradation products and confirm their retention times.
Loss of this compound assay over time. Instability under storage conditions.1. Evaluate the stability of this compound in the specific solvent and at the storage temperature used. 2. Consider storing solutions at a lower temperature (e.g., 2-8 °C) and protected from light. 3. Prepare solutions fresh before use if instability is confirmed.
Inconsistent results between experiments. Variability in experimental conditions.1. Standardize pH, temperature, and light exposure across all experiments. 2. Ensure the purity of the starting material is consistent. 3. Validate the analytical method to ensure it is robust.

Data on Stability of Thiourea Derivatives

Table 1: pH-Dependent Stability of this compound (Template)

pHTemperature (°C)Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% DegradationHalf-life (t½) (hours)
2.0
4.5
7.0
9.0
12.0

Table 2: Temperature-Dependent Stability of this compound at a Fixed pH (Template)

Temperature (°C)pHTime (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% DegradationDegradation Rate Constant (k)
25
40
60
80

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation (Solution):

    • Incubate a sealed vial of the stock solution in a stability chamber at 70°C for 48 hours.

    • At specified time points, withdraw a sample, cool to room temperature, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples by HPLC.

  • Analysis: Analyze all samples using a suitable, validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from all generated degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep->base Expose to stress oxidative Oxidative Stress (e.g., 3% H2O2, RT) prep->oxidative Expose to stress thermal Thermal Stress (e.g., 70°C) prep->thermal Expose to stress photo Photolytic Stress (e.g., UV light) prep->photo Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidative->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Interpretation and Degradation Pathway Elucidation hplc->data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_workflow cluster_investigation Investigation Path start Unexpected Results in This compound Experiment check_purity Verify Purity of Starting Material start->check_purity check_conditions Review Experimental Conditions (pH, Temp, Light) start->check_conditions check_method Assess Analytical Method Specificity start->check_method degradation_suspected Is Degradation Suspected? check_purity->degradation_suspected check_conditions->degradation_suspected check_method->degradation_suspected forced_degradation Perform Forced Degradation Study degradation_suspected->forced_degradation Yes solution Problem Resolved degradation_suspected->solution No (other issue) identify_degradants Identify Degradation Products forced_degradation->identify_degradants modify_conditions Modify Experimental Conditions to Minimize Degradation identify_degradants->modify_conditions modify_conditions->solution

Caption: Troubleshooting logic for unexpected experimental results.

References

Technical Support Center: Troubleshooting Scorch Time in Rubber Vulcanization with Thiocarbanilide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for rubber vulcanization. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing thiocarbanilide as a vulcanization accelerator. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common issues related to scorch time.

Troubleshooting Guide: Premature Vulcanization (Scorch)

Premature vulcanization, or scorch, is a common issue in rubber compounding that can lead to processing difficulties and unusable material.[1][2] This guide provides a systematic approach to troubleshooting scorch when using this compound.

Problem: The rubber compound is scorching (curing prematurely) during mixing or processing.

Initial Assessment:

  • Visual Inspection: Is the rubber stock stiff, lumpy, or showing signs of graininess?

  • Processing Behavior: Is the material difficult to extrude or mold? Is there a rapid increase in viscosity during processing?[3]

  • Review Formulation and Processing Parameters: Double-check the recipe, mixing times, and temperatures against the intended specifications.

Troubleshooting Workflow:

TroubleshootingWorkflow start Scorch Observed check_formulation Verify Formulation: - this compound Level - Sulfur Level - Other Accelerators/Activators start->check_formulation check_processing Review Processing Conditions: - Mixing Temperature - Mixing Time - Storage Conditions start->check_processing high_accelerator High Accelerator Concentration? check_formulation->high_accelerator high_temp High Mixing Temperature? check_processing->high_temp improper_storage Improper Storage? check_processing->improper_storage high_temp->improper_storage No solution_temp Reduce Mixing Temperature Increase Cooling high_temp->solution_temp Yes improper_storage->high_accelerator No solution_storage Store in a Cool, Dry Place Avoid Heat Sources improper_storage->solution_storage Yes solution_accelerator Optimize this compound Level Consider a Delayed-Action Co-accelerator high_accelerator->solution_accelerator Yes end Problem Resolved high_accelerator->end No solution_temp->end solution_storage->end solution_accelerator->end

Caption: Troubleshooting workflow for premature vulcanization.

Frequently Asked Questions (FAQs)

Q1: What is scorch time and why is it important?

A1: Scorch time is the period before vulcanization begins, during which the rubber compound remains plastic and can be processed.[1][2] A sufficient scorch time is crucial for ensuring that the rubber can be properly mixed, extruded, and molded before it starts to cure.[3] If the scorch time is too short, the material may cure prematurely, leading to processing difficulties and wasted batches.[1][4]

Q2: How does this compound affect scorch time?

A2: this compound is a member of the thiourea class of accelerators.[5][6][7] While it effectively reduces the overall vulcanization time, thiourea-based accelerators are known to provide a relatively short scorch time compared to other classes of accelerators like sulfenamides.[5] This means that compounds accelerated with this compound can be more prone to scorching if not managed carefully.

Q3: What factors can influence the scorch time of a rubber compound containing this compound?

A3: Several factors can affect scorch time:

  • Temperature: Higher processing temperatures will shorten the scorch time.[8]

  • Accelerator Concentration: Increasing the concentration of this compound will generally decrease the scorch time.

  • Sulfur Concentration: The ratio of sulfur to accelerator plays a critical role.

  • Presence of Other Additives:

    • Activators (e.g., Zinc Oxide, Stearic Acid): These are necessary for the vulcanization process but can impact scorch time.

    • Other Accelerators: Combining this compound with other accelerators can modify the scorch characteristics. For instance, a delayed-action accelerator could be used to increase scorch safety.

    • Fillers (e.g., Carbon Black): The type and amount of filler can affect the heat generation during mixing and thus influence scorch time.[4]

Q4: How can I increase the scorch time of my rubber compound?

A4: To increase the scorch safety, consider the following:

  • Reduce Mixing Temperature: Ensure that the mixing equipment is adequately cooled.[4]

  • Optimize Accelerator System:

    • Reduce the concentration of this compound.

    • Introduce a delayed-action accelerator (e.g., a sulfenamide) into your formulation.

    • Consider using a scorch retarder.

  • Control Storage Conditions: Store the unvulcanized rubber compound in a cool, dry place away from heat sources.[8]

  • Modify Mixing Procedure: Add the sulfur and accelerators as late as possible in the mixing cycle.[8]

Data Presentation

Sample IDThis compound (phr)Sulfur (phr)Scorch Time (t_s2) at 120°C (min)Optimum Cure Time (t_90) at 120°C (min)
A0.52.512.525.0
B1.02.58.018.5
C1.52.55.513.0

phr: parts per hundred rubber

Interpretation: As the concentration of this compound increases, both the scorch time and the optimum cure time decrease. This highlights the trade-off between faster curing and reduced processing safety.

Experimental Protocols

1. Measurement of Scorch Time using a Mooney Viscometer (ASTM D1646)

This protocol outlines the standard procedure for determining the scorch characteristics of a rubber compound using a Mooney Viscometer.[9][10][11]

Experimental Workflow:

MooneyViscometerWorkflow start Start prepare_sample Prepare Rubber Sample (as per ASTM D1646) start->prepare_sample preheat_viscometer Preheat Mooney Viscometer to Test Temperature (e.g., 120°C) prepare_sample->preheat_viscometer place_sample Place Sample in Viscometer preheat_viscometer->place_sample run_test Start Test: Rotor rotates at 2 rpm place_sample->run_test record_viscosity Record Mooney Viscosity over Time run_test->record_viscosity determine_ts2 Determine Scorch Time (t_s2): Time for viscosity to rise 2 units above the minimum record_viscosity->determine_ts2 end End determine_ts2->end

Caption: Workflow for Mooney Viscometer scorch test.

Methodology:

  • Sample Preparation: Prepare a uniform, uncured rubber sample as specified in ASTM D1646. The sample should be free of air pockets.

  • Instrument Setup:

    • Set the Mooney Viscometer to the desired test temperature (e.g., 120°C).[1]

    • Allow the instrument to reach thermal equilibrium.

    • Select the appropriate rotor (typically the large rotor).

  • Procedure:

    • Place the rubber sample in the die cavity, ensuring it completely surrounds the rotor.

    • Close the viscometer.

    • Start the test. The rotor will begin to turn at a constant speed (2 rpm).

    • The instrument will record the torque (in Mooney units) required to rotate the rotor as a function of time.

  • Data Analysis:

    • The initial part of the curve will show a minimum viscosity.

    • Scorch time (t_s2) is determined as the time from the start of the test to the point where the viscosity increases by 2 Mooney units above the minimum viscosity.

2. Measurement of Vulcanization Characteristics using an Oscillating Disc Rheometer (ISO 3417)

An Oscillating Disc Rheometer (ODR) or a Moving Die Rheometer (MDR) can also be used to determine scorch time and other vulcanization characteristics.[12][13]

Methodology:

  • Sample Preparation: A small, disc-shaped sample of the uncured rubber compound is required.

  • Instrument Setup:

    • Set the rheometer to the desired test temperature (e.g., 160°C).

    • Set the oscillation frequency and amplitude (e.g., 1.7 Hz and ±1°).

  • Procedure:

    • Place the sample in the sealed test cavity.

    • Start the test. The instrument oscillates one of the dies and measures the torque required.

    • The torque, which is proportional to the shear modulus of the rubber, is plotted against time.

  • Data Analysis:

    • The resulting curve shows the progression of vulcanization.

    • The minimum torque (ML) corresponds to the viscosity of the uncured compound.

    • The maximum torque (MH) indicates the stiffness of the fully cured rubber.

    • The scorch time (t_s2) is the time required for the torque to rise by 2 units above the minimum torque (ML).

    • The optimum cure time (t_90) is the time to reach 90% of the maximum torque.

References

Technical Support Center: Enhancing Thiocarbanilide Corrosion Inhibitor Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with thiocarbanilide as a corrosion inhibitor. The information is designed to address common issues encountered during experimental work and to provide strategies for enhancing inhibitor performance.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges and questions that arise during the evaluation of this compound as a corrosion inhibitor.

Q1: My observed inhibition efficiency for this compound is lower than reported values. What are the potential causes?

A: Several factors can influence the performance of this compound. Consider the following:

  • Corrosive Medium: this compound has shown different efficiencies in various acids. For instance, on high carbon steel, it demonstrated an average efficiency above 80% in HCl but above 70% in H2SO4.[1] The nature of the acid and its anions plays a significant role.

  • Metal Substrate: The composition of the metal you are protecting is crucial. Performance data is often specific to certain types of steel, such as mild steel or high carbon steel.[2][3]

  • System Temperature: Temperature can alter adsorption-desorption equilibria and corrosion kinetics. Some studies show that for related thiourea derivatives, inhibition efficiency can increase with temperature, but this is not always the case.[4] It is critical to control and report the temperature for reproducible results.

  • Surface Preparation: An improperly prepared metal surface (e.g., incomplete removal of oxides, grease, or contaminants) can prevent effective adsorption of the inhibitor, leading to poor performance. Ensure a consistent and thorough cleaning and polishing procedure.[5]

Q2: Does increasing the concentration of this compound always improve its inhibition efficiency?

A: Not necessarily. The effect of concentration can be complex. Some studies on high carbon steel have found that the inhibition efficiency of this compound is largely independent of its concentration within a certain range.[1] For example, the efficiency was 73.91% at 0.0025% TCB and 73.70% at 0.0150% TCB in H2SO4.[1] However, for other thiourea derivatives, inhibitor efficiency has been shown to increase with concentration up to a certain point.[4][6] At very high concentrations, some thiourea derivatives have even been reported to accelerate corrosion.[3][6] It is recommended to determine the optimal concentration for your specific system by testing a range of values.

Q3: How does this compound protect the metal surface from corrosion?

A: this compound functions primarily through a chemisorption mechanism.[1][7] The molecule contains sulfur and nitrogen atoms with lone pairs of electrons, which act as active sites for adsorption.[8] These active sites allow the this compound molecule to form strong coordinate bonds with the d-orbitals of iron atoms on the metal surface.[4] This process creates a protective film that acts as a barrier, simultaneously suppressing both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][7]

Mechanism of this compound Inhibition cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface H+ H⁺ Ions Metal Steel Surface (Fe) H+->Metal Cathodic Attack (Blocked) Cl- Cl⁻ Ions Cl-->Metal Anodic Attack (Blocked) TCB This compound (C₁₃H₁₂N₂S) Film Protective Adsorbed Film TCB->Film Chemisorption (N, S active sites) Film->Metal Forms bond with Fe

Caption: Adsorption mechanism of this compound on a metal surface.

Q4: How can I enhance the corrosion inhibition efficiency of this compound?

A: A highly effective strategy is to use this compound in combination with other compounds to create a synergistic effect.[9] A synergistic effect occurs when the combined inhibition efficiency is greater than the sum of the individual efficiencies.

For example, a combined admixture of this compound and hexadecyltrimethylammoniumbromide (HTH) has been shown to significantly improve performance on mild steel. In 1 M H2SO4, this combination achieved an average inhibition efficiency of 86.2% (weight loss) and 82% (potentiodynamic polarization).[2][7] The synergistic effect is often attributed to enhanced adsorption and more stable film formation on the metal surface.[9]

Q5: My results from weight loss and electrochemical tests (Polarization, EIS) are not consistent. Why?

A: It is not uncommon to see variations between different methods, as they measure corrosion rates based on different principles.

  • Weight Loss: This is a direct, long-term measurement of metal loss over a period of hours or days. It provides an average corrosion rate over the entire exposure time.[10]

  • Potentiodynamic Polarization: This is a rapid electrochemical technique that measures the corrosion current (Icorr) by polarizing the sample. The results reflect the instantaneous corrosion rate at the time of the measurement and can be influenced by the scan rate and potential range.[7]

  • Electrochemical Impedance Spectroscopy (EIS): This method provides information about the corrosion mechanism, including charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. It measures the properties of the inhibitor film and the metal/solution interface.[11][12]

Discrepancies can arise from differences in immersion time (long for weight loss, short for electrochemical tests) and the fact that electrochemical tests can sometimes alter the surface they are measuring. It is good practice to use multiple methods to gain a comprehensive understanding of the inhibitor's performance.

Quantitative Data on Inhibition Efficiency

The following tables summarize reported quantitative data for this compound and its admixtures.

Table 1: Inhibition Efficiency of this compound

Metal Substrate Corrosive Medium Inhibitor Concentration Method Inhibition Efficiency (%) Reference
High Carbon Steel 1M H₂SO₄ 0.0025% - 0.0150% Weight Loss > 70% [1]
High Carbon Steel 1M HCl Not Specified Potentiodynamic Polarization > 80% [1]

| Cold-Rolled Mild Steel | 1N H₂SO₄ | 10⁻⁴ M | Not Specified | ~60-70% (Estimated from graph) |[6] |

Table 2: Inhibition Efficiency of this compound and Hexadecyltrimethylammoniumbromide (HTH) Admixture

Metal Substrate Corrosive Medium Inhibitor Concentration Method Inhibition Efficiency (%) Reference
Mild Steel 1M H₂SO₄ 0.13% - 0.75% Weight Loss 86.2% (Average) [2][7]
Mild Steel 1M H₂SO₄ 0.13% - 0.75% Potentiodynamic Polarization 82% (Average) [2][7]
Mild Steel 1M HCl 0.13% - 0.75% Weight Loss 79% (Average) [2][7]

| Mild Steel | 1M HCl | 0.13% - 0.75% | Potentiodynamic Polarization | 80% (Average) |[2][7] |

Experimental Protocols

Detailed methodologies for common corrosion inhibition experiments are provided below.

General Experimental Workflow for Corrosion Inhibitor Evaluation cluster_tests 3. Corrosion Testing start Start: Evaluate Inhibitor prep 1. Metal Coupon Preparation (Grind, Polish, Clean, Weigh) start->prep setup 2. Prepare Corrosive Solution (With & Without Inhibitor) prep->setup wt_loss A. Weight Loss (Immerse for 24-72h) setup->wt_loss electrochem B. Electrochemical (Polarization / EIS) setup->electrochem post_wt 4a. Post-Immersion Cleaning & Reweighing wt_loss->post_wt analysis 5. Data Analysis electrochem->analysis post_wt->analysis results 6. Calculate Inhibition Efficiency (η%) analysis->results end End: Report Findings results->end

Caption: Standard workflow for evaluating the performance of a corrosion inhibitor.

1. Weight Loss (Gravimetric) Method

This method directly measures the loss of metal due to corrosion.

  • Coupon Preparation:

    • Cut metal coupons to a standard size (e.g., 4.5 cm x 2.5 cm x 0.2 cm).[4]

    • Mechanically grind the surfaces with progressively finer grades of silicon carbide (SiC) paper.

    • Polish the coupons to a mirror finish.

    • Degrease with acetone, rinse with deionized water, and dry in an oven.[4]

    • Weigh each coupon accurately using an analytical balance (W₁).

  • Immersion Test:

    • Prepare the corrosive solution (e.g., 1M HCl) with and without various concentrations of the inhibitor.

    • Completely immerse a pre-weighed coupon in each test solution in a beaker.

    • Maintain a constant temperature using a water bath for a specified period (e.g., 5 to 48 hours).[4]

  • Cleaning and Final Weighing:

    • After immersion, remove the coupons from the solutions.

    • Rinse with deionized water.

    • Remove corrosion products by scrubbing with a soft brush in a suitable cleaning solution (as per ASTM G1 standard).[13]

    • Rinse again with deionized water and acetone, dry, and reweigh (W₂).

  • Calculation of Inhibition Efficiency (η%):

    • Calculate the weight loss (ΔW) = W₁ - W₂.

    • Calculate the corrosion rate (CR).

    • Calculate η% using the formula: η% = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] x 100 where ΔW_blank is the weight loss in the uninhibited solution and ΔW_inhibitor is the weight loss in the inhibited solution.

2. Potentiodynamic Polarization

This technique determines the corrosion current and identifies the inhibitor type (anodic, cathodic, or mixed).

  • Experimental Setup:

    • Use a standard three-electrode electrochemical cell: a working electrode (the metal coupon), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[14]

    • Immerse the electrodes in the test solution (with or without inhibitor). Allow the system to stabilize for about 30-60 minutes until a steady open circuit potential (OCP) is reached.

  • Measurement:

    • Using a potentiostat, scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP).

    • Record the resulting current density to generate a Tafel plot (log I vs. E).

  • Data Analysis:

    • Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

    • Calculate η% using the formula: η% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] x 100 where Icorr_blank and Icorr_inhibitor are the corrosion current densities without and with the inhibitor, respectively.[11]

3. Electrochemical Impedance Spectroscopy (EIS)

EIS is used to investigate the properties of the inhibitor film and the mechanism of inhibition.

  • Experimental Setup:

    • The setup is the same as for potentiodynamic polarization. The measurement is performed at the stable OCP.

  • Measurement:

    • Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

    • Measure the impedance response of the system.

  • Data Analysis:

    • Plot the data in Nyquist (Z_imaginary vs. Z_real) and Bode formats.

    • The Nyquist plot for an inhibited system typically shows a single semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).[12]

    • Model the data using an appropriate equivalent electrical circuit to extract values for Rct and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl indicate effective inhibition.

    • Calculate η% using the formula: η% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] x 100 where Rct_inhibitor and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.[11]

References

mitigating the formation of byproducts in thiocarbanilide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the formation of byproducts during thiocarbanilide reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis?

The primary reaction for synthesizing this compound involves the reaction of aniline with carbon disulfide. While the desired product is N,N'-diphenylthiourea (this compound), several byproducts can form depending on the reaction conditions. The most common byproducts include:

  • Hydrogen Sulfide (H₂S): An inherent byproduct of the main reaction.

  • Phenyl Isothiocyanate (C₆H₅NCS): Can be formed by the decomposition of this compound, especially under acidic conditions or at elevated temperatures.[1][2]

  • Triphenylguanidine (C₁₉H₁₇N₃): May form from the decomposition of this compound.[3]

  • Unreacted Aniline: A common impurity if the reaction does not go to completion.

  • Dithiocarbamate Salts: These are intermediates in the reaction and may remain if the reaction is incomplete.[4][5]

Q2: What reaction conditions favor the formation of byproducts?

  • High Temperatures: Elevated temperatures can lead to the decomposition of this compound into phenyl isothiocyanate.

  • Acidic Conditions: The presence of strong acids can promote the decomposition of this compound.[2]

  • Incorrect Stoichiometry: An excess or deficit of either aniline or carbon disulfide can lead to incomplete reactions and the presence of unreacted starting materials.

  • Presence of Oxidizing Agents: Can lead to undesired side reactions.

Q3: How can I minimize the formation of byproducts during the reaction?

To minimize byproduct formation, careful control of reaction parameters is crucial. Key strategies include:

  • Temperature Control: Maintain the recommended reaction temperature to avoid decomposition of the product.

  • Use of a Catalyst: Pyridine or other organic bases can be used to catalyze the reaction, potentially leading to a purer product and higher yield.[6]

  • Stoichiometric Control: Use the correct molar ratios of reactants as specified in the protocol.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Possible Cause Suggested Solution
Low yield of this compound Incomplete reaction.- Ensure proper stoichiometry of reactants. - Extend the reaction time. - Check the purity of starting materials. - Consider using a catalyst like pyridine.[6]
Product has a strong, unpleasant odor Presence of residual hydrogen sulfide or phenyl isothiocyanate.- Wash the crude product thoroughly with a suitable solvent. - Recrystallize the product from a solvent like benzene or ethanol.[6]
Product is contaminated with unreacted aniline Incomplete reaction or improper work-up.- Wash the crude product with a dilute acid solution (e.g., 1M HCl) to convert aniline into its water-soluble salt, which can then be removed by extraction.[7]
Presence of phenyl isothiocyanate in the final product Decomposition of this compound due to high temperature or acidic conditions during work-up.- Avoid excessive heating during the reaction and purification steps. - Ensure the work-up procedure is performed under neutral or slightly basic conditions.
Product is difficult to crystallize Presence of significant impurities.- Purify the crude product using column chromatography before crystallization. - Try different crystallization solvents or solvent mixtures.

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Byproducts

This protocol is based on the reaction of aniline with carbon disulfide using pyridine as a catalyst to promote a cleaner reaction.

Materials:

  • Aniline (freshly distilled)

  • Carbon Disulfide (CS₂)

  • Pyridine

  • Ethanol

  • Hydrochloric Acid (HCl), 1M

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Distilled water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (2.0 equivalents) in ethanol.

  • Add pyridine (0.1 equivalents) to the solution.

  • Slowly add carbon disulfide (1.0 equivalent) to the stirred solution at room temperature.

  • After the addition is complete, heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the crude this compound.

  • Filter the precipitate and wash it with cold water.

  • To remove unreacted aniline, suspend the crude product in 1M HCl, stir for 15 minutes, and then filter.

  • Wash the filtered solid with water until the filtrate is neutral.

  • To remove any acidic impurities, wash the solid with a saturated NaHCO₃ solution, followed by a final wash with water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification of this compound by Recrystallization

This protocol describes the purification of crude this compound to remove impurities.

Materials:

  • Crude this compound

  • Ethanol or Benzene

  • Activated Charcoal (optional)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (ethanol or benzene) to dissolve the solid at an elevated temperature. Heat the mixture gently on a hot plate in a fume hood.

  • If the solution is colored, add a small amount of activated charcoal to adsorb colored impurities and heat for a few more minutes.

  • Hot filter the solution to remove the activated charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • For maximum recovery, cool the flask in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified this compound crystals in a vacuum oven.

Data Presentation

Table 1: Reaction Conditions for this compound Synthesis

ParameterCondition 1: Basic MethodCondition 2: Catalyzed Method
Reactants Aniline, Carbon DisulfideAniline, Carbon Disulfide
Catalyst NonePyridine
Solvent EthanolEthanol
Temperature RefluxReflux
Typical Yield ModerateHigh
Purity of Crude Product Lower (may contain more byproducts)Higher (cleaner reaction)

Visualizations

Reaction_Pathway Aniline Aniline Intermediate Dithiocarbamate Intermediate Aniline->Intermediate + Pyridine (catalyst) CS2 Carbon Disulfide CS2->Intermediate + Pyridine (catalyst) This compound This compound (Desired Product) Intermediate->this compound H2S Hydrogen Sulfide (Byproduct) Intermediate->H2S Elimination PITC Phenyl Isothiocyanate (Byproduct) This compound->PITC Decomposition (Heat, Acid) TPG Triphenylguanidine (Byproduct) This compound->TPG Decomposition

Caption: Reaction pathway for this compound synthesis and byproduct formation.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 1. Mix Aniline, CS₂, Pyridine in Ethanol Reflux 2. Reflux for 3-4 hours Reactants->Reflux Precipitate 3. Precipitate in Ice-Water Reflux->Precipitate Filter1 4. Filter Crude Product Precipitate->Filter1 AcidWash 5. Wash with 1M HCl Filter1->AcidWash Neutralize 6. Neutralize and Wash with Water AcidWash->Neutralize Recrystallize 7. Recrystallize from Ethanol Neutralize->Recrystallize Dry 8. Dry Under Vacuum Recrystallize->Dry Pure_Product Pure_Product Dry->Pure_Product Pure this compound

Caption: Experimental workflow for synthesis and purification of this compound.

Troubleshooting_Logic cluster_solutions Solutions Start Problem Encountered LowYield Low Yield? Start->LowYield Odor Unpleasant Odor? LowYield->Odor No Sol_LowYield Check Stoichiometry Extend Reaction Time Use Catalyst LowYield->Sol_LowYield Yes AnilineContamination Aniline Contamination? Odor->AnilineContamination No Sol_Odor Thorough Washing Recrystallization Odor->Sol_Odor Yes Sol_Aniline Acid Wash (1M HCl) AnilineContamination->Sol_Aniline Yes

Caption: Troubleshooting logic for common issues in this compound reactions.

References

Technical Support Center: Analytical Methods for Thiocarbanilide Purity Determination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for assessing the purity of thiocarbanilide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the quickest method for a preliminary assessment of my this compound sample's purity?

A rapid preliminary assessment of this compound purity can be achieved through Melting Point Analysis . Pure crystalline compounds melt over a very narrow and specific temperature range.[1] Impurities tend to depress and broaden this melting point range.[1][2]

  • Reference Value: Pure this compound has a reported melting point of approximately 154.5 °C.[3] Another source cites a melting point of 309 °F (153.9 °C).[4]

  • Indication of Purity: A sharp melting point range (e.g., 0.5-1.0 °C) close to the literature value suggests high purity.[1]

  • Indication of Impurity: A melting point that is significantly lower and occurs over a wider range (e.g., 148-152 °C) indicates the presence of impurities.[1][2]

Troubleshooting Melting Point Determination:

  • Issue: The observed melting point is lower and the range is broader than expected, even for a seemingly pure sample.

    • Possible Cause 1: Residual solvent from crystallization. An IR spectrum might show peaks corresponding to the solvent (e.g., a strong C=O peak if ethyl acetate was used).[2]

    • Solution 1: Ensure the sample is thoroughly dried under a vacuum to remove any residual solvent before analysis.

    • Possible Cause 2: The heating rate of the apparatus is too fast. A rapid heating rate does not allow for thermal equilibrium between the sample and the heating block, leading to an inaccurate reading.[5]

    • Solution 2: Use a slow heating rate, typically 1-2 °C per minute, especially when approaching the expected melting point. For high-precision measurements, a rate of 0.1 to 0.2 °C/min is recommended.[5]

    • Possible Cause 3: Poor packing of the capillary tube.

    • Solution 3: The sample should be finely powdered and packed tightly into the capillary tube to a height of 2-3 mm to ensure uniform heat distribution.

Q2: How can I confirm the chemical identity and check for major structural impurities in my sample?

Spectroscopic methods are ideal for confirming the identity of this compound and detecting major impurities.

  • Infrared (IR) Spectroscopy: An IR spectrum provides a molecular "fingerprint." Your sample's spectrum should be compared to a reference spectrum of pure this compound. The presence of unexpected peaks can indicate impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The chemical shifts, splitting patterns, and integration of peaks in your sample's spectrum should match those of a pure standard. Impurity peaks will be visible, and their integration relative to the main compound's peaks can provide a rough estimate of their concentration.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can help identify the molecular weight of the compound and any volatile impurities.[4]

Q3: What is the most reliable and accurate method for quantifying the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative determination of purity and the separation of related substances.[] A reversed-phase HPLC (RP-HPLC) method is generally suitable for a relatively non-polar compound like this compound.[7] This technique separates the main compound from its impurities, and the area of each peak is proportional to its concentration. Purity is typically expressed as an area percentage.

Troubleshooting HPLC Analysis:

  • Issue: Poor peak shape (e.g., tailing or fronting).

    • Possible Cause 1: Column overload.

    • Solution 1: Reduce the injection volume or the concentration of the sample.

    • Possible Cause 2: Mismatch between sample solvent and mobile phase.

    • Solution 2: Dissolve the sample in the mobile phase or a solvent with a weaker elution strength.

  • Issue: Unexpected peaks or a drifting baseline.

    • Possible Cause 1: Contaminated mobile phase or sample.

    • Solution 1: Use fresh, HPLC-grade solvents and high-purity water. Filter all solvents and samples before use.

    • Possible Cause 2: Air bubbles in the system.

    • Solution 2: Degas the mobile phase thoroughly before and during the run.

  • Issue: Inconsistent retention times.

    • Possible Cause: Fluctuations in column temperature or mobile phase composition.

    • Solution: Use a column oven to maintain a constant temperature. Ensure the pump is delivering a consistent and accurate mobile phase composition.

Q4: Are there other high-accuracy methods for purity determination?

Yes, for very pure samples, other highly accurate techniques can be employed:

  • Differential Scanning Calorimetry (DSC): This method determines purity by analyzing the melting endotherm of the sample. It is highly accurate for substances that are more than 98% pure and provides the purity value without the need for a reference standard.[][8]

  • Elemental Analysis: This technique measures the percentage of carbon, hydrogen, nitrogen, and sulfur in the sample. The experimental values are compared to the theoretical percentages for pure this compound (C₁₃H₁₂N₂S). A close match indicates high purity.

Experimental Protocols

Protocol 1: Melting Point Determination
  • Sample Preparation: Finely crush a small amount of the dried this compound sample.

  • Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount enters the tube. Invert the tube and tap the sealed end on a hard surface to pack the sample down. Repeat until the sample is packed to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. Let the apparatus cool down.

  • Accurate Determination: Begin heating again, but slow the heating rate to 1-2 °C per minute once the temperature is about 15-20 °C below the approximate melting point.[5]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assay

This protocol is a representative method for purity determination. Method validation is required for specific applications.

  • Chromatographic System: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.[9]

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). The gradient can be optimized, for example: start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Standard Preparation: Accurately weigh and dissolve a this compound reference standard in the mobile phase (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the this compound sample to be tested in the same manner and at the same concentration as the standard.

  • Analysis: Set the column temperature to 30 °C and the flow rate to 1.0 mL/min. Set the UV detector to monitor at the maximum absorption wavelength of this compound (approx. 273 nm).[4] Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.

  • Calculation: Calculate the purity by the area percentage method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueReference
Chemical Formula(C₆H₅NH)₂CS[3]
Molecular Weight228.31 g/mol [4]
AppearanceWhite to off-white powder/crystalline leaflets[4]
Melting Point~154.5 °C[3]
UV λmax273 nm (in alcohol)[4]
SolubilityVery soluble in ethanol, diethyl ether, chloroform; slightly soluble in water[3]

Table 2: Example HPLC Method Parameters

ParameterCondition
Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 273 nm
Injection Volume 10 µL
Sample Concentration 0.5 mg/mL

Visualizations

PurityAnalysisWorkflow start_end start_end process process decision decision output output fail_output fail_output start Start: This compound Sample mp Melting Point Analysis start->mp decision_mp Sharp MP near 154°C? mp->decision_mp hplc Quantitative HPLC Purity Analysis decision_mp->hplc Yes fail Impure Sample: Further Purification Required decision_mp->fail No decision_hplc Purity > 99%? hplc->decision_hplc spectro Spectroscopic ID (IR, NMR) decision_hplc->spectro Yes decision_hplc->fail No pass Sample is High Purity spectro->pass

Caption: General workflow for determining the purity of a this compound sample.

HPLCTroubleshooting issue_node issue_node cause_node cause_node solution_node solution_node issue Issue: Unexpected Peaks in Chromatogram cause1 Contaminated Solvent/Sample issue->cause1 cause2 Carryover from Previous Injection issue->cause2 cause3 Sample Degradation issue->cause3 solution1a Use fresh HPLC- grade solvents cause1->solution1a solution1b Filter sample and mobile phase cause1->solution1b solution2 Run blank injections with strong solvent cause2->solution2 solution3a Use fresh sample preparation cause3->solution3a solution3b Check sample stability in solvent cause3->solution3b

Caption: Troubleshooting guide for unexpected peaks in HPLC analysis.

References

Validation & Comparative

A Comparative Guide: Thiocarbanilide vs. Diphenylguanidine as Secondary Accelerators in Rubber Vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of rubber vulcanization, the selection of an appropriate accelerator system is paramount to achieving the desired physical and chemical properties of the final product. Secondary accelerators play a crucial role in activating primary accelerators, thereby modifying the cure characteristics and enhancing the performance of the vulcanizate. This guide provides a detailed comparison of two such secondary accelerators: the historically significant thiocarbanilide and the widely used diphenylguanidine (DPG).

Overview of Secondary Accelerators in Sulfur Vulcanization

Sulfur vulcanization is a chemical process that converts natural and synthetic rubbers into more durable materials by forming cross-links between individual polymer chains. This process can be slow and inefficient if sulfur is used alone. Accelerators are added to the rubber compound to increase the rate of vulcanization, allowing it to proceed at lower temperatures and with greater efficiency.

Primary accelerators, such as those from the thiazole and sulfenamide classes, provide a good balance of processing safety and cure speed. Secondary accelerators are often used in smaller quantities to boost the activity of primary accelerators, leading to faster cure rates. Diphenylguanidine (DPG) is a commonly used secondary accelerator, known for its synergistic effects with primary accelerators. This compound, one of the earliest organic accelerators, is also recognized for its role in the vulcanization process.

Diphenylguanidine (DPG): A Widely Utilized Secondary Accelerator

N,N'-Diphenylguanidine (DPG) is a versatile and widely used secondary accelerator in the sulfur vulcanization of both natural and synthetic rubbers.[1] It is particularly effective when used in conjunction with primary accelerators from the thiazole (e.g., MBT, MBTS) and sulfenamide (e.g., CBS, TBBS) classes.[1] This combination leads to a more efficient vulcanization process, characterized by faster cure rates and desirable physical properties in the final rubber product, such as improved tensile strength and modulus.[1]

In silica-filled rubber compounds, common in applications like tire treads, DPG serves a dual purpose. It not only acts as a secondary accelerator but also as a catalyst for the silanization reaction, which improves the bond between the silica filler and the rubber matrix.[2] However, a significant consideration with the use of DPG is its potential to release aniline, a toxic substance, under vulcanization conditions, which has prompted research into safer alternatives.[1]

Performance Data of Diphenylguanidine

The following tables summarize the typical effects of DPG on the cure characteristics and mechanical properties of rubber compounds, based on available research data. It is important to note that these values can vary depending on the specific rubber formulation, primary accelerator, and processing conditions.

Table 1: Effect of DPG on Cure Characteristics of a Natural Rubber (NR) Compound

Accelerator SystemDPG (phr)Scorch Time (ts2, min)Optimum Cure Time (t90, min)Cure Rate Index (CRI, min⁻¹)
MBTS0.05.815.210.6
MBTS/DPG0.34.512.812.0

Data synthesized from multiple sources for illustrative purposes.

Table 2: Effect of DPG on Mechanical Properties of a Natural Rubber (NR) Vulcanizate

Accelerator SystemDPG (phr)Tensile Strength (MPa)Elongation at Break (%)Modulus at 300% (MPa)Hardness (Shore A)
MBTS0.022.555012.560
MBTS/DPG0.324.052014.063

Data synthesized from multiple sources for illustrative purposes.

This compound: An Early Accelerator and Potential DPG Alternative

This compound was one of the first organic compounds to be used as a vulcanization accelerator, introduced as a reaction product of aniline with carbon disulfide. While it has been largely superseded by more efficient and safer accelerators, there is renewed interest in this compound and other nitrogen-containing organic compounds as potential replacements for DPG, partly due to the health concerns associated with aniline emissions from DPG.[1]

Unfortunately, direct comparative experimental data between this compound and diphenylguanidine under identical conditions is scarce in publicly available literature. Therefore, a direct quantitative comparison of their performance as secondary accelerators is challenging. To provide a truly objective comparison, further experimental work following a standardized protocol would be necessary.

Experimental Protocols for Comparative Evaluation

To facilitate a direct and objective comparison between this compound and diphenylguanidine, a detailed experimental protocol is essential. The following methodology outlines the key steps for evaluating the performance of these secondary accelerators in a typical rubber formulation.

Formulation and Mixing

A standard rubber formulation should be used, keeping all components constant except for the secondary accelerator being tested. An example formulation for a Styrene-Butadiene Rubber (SBR) compound is provided below:

Table 3: Example SBR Formulation

IngredientParts per hundred rubber (phr)
SBR 1502100.0
Zinc Oxide5.0
Stearic Acid2.0
N330 Carbon Black50.0
N-tert-butyl-2-benzothiazolesulfenamide (TBBS)1.0
Sulfur1.75
Secondary Accelerator (DPG or this compound) 0.5

The mixing process should be standardized, typically using a two-roll mill or an internal mixer. The mixing sequence and duration should be consistent for all batches to ensure uniform dispersion of the ingredients.

Evaluation of Cure Characteristics

The cure characteristics of the rubber compounds should be determined using a Moving Die Rheometer (MDR) in accordance with ASTM D5289. The following parameters should be measured at a specified temperature (e.g., 160°C):

  • Minimum Torque (ML): An indicator of the viscosity of the unvulcanized compound.

  • Maximum Torque (MH): Related to the stiffness and crosslink density of the fully cured rubber.

  • Scorch Time (ts2): The time to the onset of vulcanization, indicating processing safety.

  • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.

Vulcanization

The rubber compounds should be vulcanized into sheets of a specified thickness using a compression molding press. The molding temperature and time should be based on the optimum cure time (t90) determined from the MDR analysis.

Testing of Physical Properties

The physical properties of the vulcanized rubber sheets should be tested according to the following ASTM standards:

  • Tensile Strength, Elongation at Break, and Modulus: ASTM D412, using dumbbell-shaped test specimens.

  • Hardness: ASTM D2240, using a Shore A durometer.

Visualizing the Vulcanization Process and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical relationships in the vulcanization signaling pathway and the experimental workflow for comparing the secondary accelerators.

Vulcanization_Pathway cluster_activators Activator Complex Formation cluster_accelerators Accelerator Activation cluster_sulfur_activation Sulfur Activation cluster_crosslinking Cross-linking ZnO ZnO Activator_Complex Activator_Complex ZnO->Activator_Complex Stearic_Acid Stearic_Acid Stearic_Acid->Activator_Complex Activated_Accelerator Activated_Accelerator Activator_Complex->Activated_Accelerator Primary_Accelerator Primary_Accelerator Primary_Accelerator->Activated_Accelerator Secondary_Accelerator Secondary Accelerator (DPG or this compound) Secondary_Accelerator->Activated_Accelerator Active_Sulfurating_Agent Active_Sulfurating_Agent Activated_Accelerator->Active_Sulfurating_Agent Sulfur Sulfur Sulfur->Active_Sulfurating_Agent Vulcanized_Rubber Vulcanized_Rubber Active_Sulfurating_Agent->Vulcanized_Rubber Rubber_Polymer_Chains Rubber_Polymer_Chains Rubber_Polymer_Chains->Vulcanized_Rubber

Caption: Role of accelerators in the sulfur vulcanization pathway.

Experimental_Workflow cluster_formulation Formulation & Mixing cluster_testing Cure & Physical Testing cluster_data Data Analysis & Comparison Formulation_DPG SBR Compound with DPG Mixing Two-Roll Mill Mixing Formulation_DPG->Mixing Formulation_Thio SBR Compound with this compound Formulation_Thio->Mixing MDR_Analysis MDR Cure Analysis (ASTM D5289) Mixing->MDR_Analysis Vulcanization Compression Molding MDR_Analysis->Vulcanization Physical_Tests Physical Property Testing (ASTM D412, D2240) Vulcanization->Physical_Tests Data_DPG Cure & Physical Data (DPG) Physical_Tests->Data_DPG Data_Thio Cure & Physical Data (this compound) Physical_Tests->Data_Thio Comparison Comparative Analysis Data_DPG->Comparison Data_Thio->Comparison

Caption: Experimental workflow for comparing secondary accelerators.

Conclusion

Diphenylguanidine is a well-established and effective secondary accelerator in rubber vulcanization, with a significant body of research supporting its performance characteristics. This compound represents a historically important accelerator that is being reconsidered as a potential alternative, particularly in light of the environmental and health concerns associated with DPG.

References

A Comparative Analysis of Thiocarbanilide and Mercaptobenzothiazole (MBT) as Vulcanization Accelerators

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 13, 2025

This guide provides an objective comparison of two key sulfur vulcanization accelerators: thiocarbanilide, a historically significant compound, and 2-mercaptobenzothiazole (MBT), a foundational member of the widely used thiazole class. This analysis is intended for researchers and professionals in polymer science and material development, offering insights into their respective performance, mechanisms, and the experimental methods used for their evaluation.

Introduction to Vulcanization Accelerators

Sulfur vulcanization is a chemical process that converts natural rubber and other unsaturated elastomers into durable materials by forming cross-links between polymer chains.[1][2] This process, when conducted with sulfur alone, is notoriously slow and inefficient, requiring high temperatures and long curing times.[3] The introduction of vulcanization accelerators revolutionized the rubber industry by dramatically increasing the rate of vulcanization, allowing for lower curing temperatures and leading to vulcanizates with improved mechanical properties and aging resistance.[1][3][4]

George Oenslager's discovery in 1905 that aniline derivatives, such as this compound, could accelerate this reaction was a pivotal moment.[1] this compound, a reaction product of aniline and carbon disulfide, became one of the first commercially successful organic accelerators.[5][6] Subsequently, more efficient and versatile accelerators were developed. In 1925, the thiazole class of accelerators, including 2-mercaptobenzothiazole (MBT), was introduced, offering even faster cure rates and becoming a cornerstone of the rubber industry.[5]

This guide compares the performance of the historical this compound with the more prevalent MBT, providing quantitative data where available, outlining their reaction mechanisms, and detailing the standard experimental protocols for their characterization.

Mechanism of Action

While both this compound and MBT accelerate sulfur vulcanization, they operate through different chemical pathways to create active sulfurating agents that efficiently form cross-links.

This compound: As an early accelerator, the precise mechanism of this compound is less detailed in modern literature compared to newer agents. However, it is understood to react with sulfur at vulcanization temperatures. This reaction breaks down the this compound molecule and forms an active sulfurating agent. This agent, more reactive than elemental sulfur (S₈), then reacts with the rubber polymer chains to initiate the formation of sulfide cross-links.

Thiocarbanilide_Mechanism cluster_reactants Reactants cluster_process Vulcanization Process cluster_product Product This compound This compound ActiveAgent Active Sulfurating Agent This compound->ActiveAgent Heat Sulfur Sulfur (S8) Sulfur->ActiveAgent Rubber Rubber Polymer Crosslinking Cross-linking Rubber->Crosslinking ActiveAgent->Crosslinking Sulfuration VulcanizedRubber Vulcanized Rubber Crosslinking->VulcanizedRubber

Caption: Simplified vulcanization pathway using this compound accelerator.

Mercaptobenzothiazole (MBT): The mechanism for MBT is well-established and significantly more complex, typically involving activators like zinc oxide and a fatty acid (e.g., stearic acid). MBT first reacts with zinc oxide to form a zinc-mercaptobenzothiazole complex.[7] This activator complex then reacts with sulfur to generate a polysulfidic intermediate. This intermediate is the active sulfurating agent that efficiently donates sulfur to the rubber backbone, leading to the formation of cross-links and regenerating the accelerator complex, highlighting its catalytic nature.[7][8]

MBT_Mechanism cluster_reactants Reactants & Activators cluster_intermediates Intermediate Formation cluster_product Product MBT MBT ActivatorComplex Zinc-MBT Activator Complex MBT->ActivatorComplex ZnO ZnO + Stearic Acid ZnO->ActivatorComplex Sulfur Sulfur (S8) ActiveSulfuratingAgent Polysulfidic-Accelerator Complex Rubber Rubber Polymer VulcanizedRubber Vulcanized Rubber (Cross-linked) ActivatorComplex->ActiveSulfuratingAgent + Sulfur ActiveSulfuratingAgent->VulcanizedRubber Sulfur Donation (Cross-linking)

Caption: Vulcanization pathway showing the role of MBT and activators.

Performance Comparison

The primary differences in performance between this compound and MBT lie in their cure speed, processing safety, and the ultimate physical properties of the vulcanized rubber.

Cure Characteristics

Cure characteristics are typically measured using a rheometer, which tracks the change in torque (stiffness) of a rubber compound over time at a fixed temperature. Key parameters include:

  • Scorch Time (ts2): The time at which vulcanization begins. A longer scorch time provides better processing safety, preventing premature curing.[9][10]

  • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, indicating the point where the rubber has achieved most of its final properties.[9][11] A shorter cure time is economically desirable.[9]

  • Cure Rate Index (CRI): A measure of the speed of the vulcanization reaction.[11]

  • Delta Torque (MH - ML): The difference between maximum and minimum torque, which correlates with the cross-link density of the vulcanizate.[12]

MBT is a moderately fast, semi-ultra accelerator that provides a significantly faster cure rate than this compound.[13][14] However, a key drawback of MBT is its tendency to be "scorchy," meaning it has a relatively short scorch time, which can pose challenges for processing safety.[14][15] this compound, while much faster than sulfur alone, is considerably slower than MBT and other modern accelerators.

Table 1: Comparative Cure Characteristics of Vulcanization Accelerators

Parameter This compound Mercaptobenzothiazole (MBT) Significance
Accelerator Class Substituted Thiourea Thiazole Reflects different chemical structure and activity.
Cure Speed Slow-Medium Medium-Fast (Semi-ultra)[14] MBT offers higher production throughput.
Scorch Time (ts2) Moderate Short (Scorchy)[14][15] This compound offers better processing safety.
Optimum Cure Time (t90) Long Short[16] MBT cures rubber compounds more quickly.
Cure Plateau Broad Broad / Flat[14] Both provide good resistance to over-curing (reversion).

| Activation Temperature | High | Active above 115°C[14] | MBT is effective at lower vulcanization temperatures. |

Note: Data for this compound is qualitative based on historical context, as direct modern comparative studies are limited. MBT data is derived from multiple studies on natural and synthetic rubbers.

Mechanical Properties of Vulcanizates

The choice of accelerator influences the final mechanical properties of the rubber, such as tensile strength, modulus, and aging resistance.

Vulcanizates cured with MBT tend to exhibit a relatively low modulus but maintain good aging properties.[13] When used as the sole primary accelerator, MBT may result in vulcanizates with comparatively lower tensile properties, which is why it is often used in combination with secondary accelerators to achieve an optimal balance of properties.[12][14] this compound was revolutionary for its time as it produced vulcanizates with vastly superior strength and durability compared to those from sulfur-only cures.[1]

Table 2: General Comparison of Vulcanizate Mechanical Properties

Property This compound-cured MBT-cured
Tensile Strength Good (vs. sulfur-only) Moderate[14]
Modulus Moderate Relatively Low[13]
Elongation at Break Good Good
Hardness Dependent on formulation Dependent on formulation

| Aging Resistance | Fair | Good[13] |

Experimental Protocols

The following sections detail standardized methodologies for evaluating the performance of vulcanization accelerators.

Protocol 1: Determination of Cure Characteristics

This protocol describes the use of an Oscillating Die Rheometer (ODR) or Moving Die Rheometer (MDR) to determine the vulcanization profile of a rubber compound, in accordance with standards like ASTM D5289.[12]

Methodology:

  • Compound Preparation: The rubber, accelerator, sulfur, activators (ZnO, stearic acid), and other ingredients are mixed on a two-roll mill or in an internal mixer to ensure homogeneity.

  • Sample Preparation: A small, specific weight of the uncured rubber compound is shaped into a pre-form.

  • Rheometer Analysis: The sample is placed in the pre-heated, sealed chamber of the rheometer. The chamber contains a rotor or die that oscillates at a fixed angle and frequency.

  • Data Acquisition: As the rubber vulcanizes, its stiffness increases, requiring more torque to oscillate the die. The instrument records this torque as a function of time at a constant temperature (e.g., 160°C).

  • Analysis: A cure curve (Torque vs. Time) is generated, from which key parameters (ML, MH, ts2, t90) are calculated.

Rheometer_Workflow start Start: Uncured Rubber Compound mix 1. Mix Compound (Two-Roll Mill) start->mix sample 2. Prepare Sample (Specific Weight) mix->sample load 3. Load Sample into Pre-heated Rheometer sample->load test 4. Run Test (Constant Temp. & Oscillation) load->test record 5. Record Torque vs. Time Data test->record analyze 6. Analyze Cure Curve record->analyze results Results: - Scorch Time (ts2) - Cure Time (t90) - Min/Max Torque (ML/MH) - Cure Rate Index (CRI) analyze->results

Caption: Experimental workflow for determining cure characteristics.

Protocol 2: Measurement of Mechanical Properties

This protocol outlines the standard procedures for testing the physical properties of vulcanized rubber, primarily based on ASTM D412 (Tensile Properties) and ASTM D2240 (Hardness).

Methodology:

  • Sheet Vulcanization: The uncured rubber compound is compression molded into sheets of a specified thickness (e.g., 2 mm) in a heated press. The curing time and temperature are based on the rheometer data (e.g., t90 at 160°C).

  • Sample Conditioning: The vulcanized sheets are conditioned at a standard temperature and humidity (e.g., 23°C, 50% RH) for at least 24 hours.

  • Specimen Preparation: Standardized test specimens (e.g., dumbbell-shaped for tensile tests) are cut from the vulcanized sheets using a die.

  • Tensile Testing (ASTM D412): Specimens are placed in the grips of a tensometer. The sample is pulled at a constant rate of speed until it breaks. The instrument records the force and elongation. Tensile strength, modulus (stress at a given elongation), and ultimate elongation are calculated.

  • Hardness Testing (ASTM D2240): The hardness of the vulcanized sheet is measured using a durometer (Shore A scale is common for rubber). The indenter is pressed into the material, and the hardness value is read directly from the gauge.

Mechanical_Testing_Workflow cluster_tests Property Measurement cluster_results Results start Start: Uncured Rubber Compound mold 1. Compression Mold into Sheets (Cure at T90) start->mold condition 2. Condition Vulcanized Sheets (24h) mold->condition cut 3. Die-Cut Test Specimens condition->cut tensile 4a. Tensile Test (ASTM D412) cut->tensile hardness 4b. Hardness Test (ASTM D2240) cut->hardness tensile_res Tensile Strength (MPa) Modulus (MPa) Elongation at Break (%) tensile->tensile_res hardness_res Hardness (Shore A) hardness->hardness_res

Caption: Experimental workflow for mechanical property testing.

Summary and Conclusion

The comparison between this compound and mercaptobenzothiazole (MBT) encapsulates a key transition in rubber technology—from early, foundational accelerators to more efficient, specialized chemical systems.

  • This compound was a pioneering accelerator that made the mass production of durable rubber goods economically viable.[1] It provided a significant reduction in cure times compared to sulfur alone. However, its slower cure speed and the development of more potent accelerators have relegated it to a role of historical importance.

  • Mercaptobenzothiazole (MBT) represents the more advanced thiazole class, offering faster and more efficient vulcanization.[5][15] Its main advantages are a rapid cure rate and the formation of vulcanizates with good aging properties.[13] Its primary limitation is a tendency for premature vulcanization (scorchiness), which requires careful control during rubber processing.[14] Today, MBT is widely used, often as a primary accelerator in conjunction with secondary accelerators to fine-tune the cure characteristics and final properties of rubber products ranging from tires to industrial goods.[13][17][18]

In essence, while this compound laid the groundwork for accelerated vulcanization, MBT and its derivatives delivered the speed, efficiency, and versatility required by the modern rubber industry. The choice between such accelerators, and their combinations, allows for precise tailoring of rubber compounds to meet a vast array of performance demands.

References

Thiocarbanilide vs. Other Thiourea Derivatives as Corrosion Inhibitors: A Comparative Performance Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of thiocarbanilide and other thiourea derivatives as corrosion inhibitors, supported by experimental data. The information is intended to assist researchers in selecting the most effective inhibitors for their specific applications.

Quantitative Performance Data

The inhibition efficiency of this compound and various thiourea derivatives has been evaluated under different experimental conditions. The following tables summarize the key performance data from multiple studies, providing a basis for comparison.

Table 1: Performance of this compound as a Corrosion Inhibitor

MetalCorrosive MediumMethodInhibitor ConcentrationInhibition Efficiency (%)Reference
High Carbon Steel1 M H₂SO₄Weight Loss0.0025% - 0.0150%> 70[1]
High Carbon Steel1 M HClWeight LossNot Specified> 80[1]
High Carbon Steel1 M H₂SO₄Potentiodynamic PolarizationNot Specified~70[1]
High Carbon Steel1 M HClPotentiodynamic PolarizationNot Specified> 80[1]
Mild Steel1 M H₂SO₄Weight Loss (admixture)0.13% - 0.75%86.2[2][3]
Mild Steel1 M HClWeight Loss (admixture)0.13% - 0.75%79[2][3]
Mild Steel1 M H₂SO₄Potentiodynamic Polarization (admixture)0.13% - 0.75%82[2][3]
Mild Steel1 M HClPotentiodynamic Polarization (admixture)0.13% - 0.75%80[2][3]

Table 2: Performance of Other Thiourea Derivatives as Corrosion Inhibitors

InhibitorMetalCorrosive MediumMethodConcentrationInhibition Efficiency (%)Reference
1-phenyl-2-thiourea (PTU)Mild Steel1.0 M HClPotentiodynamic Polarization5 x 10⁻³ M98.96[4]
1,3-diisopropyl-2-thiourea (ITU)Mild Steel1.0 M HClPotentiodynamic Polarization5 x 10⁻³ M92.65[4]
N-phenylthioureaMild Steel1.0 M HClPotentiodynamic PolarizationNot Specified94.95
N-phenylthioureaMild Steel3.5% wt. NaClPotentiodynamic PolarizationNot Specified55.70[5]
Bis thiourea phthalato nickel (II) complex (PTUNi)Carbon Steel (C1010)0.1 M HClNot Specified3 ppm95.23[6][7]
4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT)Mild Steel1.0 M HClGravimetric500 ppm92.5
N-(6-methylpyridin-2-ylcarbamothioyl)benzamideCarbon SteelHClElectrochemicalNot Specified81[8]
1,3-bis(5,6-diphenyl-1,2,4-triazin-3-yl)thiourea (BTT)Mild Steel15% HClGravimetric & Electrochemical200 ppm98.5[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance evaluation of this compound and other thiourea derivatives.

Weight Loss (Gravimetric) Method

The weight loss method is a conventional technique used to determine the corrosion rate and the inhibition efficiency.

  • Specimen Preparation: Metal coupons of a specific dimension are mechanically polished with different grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Immersion: The pre-weighed coupons are immersed in the corrosive solution (e.g., 1 M HCl or H₂SO₄) with and without the inhibitor at a specified concentration. The immersion tests are typically conducted at a constant temperature for a set duration (e.g., 24 hours).

  • Cleaning and Re-weighing: After the immersion period, the coupons are retrieved, and the corrosion products are removed by cleaning with a brush and washing with distilled water and acetone. The coupons are then dried and weighed again.

  • Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:

    • Corrosion Rate (mm/y) = (K × W) / (A × T × D)

      • K = constant (8.76 × 10⁴)

      • W = weight loss in grams

      • A = area of the coupon in cm²

      • T = immersion time in hours

      • D = density of the metal in g/cm³

    • Inhibition Efficiency (%) = [(CR_blank - CR_inh) / CR_blank] × 100

      • CR_blank = Corrosion rate in the absence of the inhibitor

      • CR_inh = Corrosion rate in the presence of the inhibitor

Potentiodynamic Polarization

Potentiodynamic polarization studies are performed to understand the effect of the inhibitor on the anodic and cathodic corrosion reactions.

  • Electrochemical Cell: A three-electrode cell is used, consisting of the metal specimen as the working electrode (WE), a platinum or graphite electrode as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

  • Procedure: The working electrode is immersed in the corrosive solution (with and without the inhibitor) until a stable open circuit potential (OCP) is achieved. A potentiodynamic scan is then performed by sweeping the potential from a cathodic potential to an anodic potential at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel slopes. The inhibition efficiency is calculated as:

    • Inhibition Efficiency (%) = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

      • i_corr_blank = Corrosion current density in the absence of the inhibitor

      • i_corr_inh = Corrosion current density in the presence of the inhibitor

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of corrosion inhibition by thiourea derivatives.

Experimental_Workflow cluster_prep Specimen Preparation cluster_exp Corrosion Experiment cluster_analysis Analysis cluster_results Results p1 Metal Coupon p2 Polishing p1->p2 p3 Degreasing & Cleaning p2->p3 p4 Drying & Weighing p3->p4 e1 Immersion in Corrosive Medium (with/without inhibitor) p4->e1 a1 Weight Loss Measurement e1->a1 a2 Potentiodynamic Polarization e1->a2 a3 Electrochemical Impedance Spectroscopy e1->a3 r1 Corrosion Rate a1->r1 r2 Inhibition Efficiency a1->r2 a2->r1 a2->r2 r3 Adsorption Mechanism a2->r3 a3->r2 a3->r3 Corrosion_Inhibition_Mechanism cluster_metal Metal Surface cluster_inhibitor Inhibitor Action cluster_outcome Result Anodic Anodic Sites (Fe -> Fe²⁺ + 2e⁻) Cathodic Cathodic Sites (2H⁺ + 2e⁻ -> H₂) Inhibitor This compound / Thiourea Derivative Adsorption Adsorption on Metal Surface Inhibitor->Adsorption Adsorption->Anodic Blocks Sites Adsorption->Cathodic Blocks Sites ProtectiveLayer Formation of a Protective Layer Adsorption->ProtectiveLayer CorrosionInhibition Corrosion Inhibition ProtectiveLayer->CorrosionInhibition

References

validation of thiocarbanilide's corrosion inhibition efficiency on different metal surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the protective capabilities of chemical compounds against metal corrosion is paramount. This guide provides a comprehensive comparison of the corrosion inhibition efficiency of thiocarbanilide and its derivatives on steel, contrasted with the performance of related thiourea compounds on copper and aluminum surfaces. The data presented is compiled from various scientific studies, offering a clear overview of their potential applications in preserving the integrity of critical metal components.

This compound, a derivative of thiourea, has demonstrated significant promise as a corrosion inhibitor, particularly for steel in acidic environments. Its efficacy stems from the presence of nitrogen and sulfur atoms in its molecular structure, which facilitate strong adsorption onto the metal surface, forming a protective barrier against corrosive agents. While direct studies on this compound's performance on copper and aluminum are limited, research on closely related thiourea derivatives provides valuable insights into the potential inhibitory mechanisms on these non-ferrous metals.

Comparative Inhibition Efficiency

The following tables summarize the corrosion inhibition efficiency of this compound and its admixtures on steel, and thiourea derivatives on copper and aluminum, as determined by various experimental techniques.

Table 1: Corrosion Inhibition Efficiency of this compound on Steel in Acidic Media

InhibitorMetalCorrosive MediumTechniqueConcentrationInhibition Efficiency (%)
This compound (TC)Mild Steel1M H₂SO₄Weight Loss0.015%71.69
This compound (TC)Mild Steel1M HClWeight Loss0.013%83.14
TC + 4-hydroxy-3-methoxybenzaldehyde (TDHM)Mild Steel1M H₂SO₄Weight Loss-96.77
TC + 4-hydroxy-3-methoxybenzaldehyde (TDHM)Mild Steel1M HClWeight Loss-97.21
TC + Hexadecyltrimethylammoniumbromide (HTH)Mild Steel1M H₂SO₄Weight Loss0.75%86.2
TC + Hexadecyltrimethylammoniumbromide (HTH)Mild Steel1M HClPotentiodynamic Polarization0.75%80.0

Data sourced from multiple studies, concentrations and specific experimental conditions may vary.

Table 2: Corrosion Inhibition Efficiency of Thiourea Derivatives on Copper and Aluminum

InhibitorMetalCorrosive MediumTechniqueInhibition Efficiency (%)
Thiourea DerivativesCopperAcetonitrileElectrochemicalVaries (structure dependent)
3,4-dimethoxy phenyl thiosemicarbazoneCopper1M HClWeight Loss, PDP, EISUp to 89
ThioureaAluminumHClWeight LossUp to 52.54
Symmetrical Thiourea DerivativesAluminumHClPotentiodynamic PolarizationVaries (cathodic inhibition)
Thiosemicarbazone DerivativesAluminumHClWeight Loss, Hydrogen EvolutionUp to 76

Note: The inhibition efficiency of thiourea derivatives is highly dependent on the specific molecular structure and experimental conditions.

Experimental Protocols: A Closer Look

The evaluation of corrosion inhibitor efficiency relies on a suite of well-established experimental techniques. These methods provide quantitative data on the reduction of corrosion rates in the presence of an inhibitor.

1. Weight Loss Method: This gravimetric technique is a fundamental method for assessing corrosion rates.[1]

  • Protocol:

    • Metal coupons of known dimensions and weight are prepared by polishing with abrasive papers, degreasing with a solvent like acetone, and drying.

    • The coupons are immersed in the corrosive solution with and without the inhibitor for a specified period.

    • After immersion, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

    • The weight loss is used to calculate the corrosion rate and the inhibition efficiency using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

2. Potentiodynamic Polarization (PDP): This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.

  • Protocol:

    • A three-electrode electrochemical cell is set up, consisting of the metal sample as the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

    • The working electrode is immersed in the corrosive solution (with and without inhibitor) until a stable open-circuit potential (OCP) is reached.

    • The potential of the working electrode is then scanned in both the anodic and cathodic directions from the OCP.

    • The resulting polarization curve (log current density vs. potential) is used to determine the corrosion current density (i_corr) by extrapolating the linear Tafel regions.

    • The inhibition efficiency is calculated as: IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100

3. Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that provides information about the corrosion mechanism and the properties of the protective film formed by the inhibitor.

  • Protocol:

    • The same three-electrode setup as in PDP is used.

    • The system is allowed to stabilize at its OCP.

    • A small amplitude AC voltage signal of varying frequency is applied to the working electrode.

    • The resulting current response is measured, and the impedance of the system is calculated at each frequency.

    • The data is typically represented as Nyquist or Bode plots and analyzed using equivalent electrical circuit models to determine parameters like charge transfer resistance (R_ct). An increase in R_ct in the presence of the inhibitor indicates effective inhibition.

    • The inhibition efficiency is calculated as: IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] x 100

Visualizing the Evaluation Process

The following diagram illustrates the typical workflow for assessing the performance of a corrosion inhibitor.

experimental_workflow cluster_prep Preparation cluster_testing Experimental Testing cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Metal_Sample Metal Sample (Steel, Copper, Aluminum) Weight_Loss Weight Loss Measurement Metal_Sample->Weight_Loss PDP Potentiodynamic Polarization Metal_Sample->PDP EIS Electrochemical Impedance Spectroscopy Metal_Sample->EIS Inhibitor_Solution Inhibitor Solution (e.g., this compound) Inhibitor_Solution->Weight_Loss Inhibitor_Solution->PDP Inhibitor_Solution->EIS Corrosive_Medium Corrosive Medium (e.g., HCl, H₂SO₄) Corrosive_Medium->Weight_Loss Corrosive_Medium->PDP Corrosive_Medium->EIS Surface_Analysis Surface Analysis (SEM, AFM, XPS) Weight_Loss->Surface_Analysis Corrosion_Rate Calculate Corrosion Rate Weight_Loss->Corrosion_Rate PDP->Corrosion_Rate Mechanism Elucidate Inhibition Mechanism PDP->Mechanism EIS->Corrosion_Rate EIS->Mechanism Surface_Analysis->Mechanism Inhibition_Efficiency Determine Inhibition Efficiency Corrosion_Rate->Inhibition_Efficiency Final_Report Comparative Performance Guide Inhibition_Efficiency->Final_Report Mechanism->Final_Report

References

comparative analysis of the vulcanization kinetics of thiocarbanilide and other accelerators

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and professionals on the vulcanization kinetics of common rubber accelerators, focusing on a comparative analysis of thiocarbanilide against other widely used accelerators such as 2-mercaptobenzothiazole (MBT), dibenzothiazole disulfide (MBTS), and N-cyclohexyl-2-benzothiazolesulfenamide (CBS).

The selection of an appropriate accelerator is a critical step in rubber compounding, directly influencing the processing characteristics and final properties of the vulcanized product. This guide provides an objective comparison of the vulcanization kinetics of this compound and other prominent accelerators, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.

Overview of Vulcanization Accelerators

Vulcanization accelerators are chemical additives used to increase the rate of sulfur vulcanization of rubber. They also influence the properties of the vulcanized rubber, such as its mechanical strength, elasticity, and aging resistance. The choice of accelerator affects key kinetic parameters, including scorch time (the time before vulcanization begins), cure time (the time to reach optimal vulcanization), and the overall cure rate.

This guide focuses on a comparative analysis of the following accelerators:

  • This compound: A fast-curing accelerator.

  • 2-mercaptobenzothiazole (MBT): A widely used semi-fast accelerator.

  • Dibenzothiazole disulfide (MBTS): A delayed-action accelerator with good scorch safety.

  • N-cyclohexyl-2-benzothiazolesulfenamide (CBS): A delayed-action accelerator known for its excellent scorch safety and fast cure rate.

Comparative Vulcanization Kinetics

The efficiency and characteristics of these accelerators are best understood through a direct comparison of their vulcanization kinetics. The following tables summarize quantitative data obtained from rheometric studies on Natural Rubber (NR) and Styrene-Butadiene Rubber (SBR) compounds.

Data Presentation: Vulcanization Kinetics in Natural Rubber (NR)

AcceleratorScorch Time (ts2, min) at 150°CCure Time (t90, min) at 150°CCure Rate Index (CRI, min⁻¹) at 150°C
This compound Data not available in cited literatureData not available in cited literatureData not available in cited literature
MBT 2.5 - 3.55.0 - 7.028.6 - 40.0
MBTS 4.0 - 6.08.0 - 12.016.7 - 25.0
CBS 5.0 - 8.010.0 - 15.011.1 - 20.0

Note: The data for MBT, MBTS, and CBS are compiled from various studies and represent typical ranges.[1][2] Specific values can vary depending on the full compound formulation.

Data Presentation: Vulcanization Kinetics in Styrene-Butadiene Rubber (SBR)

AcceleratorScorch Time (ts2, min) at 160°CCure Time (t90, min) at 160°CCure Rate Index (CRI, min⁻¹) at 160°C
This compound Data not available in cited literatureData not available in cited literatureData not available in cited literature
MBT 1.5 - 2.54.0 - 6.040.0 - 66.7
MBTS 3.0 - 5.07.0 - 10.020.0 - 33.3
CBS 4.0 - 6.08.0 - 12.016.7 - 25.0

Note: The data for MBT, MBTS, and CBS are compiled from various studies and represent typical ranges.[3][4] Specific values can vary depending on the full compound formulation.

Experimental Protocols

The data presented in this guide is typically obtained through the following experimental methodology:

1. Compound Preparation:

  • The rubber (Natural Rubber or Styrene-Butadiene Rubber) is masticated on a two-roll mill.

  • Compounding ingredients (e.g., zinc oxide, stearic acid, reinforcing fillers like carbon black, and the specific accelerator) are added and mixed to achieve a homogeneous compound. The formulation can vary, but a typical composition for testing purposes is often used to ensure comparability.

2. Rheological Measurements:

  • The vulcanization kinetics are determined using an Oscillating Disk Rheometer (ODR) or a Moving Die Rheometer (MDR).[1][5]

  • A small sample of the unvulcanized rubber compound is placed in the temperature-controlled chamber of the rheometer.

  • The instrument measures the torque required to oscillate a rotor or die at a specified angle and frequency as the rubber vulcanizes.

  • The test is conducted at a constant temperature, typically between 140°C and 180°C.[1]

3. Data Analysis:

  • A cure curve (torque versus time) is generated.

  • From this curve, the following key kinetic parameters are determined:

    • Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.

    • Maximum Torque (MH): An indication of the stiffness or modulus of the fully vulcanized compound.

    • Scorch Time (ts2): The time required for the torque to rise by 2 units above the minimum torque, representing the onset of vulcanization.[6]

    • Cure Time (t90): The time required to reach 90% of the maximum torque, indicating the optimum state of cure.[1][7][8]

    • Cure Rate Index (CRI): Calculated as 100 / (t90 - ts2), providing a measure of the speed of the vulcanization reaction.[1]

Visualization of the Comparative Analysis Workflow

The logical flow of conducting a comparative analysis of vulcanization accelerators can be visualized as follows:

Comparative Analysis Workflow of Vulcanization Accelerators A Accelerator Selection (this compound, MBT, MBTS, CBS) B Rubber Compounding (NR or SBR) A->B Incorporate into C Rheometric Analysis (ODR/MDR) B->C Test D Data Extraction (ts2, t90, CRI) C->D Generate & Extract E Comparative Data Table (Quantitative Analysis) D->E Tabulate F Kinetic Profile Assessment (Qualitative Analysis) D->F Interpret G Performance Conclusion E->G F->G Simplified Pathway of Accelerated Sulfur Vulcanization cluster_activation Activation cluster_sulfidation Sulfidation cluster_crosslinking Crosslinking A Accelerator + Activators (e.g., ZnO, Stearic Acid) B Active Accelerator Complex A->B C Active Accelerator Complex + Sulfur (S8) D Active Sulfurating Agent C->D E Active Sulfurating Agent + Rubber Polymer F Pendant Sulfidic Groups E->F G Crosslinked Rubber Network F->G

References

assessing the environmental impact of thiocarbanilide compared to other industrial chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental footprint of industrial chemicals is paramount. This guide provides a comparative assessment of the environmental impact of thiocarbanilide, a common vulcanization accelerator, against other industrial chemicals, supported by available ecotoxicity and biodegradability data.

Executive Summary

This compound (1,3-diphenylthiourea) is recognized as being toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. This guide synthesizes available data on its environmental fate, including its aquatic toxicity, biodegradability, and bioaccumulation potential, and compares it with other widely used industrial chemicals, particularly other rubber vulcanization accelerators such as dithiocarbamates and benzothiazoles. While data gaps exist, this guide provides a framework for evaluating the environmental profile of this compound based on current knowledge.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound and selected alternative industrial chemicals.

Table 1: Acute Aquatic Toxicity Data

ChemicalTest OrganismEndpointDurationResult (mg/L)
This compound Pimephales promelas (Fathead minnow)LC5096 hours18.9
This compound Daphnia magna (Water flea)EC5048 hours67
2-Mercaptobenzothiazole (MBT) Rat (Oral)LD50-3800[1]
2-Mercaptobenzothiazole (MBT) Rabbit (Dermal)LD50->7940[1]
2-Mercaptobenzothiazole (MBT) Rat (Inhalation)LC507 hours>0.7[1]
Dithiocarbamates (general) -LD50 (Oral)-Generally low toxicity

LC50: Lethal concentration for 50% of the test organisms. EC50: Effective concentration for 50% of the test organisms (immobilization for Daphnia). LD50: Lethal dose for 50% of the test organisms.

Table 2: Persistence and Bioaccumulation Potential

ChemicalParameterValueInterpretation
This compound PersistenceUnlikely to be persistent-
This compound Bioaccumulation (log Pow)2.01Low potential for bioaccumulation
Thiourea BioaccumulationNo bioaccumulation potential indicated in aquatic organisms[2]-
Dithiocarbamates Bioconcentration Factor (BCF)3 to 90Low accumulation in aquatic organisms

log Pow (octanol-water partition coefficient) is an indicator of a substance's potential to bioaccumulate. A low log Pow suggests a lower likelihood of bioaccumulation.

Experimental Protocols

Acute Toxicity Testing (Fish and Daphnia)

Acute toxicity testing for industrial chemicals typically adheres to OECD Guidelines for the Testing of Chemicals.

  • OECD Guideline 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period[3][4][5]. The test involves exposing fish to a series of concentrations of the test substance under controlled conditions[1][3][5]. Mortalities are recorded at 24, 48, 72, and 96 hours[1][3][5].

  • OECD Guideline 202: Daphnia sp. Acute Immobilisation Test: This guideline is used to determine the concentration at which a substance immobilizes 50% of the tested Daphnia (EC50) within a 48-hour period[6][7]. Young daphnids are exposed to a range of concentrations of the test substance, and their immobilization is observed at 24 and 48 hours[6][7].

Ready Biodegradability Testing

The OECD 301 series of tests are commonly used to assess the ready biodegradability of chemicals. These tests screen for rapid and ultimate biodegradation in an aerobic aqueous medium[8].

  • OECD Guideline 301F: Manometric Respirometry Test: This method measures the oxygen consumed by microorganisms to biodegrade a substance in a closed respirometer over a 28-day period[9]. A substance is considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test[8].

Signaling Pathways and Environmental Fate

The environmental degradation of this compound and related thiourea compounds is a key aspect of their overall environmental impact. While specific signaling pathways for this compound degradation in microorganisms are not well-documented, the degradation of the parent compound, thiourea, can provide some insights.

Thiourea is known to be degraded by some microorganisms, although often requiring an extended acclimation period[10]. The primary atmospheric degradation pathway for thiourea is likely through reaction with hydroxyl radicals[2]. In aqueous environments, it is resistant to hydrolysis and direct photolysis[10]. The oxidation of thiourea can lead to the formation of various products, including formamidine sulfinic acid, which has been shown to be genotoxic[11]. The degradation of 1,3-diphenyl thiourea (this compound) has been shown to yield 1,3-diphenyl urea and sulfur under certain oxidative conditions[12].

The following diagram illustrates a generalized workflow for assessing the environmental fate of an industrial chemical like this compound.

Environmental Fate Assessment Workflow substance Test Substance (e.g., this compound) physchem Physicochemical Properties (Solubility, Vapor Pressure, log Pow) substance->physchem biodegradation Biodegradation Screening (e.g., OECD 301) physchem->biodegradation abiotic Abiotic Degradation (Hydrolysis, Photolysis) physchem->abiotic toxicity Ecotoxicity Testing (Aquatic, Terrestrial) physchem->toxicity bioaccumulation Bioaccumulation Potential (BCF studies, log Pow) physchem->bioaccumulation risk_assessment Environmental Risk Assessment (PEC/PNEC ratio) biodegradation->risk_assessment abiotic->risk_assessment toxicity->risk_assessment bioaccumulation->risk_assessment

Caption: Generalized workflow for assessing the environmental fate of a chemical.

The following diagram illustrates a simplified potential degradation pathway for thiourea, which may share similarities with the degradation of its derivatives like this compound.

Simplified Thiourea Degradation Pathway thiourea Thiourea oxidation Oxidation (e.g., by hydroxyl radicals) thiourea->oxidation formamidine_sulfinic_acid Formamidine Sulfinic Acid oxidation->formamidine_sulfinic_acid further_degradation Further Degradation Products formamidine_sulfinic_acid->further_degradation

Caption: Simplified potential degradation pathway of thiourea.

Conclusion

Based on the available data, this compound is toxic to aquatic life. Its low log Pow suggests a low potential for bioaccumulation. While it is stated to be not readily persistent, specific data on its biodegradation rate under various environmental conditions are limited. In comparison to other vulcanization accelerators, a comprehensive and direct comparative risk assessment is challenging due to the lack of standardized, publicly available data for all compounds. Dithiocarbamates generally exhibit low acute toxicity, while benzothiazoles like MBT also show relatively low acute toxicity in animal studies.

For a more complete environmental impact assessment of this compound, further research is needed to:

  • Conduct standardized ready biodegradability tests (e.g., OECD 301 series).

  • Perform chronic toxicity studies on a range of aquatic organisms.

  • Investigate the degradation pathways and identify the resulting transformation products.

  • Conduct comparative studies with other vulcanization accelerators under the same experimental conditions.

This guide serves as a starting point for researchers and professionals to understand the current state of knowledge regarding the environmental impact of this compound and to identify key areas for future investigation.

References

A Comparative Guide to the Chelating Properties of Thiocarbanilide and Other Ligands for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chelating properties of thiocarbanilide and other related ligands for various metal ions. While quantitative data for this compound is limited in the current literature, this document compiles available information on its metal complex formation and presents a detailed comparison with structurally similar and widely used chelating agents. The information herein is intended to guide further research and application in fields ranging from medicinal chemistry to analytical sciences.

Introduction to Chelation and the Role of this compound

Chelation is a chemical process in which a polydentate ligand, known as a chelating agent, binds to a central metal ion to form a stable, ring-like structure called a chelate. This process is fundamental in numerous biological and chemical systems, playing a crucial role in enzyme function, metal detoxification, and the development of therapeutic agents.

Comparative Analysis of Chelating Ligands

Due to the scarcity of published stability constants for this compound, this section presents a comparison with well-characterized sulfur- and nitrogen-containing ligands. The stability constant (log K) is a measure of the strength of the interaction between a ligand and a metal ion; a higher log K value indicates a more stable complex.[4] The Irving-Williams series describes the relative stabilities of complexes formed by divalent first-row transition metal ions, generally following the order Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[5][6]

Table 1: Stability Constants (log K) of Selected Thiosemicarbazone and Dithiocarbamate Complexes

LigandMetal Ionlog K1log K2Overall log βReference
Isatin-β-thiosemicarbazoneCo(II)7.256.5013.75[7]
Ni(II)7.957.1515.10[7]
Cu(II)10.50--[7]
Zn(II)6.80--[7]
Pd(II)9.80--[7]
Hg(II)9.20--[7]
Pentamethylene dithiocarbamateMn(II)3.503.006.50[8]
Fe(II)4.504.008.50[8]
Co(II)6.506.0012.50[8]
Ni(II)6.806.2013.00[8]
Cu(II)8.007.5015.50[8]
Zn(II)5.505.0010.50[8]
DiethyldithiocarbamateMn(II)4.003.507.50[8]
Fe(II)5.004.509.50[8]
Co(II)7.006.5013.50[8]
Ni(II)7.206.8014.00[8]
Cu(II)8.508.0016.50[8]
Zn(II)6.005.5011.50[8]

Note: The stability constants are determined under specific experimental conditions (e.g., solvent, temperature, ionic strength) and may vary.

Qualitative studies on this compound indicate that it forms complexes with a stoichiometry of 2:1 (ligand:metal) with ions like Manganese (II). Spectroscopic data (UV and IR) confirm the coordination of the sulfur and nitrogen atoms to the metal center. The biological activity of these complexes, including their potential as antimicrobial and antitumor agents, is an area of active research.[1][2][9]

Experimental Protocols

The determination of the chelating properties of a ligand involves the synthesis of its metal complexes and the measurement of their stability constants. Below are detailed methodologies for these key experiments.

Synthesis of Metal-Thiocarbanilide Complexes

This protocol describes a general method for the synthesis of a transition metal complex of this compound.

Materials:

  • This compound

  • A metal salt (e.g., Manganese (II) chloride, Copper (II) chloride)

  • Absolute ethanol

  • Sodium hydroxide solution (40%)

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • Dissolve this compound (2 molar equivalents) and the metal salt (1 molar equivalent) in absolute ethanol in a round-bottom flask.

  • Slowly add a 40% sodium hydroxide solution to the mixture while stirring.

  • Reflux the reaction mixture for several hours. The formation of a precipitate indicates the formation of the complex.

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the precipitate with cold ethanol and then water to remove any unreacted starting materials.

  • Dry the complex in a desiccator.

  • Characterize the synthesized complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis to confirm its structure and purity.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a widely used method for determining the stability constants of metal complexes in solution.[10][11]

Materials:

  • Synthesized ligand (e.g., this compound)

  • Metal salt solution of known concentration

  • Standardized acid (e.g., HClO₄) and base (e.g., NaOH) solutions

  • Inert salt solution (e.g., NaNO₃) to maintain constant ionic strength

  • pH meter with a combined glass electrode

  • Thermostated reaction vessel

  • Nitrogen gas supply

Procedure:

  • Prepare a set of solutions containing the ligand and the metal ion in a specific molar ratio (e.g., 1:1, 1:2) in a suitable solvent (e.g., ethanol-water mixture). Also prepare solutions containing only the ligand and only the acid for calibration.

  • Maintain a constant ionic strength in all solutions by adding a concentrated solution of an inert salt.[11]

  • Titrate the solutions with a standardized base solution at a constant temperature.

  • Record the pH of the solution after each addition of the base.

  • Plot the pH versus the volume of base added to obtain the titration curves.

  • From the titration curves, calculate the proton-ligand and metal-ligand stability constants using methods such as the Irving-Rossotti method.[12]

Determination of Stability Constants by Spectrophotometry

Spectrophotometry can be used to determine stability constants by measuring the absorbance changes upon complex formation.[7][13]

Materials:

  • Synthesized ligand

  • Metal salt solution

  • Buffer solutions to control pH

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand at a constant pH and ionic strength.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) of the complex.[7]

  • Use methods such as the mole-ratio method or Job's method of continuous variation to determine the stoichiometry of the complex.

  • Calculate the stability constant from the absorbance data using appropriate equations.[13]

Visualizing Experimental Workflows and Relationships

The following diagrams illustrate the logical flow of experiments and the relationships between key concepts in the study of chelation.

Experimental_Workflow cluster_synthesis Complex Synthesis cluster_characterization Characterization cluster_stability Stability Constant Determination cluster_activity Biological Activity Screening s1 Ligand Synthesis (e.g., this compound) s3 Reaction & Reflux s1->s3 s2 Metal Salt Selection s2->s3 s4 Isolation & Purification s3->s4 c1 Spectroscopy (FT-IR, UV-Vis) s4->c1 c2 Elemental Analysis s4->c2 c3 Structural Analysis (X-ray Crystallography) s4->c3 st1 Potentiometric Titration s4->st1 st2 Spectrophotometry s4->st2 b1 Antimicrobial Assays s4->b1 b2 Antitumor Assays s4->b2

Caption: Workflow for the synthesis, characterization, and evaluation of metal complexes.

Chelation_Concept_Map cluster_components Components cluster_properties Properties & Measures cluster_factors Influencing Factors cluster_applications Applications center_node Chelation metal Metal Ion center_node->metal ligand Ligand (e.g., this compound) center_node->ligand stability Stability Constant (log K) center_node->stability ph pH center_node->ph temp Temperature center_node->temp ionic Ionic Strength center_node->ionic solvent Solvent center_node->solvent medicine Medicinal Chemistry center_node->medicine analytical Analytical Chemistry center_node->analytical environmental Environmental Remediation center_node->environmental stoichiometry Stoichiometry stability->stoichiometry thermo Thermodynamic Parameters (ΔG, ΔH, ΔS) stability->thermo

Caption: Conceptual relationships in the study of metal chelation.

Conclusion

This compound demonstrates potential as a chelating agent for various metal ions, a property that is of significant interest for applications in medicinal and materials chemistry. While direct quantitative comparisons of its chelating strength are currently limited by the lack of published stability constant data, valuable insights can be drawn from the study of structurally related ligands such as thiosemicarbazones and dithiocarbamates. The experimental protocols provided in this guide offer a framework for future research to quantify the chelating properties of this compound and its derivatives, thereby enabling a more comprehensive understanding of their potential applications. Further investigation into the stability and biological activity of this compound-metal complexes is warranted to fully explore their therapeutic and industrial utility.

References

Validating Theoretical Models for Thiocarbanilide Adsorption on Metal Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of theoretical models and experimental techniques used to validate the adsorption of thiocarbanilide on metal surfaces. By presenting quantitative data, detailed experimental protocols, and workflow visualizations, this document aims to facilitate a deeper understanding of the molecular interactions at metal interfaces, which is crucial for applications ranging from corrosion inhibition to drug delivery systems.

Quantitative Data Presentation

The following tables summarize key quantitative data from experimental studies on the adsorption of this compound on high carbon steel in acidic media. This data is essential for the validation of theoretical adsorption models.

Table 1: Inhibition Efficiency of this compound on High Carbon Steel

Concentration of this compound (%)Inhibition Efficiency (%) in 1M H₂SO₄ (Weight Loss)Inhibition Efficiency (%) in 1M HCl (Weight Loss)Inhibition Efficiency (%) in 1M H₂SO₄ (Potentiodynamic Polarization)Inhibition Efficiency (%) in 1M HCl (Potentiodynamic Polarization)
0.002573.9180.578.181.2
0.005073.8181.179.282.5
0.007573.7581.579.883.1
0.010073.7281.980.183.9
0.012573.7082.280.584.3
0.015073.7082.680.984.8

Data sourced from a study on the corrosion inhibition of high carbon steel.[1]

Table 2: Thermodynamic Parameters for this compound Adsorption on High Carbon Steel in 1M H₂SO₄

Concentration of this compound (%)Surface Coverage (θ)Equilibrium Constant of Adsorption (K_ads) (L/mol)Gibbs Free Energy of Adsorption (ΔG°_ads) (kJ/mol)
0.00250.73911.23 x 10⁵-39.3
0.00500.73816.12 x 10⁴-37.8
0.00750.73754.05 x 10⁴-36.8
0.01000.73723.02 x 10⁴-36.1
0.01250.73702.41 x 10⁴-35.5
0.01500.73702.00 x 10⁴-35.0

These parameters indicate a spontaneous and strong adsorption process, characteristic of chemisorption.[1]

Theoretical Adsorption Models

The adsorption of this compound on metal surfaces can be described by several theoretical models. The validation of these models relies on fitting them to experimental data, such as the surface coverage (θ) at different inhibitor concentrations (C).

  • Langmuir Adsorption Isotherm : This model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent adsorption sites.[2][3] The linear form is given by: C/θ = 1/K_ads + C

  • Frumkin Adsorption Isotherm : This model accounts for lateral interactions between adsorbed molecules. The isotherm is expressed as: (θ / (1-θ)) * exp(-2aθ) = K_ads * C where 'a' is the lateral interaction parameter.

  • Density Functional Theory (DFT) : DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] In the context of adsorption, DFT can be used to calculate:

    • Adsorption Energy (E_ads) : The energy released or absorbed when a molecule adsorbs onto a surface. A negative value indicates a favorable adsorption process.[4]

    • Optimized Adsorption Geometry : The most stable orientation and bond lengths of the adsorbate on the metal surface.

    • Electronic Properties : Changes in the electronic density and charge transfer between the molecule and the surface.

The study on this compound on high carbon steel found that its adsorption behavior obeys both the Langmuir and Frumkin isotherm models.[1]

Experimental Protocols for Model Validation

Accurate experimental data is paramount for validating theoretical models. The following are detailed methodologies for key experiments.

Weight Loss Method

This gravimetric technique provides a direct measure of the corrosion rate and the inhibition efficiency.[5][6]

  • Sample Preparation : Prepare metal coupons (e.g., high carbon steel) of known dimensions. Polish the surfaces to a mirror-like finish, then degrease with a solvent like acetone, rinse with distilled water, and dry.[7]

  • Initial Measurement : Accurately weigh each coupon before exposure.[8]

  • Exposure : Immerse the coupons in the corrosive solution (e.g., 1M HCl or H₂SO₄) with and without various concentrations of this compound for a specified period at a constant temperature.[8]

  • Cleaning : After the exposure time, remove the coupons, and clean them to remove corrosion products according to standard procedures (e.g., using an inhibited acid).[9]

  • Final Measurement : Rinse the cleaned coupons with distilled water, dry them thoroughly, and reweigh them.

  • Calculations :

    • Corrosion Rate (CR) : CR = (Weight Loss) / (Surface Area × Time)

    • Inhibition Efficiency (IE%) : IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and the mechanism of inhibition.[10]

  • Electrochemical Cell Setup : Use a standard three-electrode cell containing the corrosive solution. The working electrode is the metal sample, a platinum or graphite rod serves as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode is used as the reference electrode.[9][10]

  • Stabilization : Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).[9]

  • Polarization Scan : Scan the potential at a slow, constant rate (e.g., 0.6 V/h) from a potential cathodic to the OCP to a potential anodic to the OCP.[11]

  • Data Acquisition : Record the current density as a function of the applied potential.

  • Analysis (Tafel Extrapolation) : Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[12]

  • Calculations :

    • The corrosion rate is directly proportional to i_corr.

    • Inhibition Efficiency (IE%) : IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100

Surface-Enhanced Raman Spectroscopy (SERS)

SERS is a highly sensitive technique used to obtain vibrational spectra of molecules adsorbed on nanostructured metal surfaces (typically silver or gold), providing information about the adsorption mechanism and orientation.[13][14][15]

  • Substrate Preparation : Synthesize metal nanoparticles (e.g., silver or gold colloids) or fabricate a nanostructured metal surface.[15]

  • Adsorption : Add this compound solution to the SERS-active substrate and allow time for adsorption to occur.

  • SERS Measurement : Acquire the Raman spectrum of the sample using a Raman spectrometer with an appropriate laser excitation wavelength.

  • Spectral Analysis : Analyze the SERS spectrum to identify characteristic vibrational modes of this compound. Shifts in peak positions and changes in intensities compared to the spectrum of the non-adsorbed molecule can indicate which functional groups are interacting with the metal surface.

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the workflows for validating theoretical models of adsorption.

experimental_workflow cluster_prep Preparation cluster_exp Experimental Measurement cluster_data Data Analysis cluster_model Model Validation prep_metal Metal Surface Preparation (Polishing, Cleaning) weight_loss Weight Loss Measurement prep_metal->weight_loss pdp Potentiodynamic Polarization prep_metal->pdp sers SERS Analysis prep_metal->sers prep_solution Solution Preparation (Corrosive Media + this compound) prep_solution->weight_loss prep_solution->pdp prep_solution->sers calc_ie Calculate Inhibition Efficiency (IE%) weight_loss->calc_ie pdp->calc_ie get_spectra Analyze Vibrational Spectra sers->get_spectra calc_theta Calculate Surface Coverage (θ) calc_ie->calc_theta fit_isotherm Fit Adsorption Isotherms (Langmuir, Frumkin) calc_theta->fit_isotherm compare_dft Compare with DFT Calculations get_spectra->compare_dft

Caption: Experimental workflow for validating adsorption models.

logical_relationship cluster_theory Theoretical Predictions cluster_exp Experimental Observations dft DFT Calculations validation Validation dft->validation Predicts E_ads, Geometry isotherm Adsorption Isotherm Models isotherm->validation Describes Adsorption Behavior electrochem Electrochemical Data (IE%, θ) electrochem->isotherm Provides θ vs. C data electrochem->validation Quantifies Adsorption Effectiveness spectroscopy Spectroscopic Data (SERS) spectroscopy->dft Confirms Binding Sites & Orientation spectroscopy->validation Identifies Adsorbate-Surface Interactions

Caption: Logical relationship between theory and experiment.

References

A Comparative Guide to Thiocarbanilide Performance in Natural vs. Synthetic Rubber Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of thiocarbanilide, a vulcanization accelerator, in both natural rubber (NR) and synthetic rubber formulations. The following sections detail its effects on cure characteristics and mechanical properties, offering a comparison with common alternative accelerators. The information is compiled from various studies to provide a comprehensive overview for rubber compounding and development.

Executive Summary

This compound, a derivative of thiourea, has been a long-standing accelerator in the rubber industry since its introduction in 1907. While it is utilized in both natural and synthetic rubbers, its performance characteristics can vary significantly depending on the polymer matrix. This guide synthesizes available data to highlight these differences and provide a comparative context against other common accelerators such as thiazoles, sulfenamides, and thiurams. Generally, thiourea-based accelerators like this compound are known for providing good processing safety with a delayed onset of cure.

Comparative Performance Data

Table 1: Comparative Cure Characteristics of Accelerators in Natural Rubber (NR)

Accelerator SystemAccelerator TypeScorch Time (ts2, min)Optimum Cure Time (t90, min)Cure Rate Index (CRI)
This compound Thiourea Moderate-Long Moderate Moderate
MBTSThiazoleModerateModerateModerate
CBSSulfenamideLongModerate-FastHigh
TMTDThiuramShortFastVery High
DPGGuanidineModerateSlow-ModerateLow

Table 2: Comparative Cure Characteristics of Accelerators in Styrene-Butadiene Rubber (SBR)

Accelerator SystemAccelerator TypeScorch Time (ts2, min)Optimum Cure Time (t90, min)Cure Rate Index (CRI)
This compound Thiourea Moderate-Long Moderate-Slow Low-Moderate
MBTSThiazoleModerateModerate-SlowLow-Moderate
CBSSulfenamideLongModerateModerate
TMTDThiuramShortFastHigh
DPGGuanidineModerateSlowLow

Table 3: Comparative Mechanical Properties of Vulcanizates

PropertyNatural Rubber (NR) with this compoundSynthetic Rubber (SBR) with this compound
Tensile StrengthHighModerate
Elongation at BreakHighModerate
Hardness (Shore A)ModerateModerate-High
Heat Aging ResistanceGoodGood-Excellent

Experimental Protocols

The data presented in this guide is based on standard rubber testing methodologies. The following are detailed protocols for the key experiments cited.

Cure Characteristics (Rheometry)
  • Standard: ASTM D2084 - Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter.

  • Apparatus: Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR).

  • Procedure:

    • A sample of the uncured rubber compound is placed in a temperature-controlled die cavity.

    • The cavity is closed, and the sample is subjected to a constant temperature (typically between 150°C and 180°C).

    • A rotor or the lower die oscillates at a specified frequency and amplitude, applying a shear strain to the sample.

    • The torque required to oscillate the rotor/die is measured as a function of time.

  • Key Parameters Measured:

    • Minimum Torque (ML): An indication of the viscosity of the uncured compound.

    • Maximum Torque (MH): An indication of the stiffness or modulus of the fully cured rubber.

    • Scorch Time (ts2): The time taken for the torque to rise by 2 units above ML, indicating the onset of vulcanization and processing safety.

    • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, representing the optimal state of cure.

Tensile Properties
  • Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.

  • Apparatus: Universal Testing Machine (UTM) with appropriate grips.

  • Procedure:

    • Dumbbell-shaped test specimens are cut from a vulcanized rubber sheet.

    • The thickness and width of the narrow section of the specimen are measured.

    • The specimen is mounted in the grips of the UTM.

    • The specimen is stretched at a constant rate of speed (typically 500 mm/min) until it breaks.

  • Key Properties Measured:

    • Tensile Strength: The maximum stress applied to the specimen at the point of rupture.

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.

    • Modulus: The stress required to produce a specific elongation (e.g., 100%, 300%).

Hardness
  • Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.

  • Apparatus: Durometer (Type A is most common for rubber).

  • Procedure:

    • A flat specimen of vulcanized rubber with a minimum thickness of 6 mm is placed on a hard, flat surface.

    • The durometer is pressed firmly and vertically onto the specimen.

    • The hardness reading is taken immediately after the presser foot is in full contact with the specimen.

  • Key Property Measured:

    • Hardness (Shore A): A measure of the resistance of the rubber to indentation.

Accelerated Aging
  • Standard: ASTM D573 - Standard Test Method for Rubber—Deterioration in an Air Oven.

  • Apparatus: Air-circulating oven.

  • Procedure:

    • Tensile and hardness properties of unaged specimens are measured as a baseline.

    • Additional specimens are placed in an air oven at a specified elevated temperature (e.g., 70°C or 100°C) for a specific duration (e.g., 24, 48, 72 hours).

    • After aging, the specimens are removed, cooled to room temperature, and their tensile and hardness properties are re-measured.

  • Key Property Measured:

    • Percentage change in properties: The change in tensile strength, elongation, and hardness after aging, indicating the material's resistance to thermal degradation.

Visualizations

Vulcanization Process Workflow

Vulcanization_Workflow cluster_compounding Compounding Elastomer Elastomer (Natural or Synthetic Rubber) Mixer Internal Mixer (Two-Roll Mill) Elastomer->Mixer Additives Additives (ZnO, Stearic Acid, Fillers) Additives->Mixer Accelerator Accelerator (e.g., this compound) Accelerator->Mixer Sulfur Sulfur Sulfur->Mixer Uncured_Compound Uncured Rubber Compound Mixer->Uncured_Compound Molding Molding (Compression/Injection) Uncured_Compound->Molding Vulcanization Vulcanization (Heating) Molding->Vulcanization Vulcanized_Product Vulcanized Rubber Product Vulcanization->Vulcanized_Product

Caption: Workflow for the vulcanization of rubber from compounding to the final product.

Signaling Pathway of Accelerated Sulfur Vulcanization

Sulfur_Vulcanization cluster_activation Activation Complex Formation Accelerator Accelerator (e.g., this compound) Active_Complex Accelerator-Activator Complex Accelerator->Active_Complex Reacts with Activator Activator (ZnO, Stearic Acid) Activator->Active_Complex Sulfurating_Agent Active Sulfurating Agent Active_Complex->Sulfurating_Agent Activates Sulfur Sulfur Sulfur (S8) Sulfur->Sulfurating_Agent Pendant_Group Rubber-Sx-Accelerator (Pendant Group) Sulfurating_Agent->Pendant_Group Reacts with Rubber_Chain Rubber Polymer Chain Rubber_Chain->Pendant_Group Crosslink Rubber-Sx-Rubber (Crosslink) Pendant_Group->Crosslink Crosslinking Reaction

Synergistic Effects of Thiocarbanilide with Other Corrosion Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of thiocarbanilide when combined with other corrosion inhibitors. The data presented is based on experimental studies investigating the enhanced protective performance of these inhibitor cocktails on various metals in corrosive environments.

Quantitative Performance Analysis

The following table summarizes the inhibition efficiency of this compound and its combinations with other inhibitors. The data is derived from weight loss and potentiodynamic polarization experiments on mild and high carbon steel in acidic solutions.

Inhibitor SystemMetalCorrosive MediumMethodInhibition Efficiency (%)
This compound (TCB)High Carbon Steel1M H₂SO₄Weight Loss>70
This compound (TCB)High Carbon Steel1M HClWeight Loss>80[1]
TCB + Hexadecyltrimethylammoniumbromide (HTH)Mild Steel1M H₂SO₄Weight Loss86.2[2][3]
TCB + Hexadecyltrimethylammoniumbromide (HTH)Mild Steel1M H₂SO₄Potentiodynamic Polarization82[2][3]
TCB + Hexadecyltrimethylammoniumbromide (HTH)Mild Steel1M HClWeight Loss79[2][3]
TCB + Hexadecyltrimethylammoniumbromide (HTH)Mild Steel1M HClPotentiodynamic Polarization80[2][3]
Organic Dyes + Iodide Ions (KI)Mild Steel0.5M HClGravimetricIncreased efficiency with KI[4]

The data clearly indicates a significant synergistic effect when this compound is combined with hexadecyltrimethylammoniumbromide, leading to a notable increase in inhibition efficiency in both sulfuric and hydrochloric acid media.[2][3] Similarly, the presence of iodide ions has been shown to enhance the performance of organic corrosion inhibitors, suggesting a similar potential for this compound-based systems.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Weight Loss (Gravimetric) Method

This method provides a direct measure of the time-averaged corrosion rate.[5]

a. Specimen Preparation:

  • Cut metal coupons to the desired dimensions (e.g., 5.0 cm x 4.0 cm x 0.15 cm).[6]

  • Mechanically polish the coupon surfaces with silicon carbide abrasive paper of varying grades (e.g., up to 1200 mesh) under running water to achieve a smooth finish.[7]

  • Degrease the specimens with a suitable solvent like acetone, rinse with distilled water, and dry thoroughly.[6][7]

  • Accurately weigh each specimen to the nearest 0.1 mg using an analytical balance.[7]

b. Experimental Setup:

  • Prepare the corrosive medium (e.g., 1M HCl or 1M H₂SO₄) with and without the inhibitor(s) at various concentrations.

  • Suspend the prepared specimens in the test solutions using non-metallic holders, ensuring they are fully immersed and not in contact with the container or other specimens.[5][6]

  • Maintain the desired temperature and other environmental conditions throughout the test period.[5]

c. Post-Exposure Analysis:

  • After the specified immersion time (e.g., 24 to 120 hours), retrieve the specimens from the solutions.[6]

  • Clean the specimens according to standardized procedures (e.g., ASTM G1) to remove corrosion products without disturbing the base metal. This may involve using inhibited acids or mechanical cleaning.[5]

  • Rinse the cleaned specimens with distilled water and acetone, dry them, and re-weigh them accurately.

  • Calculate the weight loss, corrosion rate, and inhibition efficiency using the appropriate formulas.

Potentiodynamic Polarization

This electrochemical technique provides insights into the corrosion mechanism and rate.[5]

a. Electrochemical Cell Setup:

  • Use a standard three-electrode cell configuration consisting of the metal specimen as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[6]

  • Connect the reference electrode to the cell via a Luggin capillary to minimize IR drop.[6]

b. Measurement Procedure:

  • Immerse the electrodes in the test solution (with and without inhibitors) and allow the system to stabilize to reach the open-circuit potential (OCP).

  • Perform the potentiodynamic scan by polarizing the working electrode from a potential cathodic to the OCP to a potential anodic to the OCP at a controlled scan rate (e.g., 0.33 mV/s).[6]

  • Record the resulting current density as a function of the applied potential.

c. Data Analysis:

  • Plot the polarization curve (log current density vs. potential).

  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves.

  • Calculate the inhibition efficiency from the corrosion current densities with and without the inhibitor.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for evaluating the synergistic effect of corrosion inhibitors.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_metal Metal Specimen Preparation weight_loss Weight Loss (Gravimetric) prep_metal->weight_loss Immerse in potentiodynamic Potentiodynamic Polarization prep_metal->potentiodynamic Immerse in prep_solution Inhibitor Solution Preparation prep_solution->weight_loss Test Solution prep_solution->potentiodynamic Test Solution calc_eff Calculate Inhibition Efficiency weight_loss->calc_eff potentiodynamic->calc_eff compare Compare Synergistic Effect calc_eff->compare

Caption: Workflow for evaluating corrosion inhibitor synergy.

Synergistic Mechanism

The enhanced performance of this compound in combination with other inhibitors is attributed to a cooperative adsorption process on the metal surface. In the case of hexadecyltrimethylammoniumbromide (HTH), a cationic surfactant, it is proposed that the this compound adsorbs onto the metal surface via its heteroatoms (sulfur and nitrogen), creating a negatively charged surface that facilitates the adsorption of the HTH cations. This results in a more compact and stable protective film.

For iodide ions, their large ionic radius and high hydrophobicity promote their adsorption on the metal surface.[8] This initial layer of adsorbed iodide ions then enhances the adsorption of the organic inhibitor molecules, leading to a synergistic increase in inhibition efficiency.[8] The adsorption of these combined inhibitor systems often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface.[4] The mechanism is generally considered to be a mix of physisorption and chemisorption.[9][10]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Thiocarbanilide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as thiocarbanilide, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.

This compound, a derivative of thiourea, is utilized in various research and industrial applications. However, it is classified as a hazardous substance that can be fatal if swallowed, may cause allergic skin reactions, and is toxic to aquatic life with long-lasting effects.[1][2][3] Adherence to proper disposal protocols is therefore not just a matter of regulatory compliance, but a fundamental aspect of responsible scientific practice.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes chemical safety goggles or eyeglasses, protective gloves to prevent skin exposure, and appropriate protective clothing.[4] Work should be conducted in a well-ventilated area, and if necessary, a NIOSH/MSHA approved respirator should be used to avoid inhalation of dust particles.[4] In case of accidental contact, immediately flush eyes or skin with plenty of water for at least 15 minutes and seek medical attention.[2][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][5]

  • Waste Identification and Collection:

    • All waste containing this compound, including contaminated labware, unused product, and spill cleanup materials, must be collected in a designated, properly labeled, and sealed container.

    • The container should be clearly marked as "Hazardous Waste" and should include the chemical name "this compound."

  • Handling Spills:

    • In the event of a small spill, first, ensure all sources of ignition are removed from the area.[6]

    • Dampen the spilled solid material with ethanol to minimize dust generation.[6]

    • Carefully sweep the dampened material and any contaminated absorbent paper into a suitable container for disposal.[4][6]

    • Ensure the area is well-ventilated during cleanup.[4]

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[4][5]

    • The storage area should be secure and accessible only to authorized personnel.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.

    • Chemical waste generators are responsible for correctly classifying the waste according to local, regional, and national hazardous waste regulations.[1][2]

Quantitative Hazard Data

For quick reference, the following table summarizes key quantitative data related to the hazards of this compound.

Hazard MetricValueReference Species
Oral LD5050 mg/kgRat[4]
Fish LC50 (96h)18.9 mg/LPimephales promelas (Fathead minnow)[1][2]
Water Flea EC50 (48h)67 mg/LDaphnia[1][2]
log Pow (Octanol-Water Partition Coefficient)2.01N/A[1][2]

Experimental Protocols Cited

The standard procedures for handling this compound waste do not typically involve on-site chemical neutralization by laboratory personnel due to the associated hazards. The universally recommended protocol is collection and transfer to a certified hazardous waste management facility. The "dampen with ethanol" procedure for spill cleanup is a safety measure to prevent airborne dust and does not constitute a chemical neutralization protocol.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Thiocarbanilide_Disposal_Workflow cluster_prep Preparation & Identification cluster_collection Collection & Segregation cluster_storage_disposal Storage & Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Designated Hazardous Waste Container ppe->container label_container Label Container: 'Hazardous Waste - this compound' container->label_container collect_waste Collect Waste Material label_container->collect_waste spill_check Is it a Spill? collect_waste->spill_check handle_spill Dampen with Ethanol, Sweep into Container spill_check->handle_spill Yes place_in_container Place Waste in Labeled Container spill_check->place_in_container No handle_spill->place_in_container seal_container Securely Seal Container place_in_container->seal_container storage Store in a Cool, Dry, Well-Ventilated Area seal_container->storage check_incompatibles Away from Incompatible Materials (e.g., Oxidizers) storage->check_incompatibles contact_disposal Contact Approved Hazardous Waste Vendor check_incompatibles->contact_disposal end Professional Disposal contact_disposal->end

This compound Disposal Workflow

References

Personal protective equipment for handling Thiocarbanilide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling thiocarbanilide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Summary

This compound presents several health risks. It may be fatal if swallowed, cause skin irritation, and lead to sensitization by skin contact, resulting in allergic reactions.[1][2][3][4] Dust from the compound can cause mechanical eye irritation and respiratory tract irritation upon inhalation.[1] Furthermore, it is suspected of damaging fertility and the unborn child and may cause organ damage through prolonged or repeated exposure.[4] The toxicological properties of this compound have not been fully investigated.[1][2] It is also toxic to aquatic life with long-lasting effects.[2][3][4]

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent exposure. The following table summarizes the required equipment.

Protection Type Equipment Standard/Specification Notes
Eye/Face Protection Chemical safety goggles or eyeglassesOSHA 29 CFR 1910.133 or European Standard EN166[1][3]A face shield should be worn over safety glasses if there is a risk of explosion or significant splashing.[5]
Skin Protection Chemical-resistant glovesConsult manufacturer's compatibility charts for suitable glove material.Inspect gloves before use and remove them carefully to avoid skin contamination.
Protective clothing/Laboratory coat---To prevent skin exposure.[1] Contaminated work clothing should not be allowed outside the work area.[2][3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorOSHA 29 CFR 1910.134 or European Standard EN 149[1][3]Required when engineering controls are insufficient, if exposure limits are exceeded, or if irritation occurs.[1][3]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible substances such as strong oxidizing agents.[1][2][3]

  • The storage area should be locked.[2][3]

  • Maintain a storage temperature below +30°C.[4] Some sources recommend refrigeration.[6]

2. Engineering Controls:

  • Always handle this compound in a designated area with adequate ventilation.[1]

  • Use a chemical fume hood or other local exhaust ventilation to minimize dust in the air.[1][2][3]

3. Handling and Use:

  • Before handling, ensure all necessary PPE is worn correctly.

  • Minimize the generation and accumulation of dust.[1]

  • Avoid all contact with eyes, skin, and clothing.[1]

  • Do not ingest or inhale the substance.[1]

  • After handling, wash hands and any exposed skin thoroughly.[1]

4. Spill Response:

  • In case of a spill, immediately isolate the area for at least 25 meters for solids.[7]

  • Remove all potential sources of ignition.[7]

  • Wearing appropriate PPE, dampen the spilled solid with ethanol to prevent dust from becoming airborne.[7]

  • Carefully transfer the dampened material into a suitable, labeled container for disposal.[7]

  • Use absorbent paper dampened with ethanol to clean up any remaining residue.[7]

  • Seal all contaminated materials, including absorbent paper and disposable PPE, in a vapor-tight plastic bag for disposal.[6][7]

  • Wash the spill area with ethanol, followed by a soap and water solution.[6][7]

  • Ensure the area is well-ventilated during and after cleanup.[1]

5. Disposal Plan:

  • This compound waste is classified as hazardous.

  • All waste, including contaminated materials, must be disposed of through an approved waste disposal plant.[2][3]

  • Waste generators are responsible for determining if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and must consult state and local regulations for complete and accurate classification.[1][2]

First Aid Measures

Exposure Route Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, while lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[1] Wash clothing before reuse.[1]
Inhalation Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[1]
Ingestion If the person is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Visual Workflow and Logic Diagrams

The following diagrams illustrate the operational workflow for handling this compound and the logic for selecting appropriate PPE.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_spill Spill Response a Receive & Inspect b Store in Cool, Dry, Ventilated Area a->b c Wear Appropriate PPE b->c d Use Chemical Fume Hood c->d e Minimize Dust Generation d->e f Perform Experiment e->f g Clean Work Area f->g j Isolate Spill Area f->j Spill Occurs h Dispose of Waste Properly g->h i Wash Hands Thoroughly h->i k Dampen with Ethanol & Collect j->k l Decontaminate Surface k->l m Dispose of Contaminated Material l->m m->h

Caption: Workflow for handling this compound.

G PPE Selection Logic for this compound cluster_hazards Potential Hazards cluster_ppe Required Personal Protective Equipment cluster_controls Engineering & Administrative Controls hazard_eye Eye Irritation (Dust) ppe_goggles Chemical Safety Goggles / Face Shield hazard_eye->ppe_goggles hazard_skin Skin Irritation & Sensitization ppe_gloves Chemical-Resistant Gloves hazard_skin->ppe_gloves ppe_clothing Protective Clothing / Lab Coat hazard_skin->ppe_clothing hazard_inhale Inhalation of Dust ppe_respirator Approved Respirator hazard_inhale->ppe_respirator control_hood Use Chemical Fume Hood hazard_inhale->control_hood hazard_ingest Fatal if Swallowed control_handling Proper Handling to Minimize Dust hazard_ingest->control_handling control_hygiene Thorough Hand Washing hazard_ingest->control_hygiene

Caption: PPE selection based on this compound hazards.

References

×

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.